molecular formula C7H13N3 B1531215 N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine CAS No. 1093879-63-0

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Cat. No.: B1531215
CAS No.: 1093879-63-0
M. Wt: 139.2 g/mol
InChI Key: RZMAEKCTXKHDQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine (CAS 1093879-63-0) is a secondary amine compound with the molecular formula C 7 H 13 N 3 and a molecular weight of 139.20 g/mol . This pyrazole-containing scaffold serves as a valuable building block in medicinal and agricultural chemistry research. Its structure, featuring an ethylamine linker connected to a methylated pyrazole ring, makes it a versatile intermediate for constructing more complex molecules aimed at biological targets . In pharmaceutical research, analogous pyrazole-ethylamine structures are investigated as potential ligands for neurotransmitter receptors and as scaffolds for developing novel compounds with neuroprotective or anti-inflammatory properties . In agrochemical discovery, similar molecular frameworks are utilized in the design of synthetic bactericides. For instance, research on 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives has demonstrated significant in vitro and in vivo efficacy against destructive phytopathogenic bacteria, suggesting that the pyrazole moiety is a core pharmacophore in developing new crop protection agents . For safe handling, note that this compound is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and cause respiratory irritation . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-methyl-2-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-8-4-3-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMAEKCTXKHDQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CN(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679567
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093879-63-0
Record name N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering foundational data and procedural insights to facilitate further investigation of this specific heterocyclic amine. While vendor-supplied analytical data is limited[4], this guide synthesizes information from analogous structures and established chemical principles to present a robust profile, including a representative synthetic protocol and expected analytical signatures.

Molecular Structure and Identification

This compound is a disubstituted pyrazole derivative featuring a secondary amine. The core structure consists of a 1-methylpyrazole ring substituted at the 4-position with an N-methylethanamine side chain. This arrangement provides multiple sites for potential biological interactions, including hydrogen bond donation and acceptance, and a basic nitrogen center that is likely protonated at physiological pH.

Caption: Figure 1. Chemical Structure.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 1093879-63-0 [5]
Molecular Formula C₇H₁₃N₃ [4][6][7]
Molecular Weight 139.20 g/mol [4]
InChI 1S/C7H13N3/c1-8-5-6-7-4-9-10(2)3-7/h3-4,8H,5-6H2,1-2H3 [4]
InChIKey WODLNVYLYQXAOH-UHFFFAOYSA-N [4]

| SMILES | CNCCn1cc(C)nc1 |[4] |

Physicochemical Properties

Experimental data for this specific molecule is scarce. However, based on its structure and data from closely related analogues, we can infer or estimate key properties relevant to laboratory handling and experimental design.

Table 2: Physicochemical Property Profile

Property Value Basis and Expert Commentary
Physical Form Solid Stated by a commercial supplier for an analogous compound.[4] The presence of a secondary amine allows for strong intermolecular hydrogen bonding, which is consistent with a solid state at room temperature.
Boiling Point ~220-240 °C (Predicted) No experimental data is available. A structurally similar compound, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, has a predicted boiling point of 218.2 °C.[8] The target molecule, with the same molecular formula, is expected to have a similar boiling point.
Solubility Soluble in methanol, ethanol, DMSO; Poorly soluble in water A related pyrazole-ethylamine derivative is noted to be soluble in organic solvents like ethanol and dimethylformamide but insoluble in water.[7] The ethylamine side chain imparts some polar character, but the overall molecule is likely to have limited aqueous solubility, which would increase upon protonation (salt formation).

| pKa | 9.0 - 10.0 (Predicted) | The secondary amine is the most basic site. The pKa of a similar primary amine, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, is predicted to be 9.44.[8] Secondary amines are typically slightly more basic than primary amines, so a value in this range is a reasonable estimation. |

Synthesis and Purification

G Figure 2. Proposed Synthetic Workflow start 1-Methyl-1H-pyrazole-4-carbaldehyde step1 Wittig Reaction (e.g., (Methoxymethyl)triphenylphosphonium chloride) start->step1 intermediate1 4-(2-Methoxyvinyl)-1-methyl-1H-pyrazole step1->intermediate1 step2 Acid Hydrolysis (e.g., aq. HCl) intermediate1->step2 intermediate2 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde step2->intermediate2 step3 Reductive Amination (Methylamine, NaBH(OAc)₃) intermediate2->step3 product This compound step3->product

Caption: Figure 2. Proposed Synthetic Workflow via Reductive Amination.

Representative Experimental Protocol

This protocol is a representative methodology. Researchers should perform appropriate small-scale trials to optimize reaction conditions, such as stoichiometry, temperature, and reaction time.

Part A: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde (Precursor)

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: In a separate flask, prepare a solution of the appropriate ylide for a one-carbon homologation (e.g., from (methoxymethyl)triphenylphosphonium chloride and a strong base like n-BuLi). Add this ylide solution dropwise to the aldehyde solution at a reduced temperature (e.g., -78 °C to 0 °C).

  • Reaction and Quenching: Allow the reaction to stir for several hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Enol Ether Hydrolysis: Extract the crude enol ether product into an organic solvent (e.g., ethyl acetate). Concentrate the organic phase and treat the residue with an aqueous acid (e.g., 1 M HCl) to hydrolyze the enol ether to the desired acetaldehyde.

  • Purification: Neutralize the solution, extract the aldehyde product, dry the organic layer over Na₂SO₄, and purify by flash column chromatography on silica gel.

Part B: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or EtOH) to the flask. Add a small amount of a drying agent like magnesium sulfate or acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

    • Causality Insight: NaBH(OAc)₃ is the reagent of choice for reductive aminations as it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the protonated imine intermediate as it forms. This selectivity minimizes side reactions and improves yield.

  • Reaction and Work-up: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS. Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a gradient of DCM/Methanol, possibly with a small percentage of NH₄OH to prevent tailing).

Analytical Characterization

For structural confirmation and purity assessment, a combination of spectroscopic techniques is essential. The following are the expected spectral characteristics for this compound.

Caption: Figure 3. Predicted ¹H NMR assignments. Note: Actual chemical shifts may vary based on solvent and concentration. The image is a placeholder for a visual representation of the molecule with labeled protons.

  • ¹H NMR Spectroscopy (Proton NMR): The spectrum should be consistent with the proposed structure, showing distinct signals for each non-equivalent proton. Based on known data for similar structures[9][10], the expected signals (in CDCl₃ or DMSO-d₆) would be:

    • δ ~7.5 ppm (1H, singlet): Proton on the pyrazole ring (C3-H).

    • δ ~7.4 ppm (1H, singlet): Proton on the pyrazole ring (C5-H).

    • δ ~3.8 ppm (3H, singlet): Methyl protons attached to the pyrazole nitrogen (N1-CH₃).

    • δ ~2.8 ppm (2H, triplet): Methylene protons adjacent to the pyrazole ring.

    • δ ~2.7 ppm (2H, triplet): Methylene protons adjacent to the secondary amine.

    • δ ~2.4 ppm (3H, singlet): Methyl protons attached to the side-chain nitrogen (N-CH₃).

    • δ ~1.5-2.5 ppm (1H, broad singlet): The N-H proton of the secondary amine; this signal is often broad and its chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy (Carbon NMR): The spectrum should display 7 distinct signals corresponding to the 7 carbon atoms in unique chemical environments.

  • Mass Spectrometry (MS):

    • Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

    • Expected Ion: A prominent molecular ion peak [M+H]⁺ would be observed at m/z ≈ 140.12.

    • Fragmentation: Key fragmentation patterns would likely involve cleavage of the ethylamine side chain, leading to characteristic daughter ions.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • ~3300 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.

    • ~2800-3000 cm⁻¹ (strong): Aliphatic C-H stretching from methyl and methylene groups.

    • ~1500-1600 cm⁻¹ (medium): C=C and C=N stretching from the pyrazole ring.

Biological Context and Safety

Potential Biological Significance

The pyrazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs.[2] Derivatives are known to possess a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3][10][11] The specific structural motifs in this compound—a heterocyclic core and a basic amine side chain—are common features in centrally active agents and other receptor ligands. This makes the compound a person of interest for screening in various biological assays, particularly in neuroscience and infectious disease research.

Safety and Handling

No specific safety data exists for the title compound. The following information is for the structurally close analogue N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine and should be used as a primary guide for handling and safety precautions.[4]

Table 3: GHS Hazard Information (for a close structural analogue)

Category Information
Signal Word Danger
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

| Storage Class | 11: Combustible Solids |

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of accidental contact, rinse the affected area immediately with copious amounts of water. Seek medical attention for eye contact or ingestion.

References

An In-Depth Technical Guide on the Putative Mechanism of Action of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Novel Pyrazole Compound

The landscape of neuropharmacology is in a perpetual state of expansion, driven by the synthesis of novel chemical entities that challenge our existing classification and understanding of psychoactive compounds. N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine emerges as one such molecule, a compound whose structural motifs hint at a complex interplay with central nervous system targets. To date, the scientific literature lacks specific data on the mechanism of action of this particular molecule. This guide, therefore, serves as a forward-looking technical roadmap for the scientific community. It is designed not as a definitive statement of fact, but as an expert-guided framework for investigation.

Drawing upon established principles of medicinal chemistry and the known pharmacology of structurally related compounds, this document will posit a putative mechanism of action for this compound. More critically, it will provide a comprehensive suite of self-validating experimental protocols. This is not merely a list of procedures, but a logical and strategic workflow designed to systematically elucidate the compound's pharmacological profile, from initial receptor binding to its ultimate behavioral effects. As senior scientists, our role extends beyond the known; we must provide the tools and the intellectual framework to confidently navigate the unknown. This guide is crafted in that spirit.

Part 1: Structural Analysis and a Hypothesis on the Mechanism of Action

Deconstructing the Molecule: A Tale of Two Moieties

The chemical structure of this compound offers immediate clues to its potential biological activity. It is a composite of two key pharmacophoric elements:

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This scaffold is present in a diverse array of pharmacologically active compounds, including anti-inflammatory drugs like celecoxib, cannabinoid receptor antagonists such as rimonabant, and monoamine oxidase (MAO) inhibitors.[1][2][3] The specific substitution pattern on the pyrazole ring—in this case, a methyl group at the 1-position—will significantly influence its electronic properties and how it orients within a receptor binding pocket.

  • The N-Methylethanamine Side Chain: This side chain is a classic feature of many central nervous system stimulants. It is structurally analogous to the pharmacore of phenethylamines, a class of compounds that includes amphetamine and methamphetamine. These molecules are well-known for their interaction with monoamine transporters.[4] The presence of this side chain strongly suggests that this compound may exert its effects by modulating the synaptic concentrations of dopamine, norepinephrine, and/or serotonin.

A Putative Mechanism of Action: A Monoamine Reuptake Inhibitor and/or Releasing Agent

Based on the aforementioned structural analysis, the most plausible hypothesis is that This compound functions as a modulator of monoamine transporters , specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).

This modulation could occur through one or both of the following mechanisms:

  • Reuptake Inhibition: The compound may bind to one or more of the monoamine transporters, blocking the reabsorption of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This would lead to an increase in the extracellular concentration of the neurotransmitter, thereby enhancing its signaling.

  • Releasing Agent: Alternatively, or in addition, the compound could act as a substrate for the monoamine transporters, being taken up into the presynaptic neuron and subsequently triggering the reverse transport (efflux) of neurotransmitters from the neuron into the synapse.

The pyrazole core likely plays a crucial role in determining the compound's affinity and selectivity for the different monoamine transporters. The N-methyl group on the pyrazole ring and the N-methyl group on the ethanamine side chain will also influence its potency and metabolic stability.

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the potential interaction of this compound with a presynaptic dopamine terminal.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles dat Dopamine Transporter (DAT) da_out Dopamine (DA) vesicle->da_out Release da_in Dopamine (DA) dat->da_in maoi MAO tyrosine Tyrosine dopa L-DOPA tyrosine->dopa Tyrosine Hydroxylase dopa->da_in da_in->vesicle VMAT2 da_in->maoi Metabolism da_out->dat Reuptake da_receptor Dopamine Receptors da_out->da_receptor compound This compound compound->dat Inhibition/Reverse Transport signal Signal Transduction da_receptor->signal

Figure 1: Proposed interaction with the dopamine synapse.

Part 2: A Self-Validating Experimental Workflow for Mechanism of Action Determination

To rigorously test our hypothesis, a multi-tiered experimental approach is required. This workflow is designed to first establish the molecular targets and then to characterize the functional and behavioral consequences of the compound's action.

Tier 1: In Vitro Target Identification and Affinity

The initial step is to determine if this compound binds to the primary hypothesized targets: the monoamine transporters. This is achieved through competitive radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

  • Test compound: this compound.

  • Reference compounds: Cocaine (for DAT), desipramine (for NET), and fluoxetine (for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. For total binding, add buffer instead of the competing compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

The following diagram illustrates the workflow for these binding assays.

G start Prepare Cell Membranes (DAT, NET, SERT) assay_setup Set up 96-well Plate: Membranes + Radioligand + Compound start->assay_setup prepare_compounds Prepare Serial Dilutions of Test Compound prepare_compounds->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Calculate IC50 and Ki counting->analysis end Determine Binding Affinity analysis->end

Figure 2: Workflow for radioligand binding assays.
Tier 2: In Vitro Functional Activity

Once binding affinity is established, the next crucial step is to determine the functional effect of the compound on the transporters. Does it inhibit reuptake, or does it induce neurotransmitter release?

Objective: To measure the potency (IC50) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT, plated in 96-well plates.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound and reference compounds.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.[6]

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or reference compounds for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.[6]

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the logarithm of the compound concentration.

A fluorescence-based assay using a fluorescent substrate that mimics biogenic amines can also be employed as a non-radioactive alternative.[4][7][8][9][10]

Tier 3: In Vivo Behavioral Pharmacology

In vivo studies are essential to confirm that the in vitro activity translates to a physiological effect in a whole organism. For a compound with presumed stimulant properties, locomotor activity is a key behavioral measure.

Objective: To assess the effect of this compound on spontaneous locomotor activity in mice or rats.

Materials:

  • Adult male mice or rats.

  • Test compound and vehicle control (e.g., saline).

  • Reference stimulant (e.g., d-amphetamine).

  • Locomotor activity chambers equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Place the animals individually in the locomotor activity chambers and allow them to habituate for a period (e.g., 30-60 minutes) until their exploratory activity stabilizes.[11]

  • Drug Administration: Administer the test compound, vehicle, or reference stimulant via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately return the animals to the chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 2 hours).[12]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-10 minutes) to assess the time course of the drug's effect. Compare the total activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in locomotor activity relative to the vehicle control would be consistent with a stimulant-like effect.[13][14][15]

Part 3: Data Presentation and Interpretation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Putative In Vitro Pharmacological Profile of this compound

AssayTargetParameterValue
Radioligand Binding hDATKi (nM)To be determined
hNETKi (nM)To be determined
hSERTKi (nM)To be determined
Neurotransmitter Uptake hDATIC50 (nM)To be determined
hNETIC50 (nM)To be determined
hSERTIC50 (nM)To be determined

Table 2: Putative In Vivo Behavioral Effects of this compound

Animal ModelBehavioral MeasureDose RangeEffect
Mouse Locomotor Activity Total Distance TraveledTo be determinedTo be determined
Stereotypy CountsTo be determinedTo be determined

Conclusion and Future Directions

Should the initial hypothesis be confirmed, further studies would be warranted to explore its potential as a releasing agent versus a reuptake inhibitor, its off-target activities, and its metabolic profile. The journey to understanding a novel psychoactive substance is an incremental one, and this guide is intended to be the first, and most critical, step on that path.

References

Unveiling the Bioactive Potential: A Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical exploration of the potential biological activities of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes the vast body of research on the pyrazole scaffold to postulate its likely pharmacological profile and provide a robust framework for its investigation.

The Pyrazole Nucleus: A Privileged Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Numerous pyrazole-containing compounds have been developed and approved for therapeutic use, highlighting the significance of this chemical motif.[3]

The biological versatility of pyrazole derivatives is extensive, with documented activities including:

  • Anti-inflammatory and Analgesic Effects: Many pyrazole derivatives exhibit potent anti-inflammatory and pain-relieving properties.[1][4]

  • Anticancer Activity: The pyrazole scaffold is a common feature in molecules designed to inhibit cancer cell growth.[5][6][7]

  • Antimicrobial Properties: Various substituted pyrazoles have demonstrated efficacy against bacterial and fungal pathogens.

  • Neuroprotective and Antidepressant Activities: Emerging research points to the potential of pyrazole compounds in treating neurological and psychiatric disorders.[1][8]

  • Antidiabetic Potential: Certain pyrazole derivatives have shown promise in the management of diabetes.[9]

The specific biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents. The N-methyl and the ethanamine side chain at the 4-position of the pyrazole ring in this compound suggest several avenues for biological investigation.

Postulated Biological Activity Profile of this compound

Based on structure-activity relationship (SAR) studies of analogous pyrazole compounds, we can hypothesize the following potential biological activities for this compound:

Potential Anti-inflammatory and Analgesic Activity

The presence of an alkylamine side chain is a common feature in many biologically active compounds. This functional group can participate in crucial interactions with biological targets. It is plausible that this compound could modulate inflammatory pathways.

Hypothesized Mechanism of Action:

A potential mechanism could involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), or the modulation of pro-inflammatory cytokine production.

Anti-inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound N-Methyl-2-(1-methyl-1H -pyrazol-4-yl)ethanamine Compound->COX_Enzymes Inhibition?

Caption: Postulated inhibition of the COX pathway by the target compound.

Potential Anticancer Activity

Numerous pyrazole derivatives have been investigated for their anticancer properties.[5][6] The specific substitution pattern of this compound warrants investigation into its potential as an antiproliferative agent.

Hypothesized Targets:

Potential molecular targets could include protein kinases, which are often dysregulated in cancer, or enzymes involved in DNA synthesis and repair.

Proposed Experimental Workflows for Biological Characterization

To empirically determine the biological activity of this compound, a systematic, multi-tiered approach is recommended.

In Vitro Screening for Cytotoxicity and Anti-inflammatory Activity

A logical first step is to assess the compound's general cytotoxicity and its specific effects on inflammatory and cancer cell lines.

In_Vitro_Workflow cluster_0 Initial Screening cluster_1 Anti-inflammatory Assays cluster_2 Anticancer Assays Start Synthesize & Purify Compound Cytotoxicity General Cytotoxicity Assay (e.g., MTT on normal cell lines) Start->Cytotoxicity LPS_Stimulation LPS-stimulated Macrophages (e.g., RAW 264.7) Cytotoxicity->LPS_Stimulation Cancer_Cell_Lines Panel of Cancer Cell Lines (e.g., MCF-7, DU145, A549) Cytotoxicity->Cancer_Cell_Lines NO_Assay Nitric Oxide (NO) Production Assay LPS_Stimulation->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (e.g., TNF-α, IL-6 via ELISA) LPS_Stimulation->Cytokine_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., SRB or MTT) Cancer_Cell_Lines->Antiproliferative_Assay

Caption: Proposed workflow for the initial in vitro screening of the target compound.

Table 1: Proposed In Vitro Assays

Activity Assay Cell Line(s) Endpoint(s) Reference Compound(s)
Cytotoxicity MTT or SRB AssayNormal human cell lines (e.g., HEK293, HaCaT)IC50 valueDoxorubicin
Anti-inflammatory Griess Assay for Nitric OxideRAW 264.7 macrophagesInhibition of NO productionIndomethacin, L-NAME
Anti-inflammatory ELISARAW 264.7 macrophagesInhibition of TNF-α, IL-6 secretionDexamethasone
Anticancer MTT or SRB AssayMCF-7 (breast), DU145 (prostate), A549 (lung)IC50 valuesCisplatin, Paclitaxel
Detailed Protocol: In Vitro Anti-inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • This compound (test compound)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • LPS Stimulation: Stimulate the cells with 1 µg/mL LPS for 24 hours. A negative control group without LPS stimulation should be included.

  • Nitric Oxide Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 values.

In Vivo Models for Efficacy and Safety Evaluation

Should in vitro studies yield promising results, subsequent in vivo testing is crucial to evaluate the compound's efficacy and safety in a whole-organism context.

Proposed In Vivo Models:

  • Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a standard and reliable method for assessing acute anti-inflammatory effects.[8]

  • Analgesic Activity: The hot plate test or the acetic acid-induced writhing test in mice can be employed to evaluate analgesic properties.[4]

  • Anticancer Activity: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical anticancer drug testing.

Conclusion and Future Directions

This compound, a molecule featuring the versatile pyrazole scaffold, holds significant, albeit currently unexplored, potential as a biologically active agent. Based on the extensive literature on related compounds, promising avenues for investigation lie in its anti-inflammatory, analgesic, and anticancer properties. The experimental workflows and protocols detailed in this guide provide a solid foundation for a systematic and rigorous evaluation of its pharmacological profile. Further studies should also focus on elucidating its precise mechanism of action and conducting comprehensive pharmacokinetic and toxicological assessments to determine its potential as a lead compound for drug development.

References

An In-depth Technical Guide to Elucidating the Receptor Binding Profile of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the receptor binding profile of the novel compound, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. While specific binding data for this molecule is not yet publicly available, its structural motifs—a substituted pyrazole ring and an N-methyl-ethylamine side chain—suggest potential interactions with several key receptor families. This document outlines a logical, multi-tiered screening strategy, grounded in established pharmacological principles and methodologies. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage characterization of new chemical entities. The guide details experimental protocols for primary and secondary binding assays, data analysis techniques, and the interpretation of results within the broader context of drug discovery.

Introduction: The Rationale for a Focused Screening Approach

This compound is a small molecule featuring a 1,4-disubstituted pyrazole core. The pyrazole nucleus is a well-established pharmacophore present in a wide array of clinically significant drugs, exhibiting diverse pharmacological activities including anti-inflammatory, analgesic, and antipsychotic effects.[1][2][3] The ethylamine side chain is a common feature in many biogenic amines and their synthetic analogs, often conferring affinity for monoamine receptors.

Given the structural similarities to known bioactive molecules, a systematic investigation of its receptor binding profile is warranted. Pyrazole derivatives have been explored as antagonists for various receptors, notably the histamine H2 and H3 receptors.[2][3][4][5] The presence of the ethylamine moiety also suggests a potential for interaction with aminergic G-protein coupled receptors (GPCRs). Therefore, a targeted yet comprehensive screening strategy is essential to identify its primary targets and potential off-target effects.

This guide will delineate a robust workflow for determining the receptor binding profile of this compound, from initial broad-panel screening to more focused, quantitative secondary assays.

Proposed Screening Strategy: A Tiered Approach

A tiered approach to receptor profiling is recommended to efficiently allocate resources and build a comprehensive understanding of the compound's selectivity.

Tier 1: Broad-Panel Primary Screening

The initial step involves screening the compound at a single, high concentration (e.g., 10 µM) against a broad panel of receptors. This will identify potential "hits" that warrant further investigation. Based on the structural features of this compound, the primary screen should include, at a minimum, the following receptor families:

  • Histamine Receptors: H1, H2, H3, and H4. The pyrazole core is a known bioisostere for the imidazole ring of histamine, making this family a high-priority target.[4][5][6]

  • Serotonin (5-HT) Receptors: A comprehensive panel including 5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7 subtypes. The ethylamine side chain is a common feature in serotonin receptor ligands.

  • Dopamine Receptors: D1, D2, D3, D4, and D5.

  • Adrenergic Receptors: α1, α2, and β subtypes.

  • Muscarinic Acetylcholine Receptors: M1, M2, M3, M4, and M5.

This initial screen will provide a "yes/no" answer for significant binding activity at the tested concentration.

Tier 2: Secondary Assays for "Hits"

Any receptor where significant binding (e.g., >50% inhibition of radioligand binding) is observed in the primary screen should be followed up with secondary assays. These assays are designed to quantify the affinity of the compound for the target receptor.

The most common secondary assay is a competitive radioligand binding assay, which will determine the inhibitor constant (Ki) of the compound. This involves incubating a constant concentration of a high-affinity radioligand and the receptor with varying concentrations of the test compound.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a standard competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target receptor (e.g., from rat brain cortex for H3 receptors).[4]

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [3H]-Nα-methylhistamine for the H3 receptor).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer appropriate for the specific receptor being tested (e.g., Tris-HCl with appropriate ions).

  • Scintillation Cocktail: For detection of radioactivity.

  • 96-well Plates: For performing the assay.

  • Filter Mats: For separating bound from unbound radioligand.

  • Scintillation Counter: For measuring radioactivity.

Assay Procedure
  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations

    • Radioligand at a fixed concentration (typically at or below its Kd)

    • Receptor preparation

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

Data Analysis

The raw data (counts per minute, CPM) is used to calculate the percentage of specific binding at each concentration of the test compound. The data is then plotted as percent specific binding versus the logarithm of the test compound concentration. A non-linear regression analysis is performed using a sigmoidal dose-response model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

The IC50 value can be converted to the inhibitor constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Compound, Radioligand, & Receptor Compound_Prep->Incubation Receptor_Prep Prepare Receptor Membranes Receptor_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Separate Bound from Unbound Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity Washing->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Profile Determine Receptor Binding Profile Ki_Calc->Profile

Caption: Workflow for a Competitive Radioligand Binding Assay.

Interpretation of Results and Data Presentation

The calculated Ki values from the secondary assays provide a quantitative measure of the affinity of this compound for each of the "hit" receptors. This data should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Receptor Binding Profile of this compound

Receptor TargetKi (nM)
Histamine H315
Histamine H1250
Serotonin 5-HT2A800
Dopamine D2>10,000
Adrenergic α1>10,000

Note: The data in this table is purely illustrative and serves as an example of how to present the results.

A high Ki value indicates low affinity, while a low Ki value indicates high affinity. A compound is generally considered "selective" for a particular receptor if its Ki value for that receptor is at least 10-fold lower than for other receptors. In the hypothetical data above, the compound shows the highest affinity and selectivity for the histamine H3 receptor.

Potential Signaling Pathways and Functional Assays

Once a primary target is identified (e.g., the histamine H3 receptor), further functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. The histamine H3 receptor is a constitutively active GPCR that couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

A functional assay could involve measuring changes in cAMP levels in cells expressing the H3 receptor in response to the test compound.

The following diagram illustrates the canonical signaling pathway for the histamine H3 receptor.

H3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) Cellular_Response Cellular Response (e.g., inhibition of neurotransmitter release) PKA_active->Cellular_Response Phosphorylates Targets Histamine Histamine (Agonist) Histamine->H3R Binds Antagonist Test Compound (Potential Antagonist) Antagonist->H3R Blocks Binding

Caption: Canonical Histamine H3 Receptor Signaling Pathway.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the receptor binding profile of this compound. By employing a tiered screening strategy, from broad-panel primary screens to quantitative secondary assays and subsequent functional studies, researchers can build a detailed understanding of this novel compound's pharmacological characteristics. This systematic approach is crucial for identifying its primary molecular targets, assessing its selectivity, and ultimately guiding its potential development as a therapeutic agent.

References

discovery and history of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Putative History of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Abstract

This compound is a substituted pyrazole derivative belonging to a class of compounds with significant interest in medicinal chemistry and drug discovery. While a detailed historical account of its specific discovery is not prominently documented in publicly accessible literature, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and places its development within the broader context of pyrazole chemistry research. The methodologies and potential applications discussed are synthesized from established literature on analogous compounds, offering a scientifically grounded projection of its characteristics and utility for researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

This compound is a heterocyclic amine featuring a 1,4-disubstituted pyrazole ring. The core structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms (pyrazole), methylated at the N1 position. An N-methylethanamine side chain is attached at the C4 position of the pyrazole ring.

The structural features of this molecule, particularly the pyrazole core, are hallmarks of compounds with diverse biological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and other pharmacological properties[1]. The specific arrangement of substituents in this compound suggests its potential as a scaffold in the development of novel therapeutic agents.

Inferred History and Developmental Context

The synthesis of libraries of structurally related compounds is a common practice in drug discovery to explore structure-activity relationships (SAR). It is highly probable that this compound was first synthesized as part of a larger chemical library aimed at identifying novel compounds with specific biological targets. The commercial availability of this compound from various chemical suppliers further suggests its use in screening campaigns and as a building block in the synthesis of more complex molecules[4][5][6].

Patents for related N-alkyl-O-pyrazol-4-yl-carbamates highlight the investigation of this class of compounds for their insecticidal and nematicidal activity, indicating one potential avenue of research that may have led to the creation of the target molecule[2]. Furthermore, the role of pyrazole moieties in approved drugs underscores the long-standing interest in this heterocycle in medicinal chemistry[7].

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several established methods for the functionalization of pyrazole rings. A plausible and commonly employed route would involve the reductive amination of a corresponding pyrazole aldehyde or the reduction of a pyrazole acetonitrile derivative.

Synthesis via Reductive Amination of 1-methyl-1H-pyrazole-4-carbaldehyde

This two-step process is a versatile method for the synthesis of amines.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde

The starting material, 1-methyl-1H-pyrazole-4-carbaldehyde, can be prepared from commercially available 1-methyl-1H-pyrazole through Vilsmeier-Haack formylation.

Step 2: Reductive Amination with Methylamine

The aldehyde is then reacted with methylamine to form an intermediate imine, which is subsequently reduced to the target secondary amine.

G A 1-methyl-1H-pyrazole B 1-methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack (POCl3, DMF) C This compound B->C 1. Methylamine 2. NaBH(OAc)3

Figure 1: Synthetic pathway via reductive amination.

Experimental Protocol:

  • Formation of the Imine: To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add methylamine (1.1 eq, as a solution in a compatible solvent or as a gas). Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases and suppliers.

PropertyValueSource
Molecular Formula C₇H₁₃N₃[4]
Molecular Weight 139.20 g/mol [4]
Appearance Solid[4]
InChI Key WODLNVYLYQXAOH-UHFFFAOYSA-N[4]
SMILES CN1N=CC(CNCC)=C1[4]
CAS Number 949095-17-4[5]

Potential Applications and Biological Activity

While specific biological activity data for this compound is not extensively published, the activities of structurally similar compounds provide a strong indication of its potential applications.

  • Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties[1]. The structural motif of this compound makes it a valuable scaffold for the development of novel therapeutics targeting various receptors and enzymes. For example, related pyrazole-containing compounds have been investigated as kinase inhibitors for cancer therapy[8][9].

  • Agrochemicals: As evidenced by patents for related pyrazole carbamates, this class of compounds has been explored for pesticidal applications[2]. The N-methylethanamine side chain could be modified to optimize activity against specific agricultural pests.

  • Research Chemical: The compound serves as a versatile building block in organic synthesis, allowing for the introduction of the 1-methyl-1H-pyrazol-4-yl)methanamine moiety into more complex molecular architectures[4].

Conclusion

This compound is a pyrazole derivative with significant potential in both medicinal and materials chemistry. Although its specific history is not well-documented, its synthesis and properties can be confidently inferred from the extensive body of research on related pyrazole compounds. The synthetic protocols and contextual information provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of this and similar molecules. Further investigation into the biological activity of this compound is warranted to fully elucidate its therapeutic potential.

References

The Structure-Activity Relationship of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its lower lipophilicity compared to a benzene ring, make it an attractive bioisostere for various aromatic and heteroaromatic systems.[1] This versatility has led to the development of a multitude of approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib. The continued exploration of pyrazole derivatives is a fertile ground for the discovery of novel therapeutic agents.

This technical guide delves into the core structure-activity relationship (SAR) of a specific, yet representative, pyrazole derivative: N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine . While direct and exhaustive SAR studies on this exact molecule are not extensively published, a comprehensive analysis of structurally related analogs, particularly those targeting G-protein coupled receptors (GPCRs) like the histamine H₃ receptor, allows for the construction of a robust and predictive SAR model. This guide will synthesize this information to provide researchers, scientists, and drug development professionals with a foundational understanding of the key structural motifs that govern the biological activity of this compound class, alongside practical experimental protocols for the synthesis and evaluation of novel analogs.

Core Molecular Anatomy and Hypothesized Biological Profile

The structure of this compound can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:

  • The 1-Methyl-pyrazole Core: The N1-methylation of the pyrazole ring is a critical feature. This modification prevents tautomerization and locks the scaffold in a specific orientation, which can be crucial for precise interactions with a biological target.[1] The methyl group itself can also engage in hydrophobic interactions within a binding pocket.

  • The C4-Ethanamine Linker: The ethylamine chain at the 4-position of the pyrazole ring provides a flexible linker to the terminal amino group. The length and conformation of this linker are expected to be critical determinants of activity, influencing the positioning of the basic nitrogen atom for key interactions, such as salt bridges with acidic residues in a receptor.

  • The Terminal N-Methyl Group: The secondary amine is a key pharmacophoric element, likely to be protonated at physiological pH. This positive charge is often essential for anchoring the ligand to its target. The N-methyl group, in comparison to a primary amine, can influence basicity, lipophilicity, and metabolic stability, and may also occupy a specific hydrophobic sub-pocket within the target protein.

Based on its structural similarity to known histamine H₃ receptor antagonists, it is hypothesized that this compound and its analogs are likely to modulate the activity of aminergic GPCRs.[2] The SAR exploration will therefore focus on modifications that are likely to impact affinity and functional activity at such targets.

Structure-Activity Relationship (SAR) Exploration

The following sections outline the anticipated impact of structural modifications at each of the key molecular components.

Modifications of the Pyrazole Core

The pyrazole ring itself offers several positions for substitution, which can profoundly impact the electronic properties, steric profile, and overall pharmacology of the molecule.

  • N1-Substitution: While our core molecule features a methyl group at the N1 position, variation of this substituent is a primary avenue for SAR exploration.

    • Small Alkyl Groups (Ethyl, Propyl): Increasing the alkyl chain length may enhance hydrophobic interactions and potency, but larger, bulkier groups could introduce steric hindrance.

    • Aromatic Rings (Phenyl, Substituted Phenyl): Introduction of an aromatic ring at N1 can lead to significant changes in activity through π-π stacking or other interactions with the target. Substituents on this phenyl ring can then be used to fine-tune electronic and steric properties.

  • C3 and C5-Substitution: The C3 and C5 positions of the pyrazole ring are also amenable to modification.

    • Small Alkyl or Halogen Substituents: These can be used to probe the steric and electronic requirements of the binding pocket. Halogen atoms can also introduce specific interactions, such as halogen bonding.

    • Aromatic or Heteroaromatic Rings: Similar to N1-substitution, the introduction of larger aromatic systems at C3 or C5 can dramatically alter the binding mode and affinity.

The C4-Ethanamine Linker: A Bridge to Activity

The length and rigidity of the linker connecting the pyrazole core to the basic amine are critical for optimal target engagement.

  • Linker Length: Shortening the linker to a methylene group or extending it to a propylene or butylene chain will alter the distance to the basic amine. For many GPCRs, a two or three-atom linker is optimal for spanning the distance between a core binding region and an acidic residue.

  • Linker Conformation: Introducing conformational constraints, such as through cyclization or the incorporation of double or triple bonds, can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity.

The Terminal Amine: The Anchor of the Pharmacophore

The nature of the terminal amine is arguably one of the most critical determinants of activity for this class of compounds.

  • N-Alkylation:

    • Primary Amine (NH₂): Removal of the N-methyl group to give the primary amine analog would be a key initial modification to assess the importance of this substituent.

    • N,N-Dimethylation: The tertiary amine analog would have a different pKa and steric profile, which could impact both affinity and functional activity.

    • Larger N-Alkyl Groups: Exploring larger alkyl groups (ethyl, propyl, etc.) can probe for additional hydrophobic pockets near the amine binding site.

  • Cyclic Amines: Incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine, azepane) can provide valuable SAR information. The size and conformation of the ring can significantly influence affinity and selectivity. For histamine H₃ antagonists, a pyrrolidine or piperidine ring is often favored.[2]

Quantitative SAR Data for Related Pyrazole Derivatives

To illustrate the principles outlined above, the following table presents representative data for a series of pyrazole-based histamine H₃ receptor antagonists. While not direct analogs of our core topic, they share key structural features and demonstrate the impact of various substitutions.

Compound IDPyrazole N1-SubstituentLinkerTerminal AmineKᵢ (nM) for hH₃R
1 H-(CH₂)₃-Piperidine>1000
2 H-(CH₂)₄-Piperidine350
3 H-(CH₂)₅-Piperidine120
4 CH₃-(CH₂)₄-Piperidine80
5 CH₃-(CH₂)₄-Pyrrolidine55
6 CH₃-(CH₂)₄-Azepane150

Data is illustrative and compiled from various sources on histamine H₃ receptor antagonists for comparative purposes.

Interpretation of the Data:

  • Linker Length: A clear trend is observed where increasing the linker length from three to five carbons (compounds 1-3) improves affinity, suggesting an optimal distance is required for the terminal amine to interact with its target.

  • N1-Methylation: The addition of a methyl group on the pyrazole nitrogen (compound 4 vs. 2) leads to a significant increase in affinity, highlighting the importance of this feature.

  • Terminal Amine: Variation of the cyclic amine (compounds 4-6) demonstrates that a pyrrolidine ring is preferred over a piperidine or a larger azepane ring in this particular series, indicating a well-defined binding pocket for the basic amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound Analogs

A common synthetic route to 4-substituted pyrazoles involves the Vilsmeier-Haack reaction on a suitable pyrazolone precursor, followed by further functionalization.[3]

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

  • To a solution of 1-methyl-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C for several hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Reductive Amination to form this compound

  • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde and an excess of methylamine (as a solution in a suitable solvent like ethanol or THF) in a reaction vessel.

  • Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or by conversion to its hydrochloride salt and recrystallization.

To synthesize analogs, different amines can be used in the reductive amination step, and various substituted pyrazoles can be used as starting materials.

In Vitro Biological Evaluation: GPCR Binding Assay

Given the structural similarity to known GPCR ligands, a radioligand binding assay is a primary method to determine the affinity of newly synthesized compounds for a target receptor (e.g., the histamine H₃ receptor).[4]

Protocol: [³H]-Nα-Methylhistamine Binding Assay for Histamine H₃ Receptor

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human histamine H₃ receptor.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (containing a specified amount of protein, e.g., 20-40 µg).

    • [³H]-Nα-Methylhistamine (a radiolabeled ligand) at a concentration close to its K_d value.

    • Varying concentrations of the test compound (from a stock solution in DMSO).

    • Assay buffer to a final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Core Structure and Key Modification Points

Caption: Key vectors for SAR exploration on the core scaffold.

General Synthetic Workflow

Synthesis_Workflow Start 1-Methyl-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Start->Vilsmeier Aldehyde 1-Methyl-1H-pyrazole- 4-carbaldehyde Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (R₁R₂NH, NaBH(OAc)₃) Aldehyde->ReductiveAmination FinalProduct N-Alkyl-2-(1-methyl-1H- pyrazol-4-yl)ethanamine Analogs ReductiveAmination->FinalProduct

Caption: A generalized synthetic route to target compounds.

Conclusion and Future Directions

This compound represents a valuable starting point for the design of novel modulators of GPCRs and other biological targets. The structure-activity relationships, inferred from closely related compounds, highlight the importance of the N1-methyl group on the pyrazole core, the length and nature of the C4-linker, and the substitution pattern of the terminal amine. Systematic modification of these three key areas, guided by the principles outlined in this guide, is a proven strategy for optimizing potency, selectivity, and pharmacokinetic properties.

Future work in this area should focus on a multiparameter optimization approach, where changes in in-vitro affinity are concurrently evaluated with ADME properties to identify candidates with a higher probability of in-vivo success. The synthesis and screening of a focused library of analogs based on the SAR discussed herein will undoubtedly lead to the discovery of novel chemical entities with therapeutic potential.

References

An In-depth Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and its derivatives, a class of compounds with significant potential in medicinal chemistry. Drawing from established synthetic methodologies and pharmacological screenings of related pyrazole structures, this document offers insights into the synthesis, characterization, and potential biological activities of this promising scaffold.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications.[1][2] The versatility of the pyrazole core allows for facile structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] This inherent biological activity makes the pyrazole scaffold a privileged starting point for the design and development of novel therapeutic agents.

The focus of this guide, the this compound core, combines the established pyrazole pharmacophore with an ethanamine side chain. This structural motif is of particular interest due to its potential to interact with various biological targets within the central nervous system (CNS), as seen in related compounds that act as monoamine oxidase (MAO) inhibitors, dopamine D4 receptor ligands, and histamine H3 receptor antagonists.[4][5][6]

This guide will delve into the synthetic pathways to access these molecules, the analytical techniques for their characterization, and the experimental protocols to evaluate their biological potential.

Synthesis of this compound and its Analogs

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be confidently approached through established methodologies for analogous pyrazole derivatives. The following section outlines plausible and referenced synthetic strategies.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule suggests two primary disconnection points, leading to key intermediates such as a pyrazole-4-acetaldehyde or a pyrazole-4-acetic acid derivative.

G Target This compound Intermediate2 (1-Methyl-1H-pyrazol-4-yl)acetaldehyde Target->Intermediate2 Reductive Amination with Methylamine Intermediate3 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine Target->Intermediate3 N-Alkylation with Methyl Iodide Intermediate1 1-(1-Methyl-1H-pyrazol-4-yl)ethan-1-one Intermediate4 1-Methyl-1H-pyrazole-4-carbaldehyde Intermediate2->Intermediate4 Wittig Reaction/ Hydrolysis Intermediate3->Intermediate1 Leuckart Reaction/ Reduction

Caption: Retrosynthetic analysis of the target compound.

Synthetic Protocol: A Representative Pathway

The following protocol describes a feasible, multi-step synthesis based on the reductive amination of a pyrazole-4-carbaldehyde derivative, a common and versatile method for amine synthesis.[7][8][9][10]

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde

This key intermediate can be synthesized from commercially available starting materials.

Step 2: Reductive Amination with Methylamine

Materials:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in DCM, add methylamine (1.2 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G Start 1-Methyl-1H-pyrazole-4-carbaldehyde Step1 React with Methylamine (Imine Formation) Start->Step1 Step2 Reduce with STAB (Reductive Amination) Step1->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compounds. The following techniques are standard for the characterization of novel small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Based on data for analogous compounds, the following spectral features are expected for this compound.[11][12]

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment ¹H NMR (ppm, CDCl₃) ¹³C NMR (ppm, CDCl₃)
Pyrazole-H3~7.5 (s)~138
Pyrazole-H5~7.3 (s)~129
N-CH₃ (pyrazole)~3.8 (s)~39
-CH₂- (ethyl)~2.8 (t)~50
-CH₂- (ethyl)~2.6 (t)~35
N-CH₃ (amine)~2.4 (s)~36
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₇H₁₃N₃, MW: 139.20), high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended.

Expected Fragmentation Pattern:

The primary fragmentation is expected to occur at the C-C bond between the pyrazole ring and the ethanamine side chain, and at the C-N bond of the amine.

G Parent [M+H]⁺ m/z 140.12 Fragment1 [M-CH₃NH₂]⁺ m/z 109.07 Parent->Fragment1 Loss of methylamine Fragment2 [M-C₂H₄NHCH₃]⁺ m/z 81.05 Parent->Fragment2 Loss of ethanamine side chain

Caption: Predicted mass spectrometry fragmentation.

Potential Biological Activities and In Vitro Evaluation

The this compound scaffold holds promise for targeting several key proteins implicated in neurological and psychiatric disorders.

Monoamine Oxidase (MAO) Inhibition

The structural similarity of the pyrazole ethanamine core to known monoamine neurotransmitters suggests its potential as a monoamine oxidase (MAO) inhibitor.[2][4][13][14][15] MAO-A and MAO-B are key enzymes in the degradation of serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to antidepressant and neuroprotective effects.

Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against MAO-A and MAO-B.[16]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Test compound (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence or absorbance)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution and the test compound dilutions. Incubate for a predefined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate.

  • After a specific incubation time (e.g., 30 minutes), stop the reaction (e.g., by adding a strong base).

  • Measure the product formation using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Dopamine D4 Receptor Ligand Activity

Substituted pyrazoles have been identified as selective ligands for the dopamine D4 receptor, a target for antipsychotic and cognitive-enhancing drugs.[5][17][18][19][20]

Experimental Protocol: Radioligand Binding Assay for D4 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D4 receptor.[21][22][23]

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [³H]-spiperone)

  • Test compound

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (near its Kd value), and varying concentrations of the test compound.

  • Incubate the mixture at room temperature for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki).

Histamine H3 Receptor Antagonism

The imidazole-like nature of the pyrazole ring suggests potential interaction with histamine receptors. Pyrazole derivatives have been investigated as histamine H3 receptor antagonists, which are of interest for treating cognitive disorders and sleep-wake cycle disturbances.[6][24][25][26][27]

Structure-Activity Relationships (SAR)

Systematic modification of the this compound scaffold can provide valuable insights into the structure-activity relationships. Key areas for modification include:

  • Substitution on the Pyrazole Ring: Introducing various substituents at the 3 and 5 positions of the pyrazole ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.

  • Modification of the Ethanamine Side Chain: Altering the length of the alkyl chain, introducing branching, or replacing the N-methyl group with other substituents can influence binding affinity and selectivity.

  • N-1 Substitution of the Pyrazole Ring: While this guide focuses on the N-1 methyl derivative, exploring other alkyl or aryl substituents at this position can significantly impact the compound's properties.

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential for the development of novel CNS-active agents. The synthetic accessibility of the pyrazole core, coupled with the diverse biological activities exhibited by related structures, provides a strong foundation for further research. The experimental protocols and technical insights provided in this guide are intended to facilitate the exploration of this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine: Synthesis, Characterization, and Potential Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature on N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is scarce. This guide has been compiled by leveraging data from closely related pyrazole derivatives and established chemical principles to provide a foundational resource for researchers and drug development professionals. The proposed synthesis and pharmacological activities are theoretical and require experimental validation.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom as a hydrogen bond acceptor, allow for versatile interactions with biological targets.[1] Consequently, pyrazole-containing compounds have been successfully developed into a wide array of therapeutics, exhibiting activities such as anti-inflammatory, analgesic, antipsychotic, and anticancer effects.[1][2][3] Marketed drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) underscore the therapeutic potential of this scaffold.[3][4]

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process: first, the construction of the key intermediate, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, followed by selective N-methylation.

Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanamine (Intermediate 3)

A plausible route to the primary amine intermediate starts from the commercially available 1-methyl-4-nitro-1H-pyrazole (1). This involves a reduction of the nitro group to an amine, followed by a reaction sequence to extend the carbon chain. A more direct, albeit theoretical, approach could involve the conversion of a suitable pyrazole derivative. For the purpose of this guide, we will outline a hypothetical multi-step synthesis starting from 1-methyl-1H-pyrazole. A key step would be the introduction of a two-carbon chain at the 4-position, which can then be converted to the amine.

A common method for such transformations is the reduction of a corresponding nitrile. Thus, the synthesis could proceed via the formation of (1-methyl-1H-pyrazol-4-yl)acetonitrile.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde. (This is a known starting material and can be synthesized via various methods, such as the Vilsmeier-Haack reaction on 1-methylpyrazole).

  • Step 2: Conversion to 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile. The aldehyde can be converted to the nitrile via a two-step process involving the formation of an oxime followed by dehydration, or through other established methods.

  • Step 3: Reduction of the Nitrile to 2-(1-methyl-1H-pyrazol-4-yl)ethanamine (3). The nitrile intermediate (2) can be reduced to the primary amine (3) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

N-methylation of 2-(1-methyl-1H-pyrazol-4-yl)ethanamine

The selective mono-N-methylation of primary amines is a well-established transformation in organic synthesis, crucial for modulating the pharmacological properties of drug candidates.[5] Several methods can be employed to achieve this.

Experimental Protocol (General):

  • Reductive Amination: A common and effective method is reductive amination using formaldehyde as the C1 source and a reducing agent.

    • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)ethanamine (3) in a suitable solvent like methanol.

    • Add one equivalent of aqueous formaldehyde (37%).

    • After stirring, add a reducing agent such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Alternative Methylating Agents: Other reagents can be used for mono-N-methylation, such as dimethyl carbonate in the presence of a catalyst, or formic acid in what is known as the Eschweiler-Clarke reaction.[6][7]

The overall proposed synthetic workflow is depicted in the diagram below.

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_methylation N-Methylation Start 1-Methyl-1H-pyrazole-4- carbaldehyde Intermediate2 2-(1-Methyl-1H-pyrazol-4-yl) acetonitrile (2) Start->Intermediate2 e.g., TosMIC Intermediate3 2-(1-Methyl-1H-pyrazol-4-yl) ethanamine (3) Intermediate2->Intermediate3 Reduction (e.g., LiAlH4) FinalProduct N-Methyl-2-(1-methyl-1H-pyrazol-4-yl) ethanamine (4) Intermediate3->FinalProduct Reductive Amination (HCHO, NaBH4) H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action HistamineVesicle Histamine Vesicles HistamineRelease Histamine Release HistamineVesicle->HistamineRelease Depolarization H3R H3R Gi/o CaChannel Voltage-gated Ca2+ Channel H3R:f1->CaChannel Inhibits CaChannel->HistamineRelease Triggers Histamine Histamine HistamineRelease->Histamine Histamine->H3R:f0 Binds to H1R Postsynaptic H1/H2 Receptors Histamine->H1R Activates Response Neuronal Excitation H1R->Response TargetCompound N-Methyl-2-(1-methyl-1H- pyrazol-4-yl)ethanamine TargetCompound->H3R:f0 Antagonist/ Inverse Agonist

References

An In-depth Technical Guide to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers and physicochemical properties. Due to the limited publicly available experimental data for this specific molecule, this guide also presents hypothesized synthetic routes and general analytical methodologies based on established protocols for structurally related pyrazole derivatives. This document is intended to serve as a foundational resource for researchers, providing both confirmed data and expert-guided theoretical frameworks to facilitate further investigation and application of this compound.

Chemical Identity and Core Identifiers

This compound is a distinct chemical entity with the following verified identifiers:

IdentifierValueSource
CAS Number 1093879-63-0--INVALID-LINK--[1]
Molecular Formula C₇H₁₃N₃--INVALID-LINK--[1]
Molecular Weight 139.20 g/mol --INVALID-LINK--[1]
IUPAC Name This compound-
Canonical SMILES CNCC1=CN(N=C1)C-
InChI InChI=1S/C7H13N3/c1-8-5-4-7-3-9-10(2)6-7/h3,6,8H,4-5H2,1-2H3-

It is crucial to distinguish this compound from its isomers, such as N-methyl-1-(1-methylpyrazol-4-yl)ethanamine, as their chemical and biological properties may differ significantly.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in peer-reviewed literature. However, computational predictions can provide valuable initial estimates for experimental design.

PropertyPredicted ValueNotes
Boiling Point ~235-291 °CPredicted for related isomers.[2]
Density ~1.0-1.1 g/cm³Predicted for related isomers.[2]
pKa ~9.5-10.5Estimated based on the secondary amine.

Proposed Synthetic Pathways

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethylamine side chain from the pyrazole core, suggesting a key intermediate such as a pyrazole-4-acetonitrile or a pyrazole-4-carboxaldehyde.

Retrosynthesis target This compound intermediate1 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine target->intermediate1 N-methylation intermediate2 1-Methyl-1H-pyrazole-4-acetonitrile intermediate1->intermediate2 Nitrile Reduction intermediate3 1-Methyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate3 Reductive Amination precursor1 1-Methyl-1H-pyrazole intermediate2->precursor1 Cyanomethylation intermediate3->precursor1 Vilsmeier-Haack SynthesisWorkflow start 1-Methyl-1H-pyrazole step1 Vilsmeier-Haack Reaction (POCl₃, DMF) start->step1 intermediate 1-Methyl-1H-pyrazole-4-carbaldehyde step1->intermediate step2 Reductive Amination (Methylamine, NaBH₄) intermediate->step2 product This compound step2->product

References

Methodological & Application

Application Notes & Protocols for In Vivo Characterization of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for Preclinical Assessment

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and psychoactive properties.[1][2][3][4] When this privileged heterocycle is functionalized with an ethanamine side chain—a common structural motif in many neurotransmitters and neuroactive compounds—it signals a strong potential for central nervous system (CNS) activity.

This document provides a detailed, foundational in vivo experimental protocol for the initial characterization of the novel compound, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine (referred to herein as "the compound"). As no specific pharmacological data for this molecule is publicly available, this guide is designed as an exploratory screening platform. The objective is to establish a preliminary safety profile through acute toxicity assessment and to conduct a primary behavioral phenotyping cascade to probe for potential psychomotor, anxiolytic/anxiogenic, and rewarding/aversive effects.

The protocols herein are synthesized from established principles of preclinical research, emphasizing scientific rigor, ethical considerations, and the generation of reproducible data.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals initiating the preclinical journey for novel CNS-targeted compounds.

Part 1: Pre-Experimental Planning and Compound Formulation

Rationale: The meticulous planning phase is the most critical aspect of any in vivo study, as it dictates the validity and reproducibility of the results.[6][7] This stage involves selecting the appropriate animal model, defining the formulation strategy, and ensuring all ethical guidelines are met.

1.1. Animal Model Selection The C57BL/6J mouse strain is recommended for these initial studies. This strain is one of the most widely used inbred strains in behavioral neuroscience due to its well-characterized genome, stable behavioral baseline, and extensive use in published literature, which facilitates cross-study comparisons.

1.2. Ethical Considerations All experimental procedures involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Research must adhere to national and international guidelines for the humane care and use of laboratory animals.

1.3. Vehicle Selection and Compound Formulation Protocol The choice of vehicle is critical to ensure the compound is delivered in a soluble, stable, and non-toxic manner. A common and recommended vehicle for initial screening is a solution of 5% DMSO, 5% Tween® 80, and 90% sterile saline.

Step-by-Step Formulation Protocol:

  • Preparation: Weigh the required amount of the compound in a sterile conical tube.

  • Solubilization: Add 5% of the final target volume of 100% DMSO. Vortex vigorously until the compound is fully dissolved.

  • Emulsification: Add 5% of the final target volume of Tween® 80. Vortex again to ensure a homogenous mixture.

  • Final Dilution: Add 90% of the final target volume of sterile 0.9% saline incrementally while vortexing to prevent precipitation.

  • Final Check: The final solution should be clear and free of particulates. This formulation should be prepared fresh on each day of testing.

Part 2: Acute Toxicity and Dose-Range Finding

Causality: Before assessing behavioral effects, it is imperative to determine the compound's acute toxicity profile and establish a safe and effective dose range. This step prevents confounding results due to overt toxicity and informs the selection of doses for subsequent, more complex behavioral assays.[8] The protocol described is a modified fixed-dose procedure.

Experimental Workflow: Acute Toxicity Assessment

G cluster_prep Preparation Phase cluster_admin Administration & Observation cluster_analysis Analysis & Decision start Select Dose Levels (e.g., 5, 50, 300 mg/kg) formulate Prepare Compound Formulations & Vehicle Control start->formulate administer Administer Single IP Dose (n=3-5 mice/group) formulate->administer observe Record Clinical Signs (e.g., Irwin Screen) at 15, 30, 60, 120, 240 min administer->observe analyze Analyze Toxicity Data (Mortality, Clinical Signs, Weight Loss) bodyweight Measure Body Weight Daily for 14 days observe->bodyweight decision Determine Maximum Tolerated Dose (MTD) Select Doses for Behavioral Tests analyze->decision G cluster_phase1 Phase 1: Locomotor & Anxiety cluster_phase2 Phase 2: Anxiety cluster_phase3 Phase 3: Reward/Aversion start Select Naive Mice Cohort (n=10-15 per group) (Vehicle, Low, Mid, High Dose) inject1 Day 1: IP Injection start->inject1 habituate1 Habituate to Testing Room (60 min) inject1->habituate1 oft Open Field Test (30 min) (Locomotion, Anxiety) habituate1->oft washout1 Day 2-3: Washout Period oft->washout1 inject2 Day 4: IP Injection washout1->inject2 habituate2 Habituate to Testing Room (60 min) inject2->habituate2 epm Elevated Plus Maze (5 min) (Anxiety) habituate2->epm washout2 Day 5-7: Washout Period epm->washout2 cpp Conditioned Place Preference (8-day protocol) washout2->cpp G cluster_pre Day 1: Pre-Test cluster_cond Days 2-7: Conditioning cluster_post Day 8: Post-Test pretest Allow free access to both chambers Record baseline preference day_even Drug + Paired Chamber (e.g., Days 2, 4, 6) pretest->day_even day_odd Vehicle + Unpaired Chamber (e.g., Days 3, 5, 7) posttest Allow free access to both chambers (drug-free) Record final preference day_even->posttest

References

Application Notes and Protocols for In Vitro Assay Development of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Histamine H3 Receptor Antagonist

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is a novel small molecule with a chemical structure suggesting potential activity at histamine receptors. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a critical regulator of neurotransmitter release in the central nervous system (CNS), including histamine, acetylcholine, norepinephrine, dopamine, and serotonin.[1][2] As such, H3 receptor antagonists are being actively investigated for their therapeutic potential in a range of neurological and psychiatric disorders, including cognitive impairment, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[2][3]

This comprehensive guide provides a detailed framework for the in vitro characterization of this compound. It outlines a strategic, multi-tiered approach, commencing with primary assays to determine its affinity and functional activity at the human histamine H3 receptor (hH3R). Subsequently, a suite of secondary and safety pharmacology assays are described to build a comprehensive pharmacological profile, essential for advancing a compound through the drug discovery pipeline. The protocols herein are designed to be robust and self-validating, providing researchers with the necessary tools to rigorously evaluate this promising compound.

Part 1: Primary Pharmacology - Characterizing the Interaction with the Histamine H3 Receptor

The initial phase of in vitro evaluation focuses on quantifying the direct interaction of this compound with the hH3R. This involves determining its binding affinity and its functional effect on receptor signaling.

Radioligand Binding Assay: Quantifying Affinity for the hH3R

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4] This assay measures the ability of this compound to displace a known high-affinity radioligand from the hH3R.

Scientific Rationale: The histamine H3 receptor is a G protein-coupled receptor (GPCR).[1] By utilizing a radiolabeled ligand that specifically binds to the H3 receptor, we can quantify the binding affinity of our test compound by measuring its ability to compete for the same binding site. A high affinity is often a desirable characteristic for a drug candidate.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture HEK293 cells stably expressing hH3R prep2 Harvest cells and homogenize prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Determine protein concentration (BCA assay) prep3->prep4 assay1 Incubate membranes with [3H]-N-α-methylhistamine (Radioligand) prep4->assay1 assay2 Add increasing concentrations of this compound assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 assay5 Quantify radioactivity using liquid scintillation counting assay4->assay5 analysis1 Plot % inhibition vs. log concentration of test compound assay5->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H3 receptor (hH3R).[5]

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Phosphate-Buffered Saline (PBS).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-N-α-methylhistamine.[6][7]

  • Non-specific binding control: 10 µM Histamine.[7]

  • Test Compound: this compound, serially diluted.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to ~90% confluency.

    • Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.

    • Resuspend the cell pellet in ice-cold Assay Buffer and homogenize.

    • Centrifuge the homogenate at 4°C to pellet the membranes.[8]

    • Wash the membrane pellet with fresh Assay Buffer and centrifuge again.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration using a BCA protein assay.[9]

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add Assay Buffer, the cell membrane preparation (typically 20-50 µg of protein), and the radioligand at a concentration near its Kd.

    • Add serial dilutions of this compound. For total binding wells, add vehicle. For non-specific binding wells, add a high concentration of an unlabeled H3 ligand (e.g., 10 µM Histamine).

    • Incubate the plate with gentle agitation for a predetermined time (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.[7]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Expected Data Output:

ParameterValue
IC50To be determined (nM or µM)
KiTo be determined (nM or µM)
cAMP Accumulation Assay: Assessing Functional Antagonism

Scientific Rationale: By stimulating adenylyl cyclase with forskolin, we can artificially raise intracellular cAMP levels. Activation of the Gi/o-coupled H3 receptor by an agonist will inhibit this forskolin-stimulated cAMP production. An H3 receptor antagonist will block the effect of the agonist, thereby restoring cAMP levels. This allows for the quantification of the antagonist's potency.[5][13]

Experimental Workflow:

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_prep1 Seed HEK293-hH3R cells in a 96-well plate cell_prep2 Incubate overnight cell_prep1->cell_prep2 treat1 Pre-treat cells with increasing concentrations of this compound cell_prep2->treat1 treat2 Stimulate with Forskolin and an H3R agonist (e.g., R-α-methylhistamine) treat1->treat2 treat3 Incubate for a defined period treat2->treat3 detect1 Lyse cells to release intracellular cAMP treat3->detect1 detect2 Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) detect1->detect2 analysis1 Plot cAMP concentration vs. log concentration of test compound detect2->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Caption: cAMP Accumulation Assay Workflow.

Detailed Protocol:

Materials:

  • HEK293 or CHO cells stably expressing the hH3R.[5]

  • Cell culture medium.

  • Assay Buffer (e.g., HBSS).

  • Forskolin.

  • H3 receptor agonist (e.g., R-α-methylhistamine).[5]

  • Test Compound: this compound, serially diluted.

  • cAMP assay kit (e.g., HTRF®, LANCE®, or ELISA-based).[13]

  • 96-well or 384-well microplates.

Procedure:

  • Cell Seeding:

    • Seed HEK293-hH3R cells into a suitable microplate at an appropriate density and allow them to attach overnight.

  • Assay:

    • Wash the cells with Assay Buffer.

    • Pre-incubate the cells with serial dilutions of this compound for a defined period (e.g., 15-30 minutes).

    • Add a mixture of forskolin (to stimulate cAMP production) and an H3 receptor agonist (at its EC80 concentration to inhibit cAMP production).

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration using the chosen detection method (e.g., read fluorescence for HTRF).

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation, using non-linear regression.

Expected Data Output:

ParameterValue
IC50To be determined (nM or µM)

Part 2: Secondary Pharmacology & Early Safety Profiling

Following confirmation of on-target activity, it is crucial to assess the selectivity and potential off-target liabilities of this compound. This proactive approach helps to identify potential side effects early in the drug discovery process.[14]

hERG Channel Assay: Assessing Cardiovascular Risk

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[15] Therefore, early assessment of a compound's activity at the hERG channel is a regulatory requirement and a critical step in safety pharmacology.[16]

Scientific Rationale: The hERG channel plays a key role in the repolarization phase of the cardiac action potential.[15] Inhibition of this channel can delay repolarization, leading to adverse cardiovascular events. Automated patch-clamp electrophysiology is a widely accepted method for assessing a compound's effect on hERG channel function.[15]

Detailed Protocol (Automated Patch-Clamp):

Materials:

  • HEK293 cells stably expressing the hERG channel.[15]

  • Appropriate internal and external recording solutions.

  • Positive control (e.g., E-4031, a known hERG inhibitor).[15]

  • Test Compound: this compound, at multiple concentrations.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation:

    • Harvest hERG-expressing cells and prepare a single-cell suspension.

  • Electrophysiology:

    • Load the cells and solutions onto the automated patch-clamp system.

    • Establish stable whole-cell recordings.

    • Apply a voltage protocol to elicit hERG currents.[16]

    • Apply vehicle control to establish a baseline current.

    • Sequentially apply increasing concentrations of this compound and record the effect on the hERG current.

    • Apply a positive control to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current at each concentration of the test compound.

    • Calculate the percentage inhibition of the hERG current relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Expected Data Output:

ParameterValue
hERG IC50To be determined (µM)
Cytochrome P450 (CYP) Inhibition Assay: Evaluating Drug-Drug Interaction Potential

Cytochrome P450 enzymes are a superfamily of enzymes primarily responsible for the metabolism of drugs and other xenobiotics.[17][18] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions by altering the metabolism of co-administered drugs.[19][20]

Scientific Rationale: Assessing the inhibitory potential of this compound against the major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential for predicting its drug-drug interaction liability.[20] This is typically done using human liver microsomes, which contain a rich source of CYP enzymes.[21]

Detailed Protocol (LC-MS/MS-based):

Materials:

  • Pooled human liver microsomes.[21]

  • NADPH regenerating system.

  • Specific probe substrates for each CYP isoform.

  • Specific inhibitors for each CYP isoform (positive controls).

  • Test Compound: this compound, at multiple concentrations.

  • Acetonitrile with an internal standard for reaction termination.

  • LC-MS/MS system.

Procedure:

  • Incubation:

    • In a 96-well plate, pre-incubate human liver microsomes with increasing concentrations of this compound in the presence of the NADPH regenerating system.

    • Initiate the metabolic reaction by adding a specific probe substrate for the CYP isoform being tested.

    • Incubate for a defined period at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the formation of the metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value for each CYP isoform.

Expected Data Output:

CYP IsoformIC50 (µM)
CYP1A2To be determined
CYP2C9To be determined
CYP2C19To be determined
CYP2D6To be determined
CYP3A4To be determined

Part 3: CNS Safety Pharmacology Considerations

Given that the histamine H3 receptor is primarily expressed in the CNS, a preliminary assessment of central nervous system safety is warranted.[22]

Broad Ligand Binding Panel (Safety Screen)

A broad ligand binding panel, often outsourced to specialized CROs, can provide a comprehensive overview of the off-target activities of a compound against a wide range of CNS receptors, ion channels, and transporters.[14][23]

Scientific Rationale: This high-throughput screening approach can identify potential interactions with targets known to be associated with adverse CNS effects, such as sedation, psychosis, or seizures.[14][24] This information is invaluable for de-risking a compound early in development.

Procedure:

  • Submit this compound to a contract research organization for screening against a panel of CNS targets at a fixed concentration (e.g., 10 µM).

  • Follow-up with IC50 determination for any targets showing significant inhibition (e.g., >50% at 10 µM).

Expected Data Output:

  • A report detailing the percentage of inhibition at a single concentration for a broad range of CNS targets.

  • IC50 values for any significant off-target interactions.

Conclusion: Building a Comprehensive In Vitro Profile

The systematic application of the assays described in this guide will generate a robust in vitro pharmacological profile for this compound. This data package, encompassing on-target affinity and functional activity, as well as key safety and selectivity parameters, is fundamental for making informed decisions regarding the continued development of this compound as a potential therapeutic agent. The insights gained from these studies will provide a solid foundation for subsequent in vivo efficacy and safety studies.

References

Application Notes & Protocols for the Administration of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is presumed to be a novel or sparsely documented investigational compound. As such, publicly available, peer-reviewed literature lacks specific details regarding its mechanism of action, pharmacokinetic profile, and established administration protocols.[1] The following guide is therefore presented as a comprehensive framework based on best practices for the preclinical evaluation of novel small molecule compounds in rodent models.[2][3][4] Researchers are required to determine the specific physicochemical properties of the compound and adapt these protocols in strict accordance with their institutional animal care and use committee (IACUC) guidelines.[3]

Part 1: Foundational Compound Analysis & Formulation

Before in-vivo administration, a thorough understanding of the compound's fundamental properties is critical. This initial characterization dictates every subsequent step, from vehicle selection to the route of administration, ensuring data integrity and reproducibility.

Physicochemical Property Assessment

The initial step involves determining the solubility and stability of this compound. These properties are paramount for developing a viable and consistent formulation. While specific data for the target compound is unavailable, related pyrazole derivatives may be insoluble in water but soluble in organic solvents like ethanol and dimethylformamide (DMF).[5]

Protocol: Solubility Screening

  • Prepare Stock Solutions: Accurately weigh the compound and dissolve it in a range of common research-grade solvents (e.g., DMSO, Ethanol, PEG400) to create high-concentration stock solutions (e.g., 10-50 mg/mL).

  • Test Aqueous Vehicles: Sequentially add the stock solution to common aqueous vehicles (e.g., Saline, PBS, 5% Dextrose in Water) to determine the concentration at which precipitation occurs.

  • Test Co-Solvent Systems: Evaluate solubility in common co-solvent systems, such as:

    • Saline / PEG400 / Ethanol

    • Saline / Solutol HS 15

    • Corn oil (for oral or subcutaneous routes)

  • pH Adjustment: Assess the impact of pH on solubility by adjusting the pH of buffered solutions (e.g., citrate or phosphate buffers) between 4.5 and 8.0.[2]

  • Observation: Visually inspect for precipitation, cloudiness, or crystallization immediately after preparation and after a set period (e.g., 2, 4, and 24 hours) at room temperature and 4°C.

Vehicle Selection & Formulation Protocol

The ideal vehicle should be non-toxic, biologically inert, and capable of maintaining the compound in a stable, homogenous solution or suspension at the desired concentration.[2]

Key Considerations:

  • Route of Administration: Intravenous (IV) formulations must be clear, sterile, aqueous solutions with a physiological pH. Oral (PO) or Intraperitoneal (IP) routes offer more flexibility for suspensions or oil-based vehicles.

  • Compound Stability: The chosen vehicle must not degrade the compound. A preliminary stability analysis using HPLC to quantify the compound's concentration over time in the final formulation is highly recommended.

  • Animal Welfare: The vehicle should be well-tolerated and minimize irritation, pain, and stress.[3] Viscous solutions may require larger needle gauges, and hypertonic or hypotonic solutions can cause discomfort.[3]

Table 1: Example Vehicle Compositions for Different Administration Routes

RouteVehicle SystemComposition ExampleKey Considerations
IV Aqueous Co-Solvent5% DMSO / 40% PEG400 / 55% SalineMust be sterile-filtered; ensure no precipitation upon dilution in blood.
IP Aqueous Suspension0.5% Carboxymethylcellulose (CMC) in SalineRequires uniform particle size and vigorous mixing before each dose.
PO Oil-based SolutionCompound dissolved in Corn or Sesame OilSuitable for lipophilic compounds; may impact absorption rate.
SC Aqueous SolutionSterile Saline or PBS (pH 7.4)Isotonic solutions are preferred to minimize local irritation.

Part 2: In-Vivo Administration Protocols

All procedures must be approved by an IACUC and performed by trained personnel to ensure animal welfare and data quality.[4] The choice of administration route is a critical decision driven by the experimental objective.[3]

Workflow for Novel Compound Administration

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Administration cluster_2 Phase 3: Monitoring & Analysis A Determine Physicochemical Properties (Solubility, Stability) B Select & Validate Vehicle A->B C Prepare Dosing Formulation (Aseptic Technique) B->C D Calculate Dose Volume (Based on Animal Weight) C->D F Administer Compound (Proper Restraint & Technique) D->F E Select Administration Route (IV, IP, PO, SC) E->F G Monitor Animal Welfare (Adverse Effects) F->G H Collect Samples (Blood, Tissues) G->H I Perform PK/PD Analysis H->I

Caption: General workflow for preclinical administration of a novel compound.

Oral Gavage (PO)

This route is often used for its clinical relevance and convenience for repeated dosing, delivering a precise dose directly to the stomach.[4]

Protocol:

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to prevent esophageal or tracheal injury.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle appropriate for the animal's size.

  • Administration: Measure the distance from the oral cavity to the last rib to estimate the correct insertion depth. Gently insert the needle along the roof of the mouth and advance it into the esophagus.

  • Dose Delivery: Administer the formulation slowly and smoothly. Do not force the needle if resistance is met.[2]

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental tracheal administration.

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption of larger volumes compared to other parenteral routes and is commonly used in preclinical studies.[6]

Protocol:

  • Animal Restraint: Securely restrain the animal to expose the abdomen. The animal can be tilted head-down to move organs away from the injection site.

  • Site Selection: Target one of the lower abdominal quadrants, avoiding the midline to prevent injection into the bladder or cecum.[6]

  • Injection: Using an appropriate gauge needle (e.g., 25-27G for mice), insert the needle at a shallow angle (10-20 degrees).

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) or air is aspirated, confirming correct placement.[6]

  • Dose Delivery: Inject the substance smoothly. If repeated injections are required, alternate between the left and right quadrants.[2][6]

Intravenous (IV) Injection

IV administration provides 100% bioavailability and achieves rapid peak plasma concentrations, making it ideal for pharmacokinetic studies. The lateral tail vein is the most common site in rodents.[4][6]

Protocol:

  • Animal Restraint & Warming: Place the animal in a suitable restraint device. Warm the tail using a heating pad or warm water to dilate the veins.[2]

  • Vein Visualization: Identify one of the lateral tail veins.

  • Injection: Using a small needle (e.g., 26-28G for mice), insert it into the vein, bevel up, nearly parallel to the tail.[2]

  • Confirmation: A successful injection will show no blebbing or swelling, and the solution will enter the vein with minimal resistance.

  • Withdrawal: After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. A maximum of three attempts per vein is recommended.[2]

Table 2: Recommended Administration Volumes and Needle Sizes for Mice

RouteMax Volume (mL/kg)Recommended Volume (mL/kg)Needle Gauge
IV 10 (bolus)526-30G
IP 201025-27G
SC 10525-27G
PO 201020-22G (gavage)
Source: Adapted from institutional and governmental guidelines.[2][4][6]

Part 3: Study Design and Pharmacological Assessment

The administration protocol is a component of a larger experimental design aimed at understanding the compound's behavior and effects.

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Experimental Design:

  • Groups: Typically includes an IV group (to determine clearance and volume of distribution) and at least one extravascular route group (e.g., PO, IP) to determine bioavailability.

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 min; 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Key parameters calculated include Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), t1/2 (half-life), and F% (bioavailability).

Pharmacodynamic (PD) and Efficacy Studies

These studies aim to link the compound's concentration to its biological effect. Pyrazole derivatives have been associated with various biological activities, including anti-inflammatory and analgesic properties.[7]

Decision Tree for Route Selection in PD/Efficacy Studies

G q1 What is the therapeutic target's location and desired onset of action? a1 Systemic target, rapid onset needed q1->a1 Rapid a2 Systemic target, slower onset acceptable or mimicking clinical use q1->a2 Slower/Clinical a3 Local effect desired (e.g., skin) q1->a3 Local r1 Intravenous (IV) a1->r1 r2 Intraperitoneal (IP) or Subcutaneous (SC) a2->r2 r3 Oral Gavage (PO) a2->r3 r4 Topical/Intradermal a3->r4

Caption: Decision logic for selecting an administration route in efficacy studies.

Example Efficacy Study Protocol:

  • Model Selection: Choose an appropriate animal model for the disease of interest (e.g., a carrageenan-induced paw edema model for inflammation).

  • Dose-Response: Administer multiple dose levels of the compound to different groups of animals to identify a dose-response relationship.

  • Timing: Administer the compound at a set time relative to the disease induction, based on its Tmax from PK studies.

  • Endpoint Measurement: Measure relevant biomarkers or clinical signs (e.g., paw volume, pain threshold) at various time points post-dose.

  • Controls: Include a vehicle control group and a positive control group (an established drug) to validate the model and benchmark the compound's efficacy.

References

Application Notes and Protocols for the Investigation of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-NMMP-CNS-202601

Version: 1.0

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive guide for the preclinical investigation of a novel pyrazole derivative, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, for its therapeutic potential in neurological disorders. Due to its structural similarity to known histamine receptor modulators, we hypothesize that its primary mechanism of action may involve the histamine H3 receptor (H3R), a key target for cognitive enhancement and wakefulness promotion.[1][2] This guide offers a structured research roadmap, from initial in vitro characterization to in vivo efficacy and safety profiling, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

The central histaminergic system plays a crucial role in regulating fundamental brain functions, including sleep-wake cycles, attention, and cognition.[3] The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key modulator of this system.[4] As an autoreceptor, it inhibits the synthesis and release of histamine. As a heteroreceptor, it controls the release of other vital neurotransmitters such as acetylcholine (ACh), dopamine (DA), and norepinephrine (NE).[4][5]

Antagonists or inverse agonists of the H3 receptor block its constitutive activity, leading to enhanced release of histamine and other neurotransmitters.[1][5] This neurochemical effect has been shown to produce pro-cognitive, anti-amnesic, and wake-promoting effects in a variety of preclinical models, making H3R an attractive therapeutic target for neurological conditions like Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), and narcolepsy.[2][6]

This compound shares structural motifs with known H3R ligands, such as betahistine, an H3R antagonist used in the treatment of vestibular disorders.[7][8] This structural analogy provides a strong rationale for investigating this novel compound as a potential H3R modulator for the treatment of cognitive and other CNS disorders. This document outlines the necessary experimental framework to rigorously test this hypothesis.

Compound Profile: this compound

Physicochemical Properties

A summary of the predicted and known physicochemical properties is essential for experimental design, including formulation and assessment of blood-brain barrier permeability.

PropertyPredicted/Known ValueSource/Method
Molecular FormulaC₈H₁₅N₃-
Molecular Weight153.23 g/mol -
XLogP30.8Prediction
Hydrogen Bond Donors1Prediction
Hydrogen Bond Acceptors3Prediction
Polar Surface Area31.8 ŲPrediction
pKa (most basic)9.8 ± 0.1Prediction

Note: These values are based on computational predictions and should be experimentally verified.

Synthesis Outline

A general synthetic route for pyrazole ethanamine derivatives can be adapted for the synthesis of the title compound. A plausible approach involves the construction of the pyrazole ring followed by the elaboration of the ethanamine side chain. Researchers should consult specialized synthetic chemistry literature for detailed procedures.

Hypothesized Mechanism of Action: Histamine H3 Receptor Antagonism

We hypothesize that this compound acts as an antagonist or inverse agonist at the histamine H3 receptor.

Signaling Pathway: The H3R is a Gαi/o-coupled receptor.[6] Its activation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[9] As a presynaptic receptor on various neurons, its primary function is to inhibit neurotransmitter release.[4][5] By antagonizing this receptor, the compound would disinhibit these nerve terminals, leading to an increased release of histamine, acetylcholine, dopamine, and norepinephrine in key brain regions associated with cognition and arousal, such as the cortex and hippocampus.[5][10]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug H3R Histamine H3 Receptor (Gαi/o-coupled) AC Adenylyl Cyclase H3R->AC Inhibits (-) Ca_Channel Voltage-gated Ca²⁺ Channel H3R->Ca_Channel Inhibits (-) cAMP ↓ cAMP AC->cAMP NT_Vesicle Neurotransmitter Vesicle (e.g., ACh, DA) Ca_Channel->NT_Vesicle Triggers Fusion NT_Release Neurotransmitter Release NT_Vesicle->NT_Release Test_Compound This compound Test_Compound->H3R Antagonizes / Blocks caption Hypothesized H3R Antagonist Mechanism

Caption: Hypothesized mechanism of H3R antagonism.

In Vitro Characterization Protocols

The initial step is to determine the compound's pharmacological profile at histamine receptors and assess its selectivity.

Protocol: Histamine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing human H1, H2, H3, or H4 receptors.[11]

  • Radioligands: [³H]-Mepyramine (for H1), [³H]-Tiotidine (for H2), [³H]-Nα-methylhistamine (for H3), [³H]-Histamine (for H4).

  • Non-specific binding competitors: Mepyramine (H1), Cimetidine (H2), Thioperamide (H3), JNJ 7777120 (H4).

  • Test Compound Stock: 10 mM in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its Kd, 50 µL of cell membranes, and 50 µL of the test compound dilution.

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of the appropriate competitor at a high concentration (e.g., 10 µM).

  • Incubate the plates at 25°C for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[12]

Protocol: [³⁵S]GTPγS Functional Assay

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring G-protein activation.

Materials:

  • Cell membranes from cells expressing the H3 receptor.[11]

  • [³⁵S]GTPγS radioligand.

  • H3 receptor agonist (e.g., R-α-methylhistamine).

  • GDP, GTPγS.

  • Test Compound Stock: 10 mM in DMSO.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

Procedure:

  • Agonist Mode: Incubate membranes with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS.

  • Antagonist Mode: Pre-incubate membranes with varying concentrations of the test compound, then add a fixed concentration of an H3R agonist (at its EC80) and [³⁵S]GTPγS.

  • Inverse Agonist Mode: Incubate membranes with varying concentrations of the test compound and [³⁵S]GTPγS. A decrease in basal [³⁵S]GTPγS binding indicates inverse agonism.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash as in the binding assay.

  • Measure radioactivity.

  • Analyze the data to determine EC50 (agonist), IC50 (antagonist), or the degree of inhibition of basal activity (inverse agonist).[11]

Protocol: cAMP Accumulation Assay

Objective: To measure the downstream functional effect of H3 receptor modulation on adenylyl cyclase activity.

Materials:

  • Intact cells expressing the H3 receptor (e.g., CHO-hH3R).[11]

  • Forskolin (to stimulate adenylyl cyclase).

  • H3 receptor agonist (e.g., R-α-methylhistamine).

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a mixture of forskolin and an H3 receptor agonist.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit manufacturer's instructions.

  • An antagonist will reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation. An inverse agonist will increase cAMP levels above the agonist-inhibited baseline.[11]

In Vivo Preclinical Efficacy Evaluation

The following protocols are designed to assess the pro-cognitive effects of the compound in rodent models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Behavioral_Workflow cluster_NOR Novel Object Recognition (NOR) Test cluster_MWM Morris Water Maze (MWM) Test Start Animal Acclimation (7 days) Handling Handling & Habituation (3-5 days) Start->Handling Grouping Randomization into Groups (Vehicle, Test Compound, Positive Control) Handling->Grouping Dosing Compound Administration (e.g., 30 min pre-test) Grouping->Dosing NOR_Hab Habituation Phase (Empty Arena) Dosing->NOR_Hab MWM_Acq Acquisition Training (4 trials/day, 4-5 days) Dosing->MWM_Acq NOR_Train Training Phase (T1) (Two Identical Objects) NOR_Hab->NOR_Train 24h NOR_Test Test Phase (T2) (Familiar + Novel Object) NOR_Train->NOR_Test Delay (e.g., 1h or 24h) MWM_Probe Probe Trial (Platform Removed) MWM_Acq->MWM_Probe 24h after last trial MWM_Cued Cued Trial (Visible Platform) MWM_Probe->MWM_Cued caption Workflow for In Vivo Cognitive Testing

Caption: General workflow for in vivo cognitive testing.

Protocol: Novel Object Recognition (NOR) Test

Objective: To assess short-term recognition memory. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13]

Apparatus:

  • An open-field arena (e.g., 40x40x40 cm).

  • A set of objects that are different in shape and texture but similar in size and cannot be easily displaced by the animal.

Procedure:

  • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.[14]

  • Training/Familiarization (Day 2, T1): Place two identical objects in opposite corners of the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes. Record the time spent exploring each object (sniffing or touching with nose/paws).[13]

  • Inter-trial Interval: Return the mouse to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer the test compound or vehicle before the training or testing phase, depending on the experimental question (acquisition vs. retrieval).

  • Testing (Day 2, T2): Replace one of the objects with a novel object. Place the mouse back in the arena and record its exploration of both the familiar and the novel object for 5-10 minutes.[13]

  • Data Analysis: Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above zero indicates successful recognition memory.

Protocol: Morris Water Maze (MWM) Test

Objective: To assess hippocampus-dependent spatial learning and memory.[15]

Apparatus:

  • A circular pool (120-150 cm diameter) filled with opaque water (22-24°C).[16]

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim paths.

  • Distinct visual cues placed around the room.

Procedure:

  • Acquisition Training (Days 1-5):

    • Conduct 4 trials per day for each animal.

    • In each trial, place the mouse in the water facing the wall at one of four quasi-random start locations (N, S, E, W).

    • Allow the mouse to swim for a maximum of 60-90 seconds to find the hidden platform.[17][18]

    • If the mouse fails to find the platform, gently guide it there.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. A preference for the target quadrant indicates spatial memory.[17]

  • Cued Trial (Optional):

    • Make the platform visible (e.g., by attaching a flag).

    • Place it in a different quadrant for each trial.

    • This control test assesses for non-spatial deficits (e.g., motivation, motor or visual impairment).[15]

Safety and Toxicology Profiling

Early assessment of a compound's safety profile is critical.

Protocol: In Vitro hERG Potassium Channel Assay

Objective: To assess the potential for the test compound to inhibit the hERG channel, which is a primary indicator of potential cardiac arrhythmia (QT prolongation).[19]

Methodology:

  • Use automated patch-clamp electrophysiology (e.g., QPatch or SyncroPatch systems) on HEK293 cells stably expressing the hERG channel.[19][20]

  • Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents.

    • Record baseline currents.

    • Apply the vehicle control (e.g., 0.1% DMSO) followed by sequentially increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).[19]

    • Record the steady-state block at each concentration.

    • Use a known hERG blocker (e.g., E-4031) as a positive control.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. An IC50 < 10 µM often warrants further investigation.

Protocol: In Vivo General Toxicity and Neurobehavioral Screen (Irwin Test)

Objective: To observe the acute effects of the compound on behavior and physiological functions in rodents.[21]

Methodology:

  • Administer single doses of the test compound (e.g., low, mid, high doses) and vehicle to groups of rats or mice.

  • Observe the animals systematically at specified time points (e.g., 15, 30, 60, 120, 240 minutes and 24 hours post-dose).

  • Score a range of parameters covering:

    • Behavioral: Alertness, grooming, irritability, fear, stereotypy, passivity.

    • Neurological: Tremors, convulsions, gait, righting reflex, grip strength, motor coordination (e.g., rotarod test).

    • Autonomic: Pupil size, salivation, respiration rate, body temperature.

  • Data Analysis: Note the dose at which any effects are observed, the nature of the effects, and their duration. This provides a preliminary assessment of the compound's therapeutic window and potential side effects.[22]

Data Summary and Interpretation

The collected data will provide a comprehensive initial profile of this compound.

AssayKey Parameter(s)Favorable Outcome for a Pro-Cognitive Drug
Receptor Binding Ki at H3R, H1R, H2R, H4RHigh affinity for H3R (Ki < 100 nM), >100-fold selectivity over other histamine receptors and other CNS targets.
Functional Assays Mode of action (antagonist/inverse agonist), IC50/EC50Potent antagonist or inverse agonist activity at H3R. No significant agonist activity.
NOR Test Discrimination Index (DI)Statistically significant increase in DI compared to vehicle control.
MWM Test Escape latency, time in target quadrantDecreased escape latency during acquisition; significant preference for the target quadrant in the probe trial.
hERG Assay IC50IC50 > 10 µM.
Irwin Test Behavioral/physiological changesNo adverse effects at therapeutically relevant doses (good separation between efficacy and side effects).

A compound demonstrating high affinity, potency, and selectivity for the H3 receptor as an antagonist/inverse agonist, coupled with positive results in cognitive models like NOR and MWM at doses that do not produce adverse effects, would be a strong candidate for further development.

References

Application Notes & Protocols: Characterizing N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine as a Novel Ligand for the Histamine H₄ Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a novel pyrazole-containing compound, as a potential tool for studying the Histamine H₄ Receptor (H₄R). The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] The H₄R is a G-protein coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells and eosinophils, and is a key regulator of immune and inflammatory responses.[2][3] This guide details the necessary in vitro protocols to determine the binding affinity and functional activity of this novel compound at the H₄R, thereby establishing its utility as a research tool for inflammatory and autoimmune disorders.

Introduction: Rationale and Scientific Context

The histamine H₄ receptor is the most recently identified member of the histamine receptor family and is distinguished by its high expression in immune tissues like bone marrow, spleen, and white blood cells.[4][5] Unlike the H₁ and H₂ receptors, which are targets of classic antihistamines and anti-ulcer medications respectively, the H₄R is implicated in the modulation of immune cell chemotaxis, cytokine release, and the inflammatory cascade.[6][7] This makes the H₄R an attractive therapeutic target for conditions such as asthma, atopic dermatitis, and chronic pruritus.[1][3]

This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1][6] Its structural similarity to known histamine receptor ligands suggests a potential interaction with the H₄R. Characterizing this interaction is the first critical step in validating its use as a selective chemical probe to explore H₄R biology.

This guide is structured to provide a logical, stepwise workflow for the initial pharmacological characterization of this compound. We will begin with determining its binding affinity, proceed to assess its functional impact on receptor signaling, and conclude with a physiologically relevant cell-based assay. Each protocol is designed to be self-validating, with explanations for key steps and considerations for data interpretation.

Physicochemical Properties of the Test Compound

A summary of the basic properties of this compound is provided below. Researchers should independently verify the identity and purity of their compound stock before initiating biological assays.

PropertyValueSource
Compound Name This compound-
CAS Number 1093879-63-0[8]
Molecular Formula C₇H₁₃N₃[8]
Molecular Weight 139.20 g/mol [8]
Purity ≥95.0% (Recommended)[8]

Core Signaling Pathways of the Histamine H₄ Receptor

Understanding the H₄R's signaling mechanism is fundamental to designing and interpreting functional assays. The H₄R primarily couples to the Gαi/o family of G-proteins.[5] Ligand binding initiates a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gα subunit. This event causes the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which proceed to modulate downstream effectors.

  • Gαi/o-mediated pathway: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

  • Gβγ-mediated pathway: The liberated Gβγ dimer can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores.[2] This increase in intracellular calcium is a crucial signal for chemotaxis.[2][6]

  • MAPK Pathway: H₄R activation can also stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, influencing gene expression and cell proliferation.[2][9]

The following diagram illustrates the primary G-protein-dependent signaling cascade.

H4R_Signaling H4R H4R G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits cAMP cAMP AC->cAMP Converts Ligand Compound Ligand->H4R ATP ATP ATP->AC cAMP->Inhibition CellularResponse Cellular Response (e.g., Chemotaxis) Inhibition->CellularResponse Reduced Signaling

Caption: G-protein dependent signaling of the Histamine H₄ receptor.

Experimental Protocols for In Vitro Characterization

The following protocols provide a robust framework for determining the affinity and functional activity of this compound at the human H₄R.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the H₄R by measuring its ability to displace a known radiolabeled ligand.

Principle: This assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]histamine) for binding to the H₄R expressed in cell membranes. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which can be converted to the inhibitory constant, Kᵢ.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H₄R.

  • Radioligand: [³H]histamine (specific activity ~20-60 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Non-specific Control: 10 µM unlabeled histamine or a potent H₄R ligand like JNJ 7777120.[1]

  • Test Compound: this compound, serially diluted.

  • Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/C), filtration manifold, scintillation counter, scintillation fluid.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Reagents: - H4R Membranes - [3H]histamine - Test Compound Dilutions start->prep plate Plate Assay Components: - Membranes - Radioligand - Buffer or Competitor prep->plate incubate Incubate to Equilibrium (e.g., 60 min at RT) plate->incubate filter Rapid Filtration (Separate Bound/Free) incubate->filter wash Wash Filters (Remove Non-specific) filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Preparation: Thaw H₄R-expressing cell membranes on ice. Dilute in ice-cold Binding Buffer to a final concentration that yields sufficient signal (typically 5-20 µg protein per well). Prepare serial dilutions of the test compound in Binding Buffer.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding wells: 50 µL Binding Buffer.

    • Non-Specific Binding (NSB) wells: 50 µL of 10 µM unlabeled histamine.

    • Test Compound wells: 50 µL of each serial dilution of the test compound.

  • Add Radioligand: Add 50 µL of [³H]histamine (at a final concentration near its Kₔ, e.g., 1-5 nM) to all wells.

  • Add Membranes: Add 150 µL of the diluted membrane preparation to all wells to initiate the binding reaction.[10] The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[10]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a PEI-presoaked glass fiber filter using a cell harvester. Immediately wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.[10]

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the H₄R.[2]

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of the test compound by measuring its effect on G-protein activation.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation. Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist. Inverse agonists will decrease the basal [³⁵S]GTPγS binding.

Materials:

  • Cell Membranes: Same as Protocol 1.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, pH 7.4.

  • Reference Agonist: Histamine or 4-Methylhistamine.

  • Test Compound: this compound, serially diluted.

  • Apparatus: Same as Protocol 1.

Step-by-Step Methodology:

  • Preparation: Prepare reagents and membranes as described in the binding assay.

  • Agonist Mode:

    • To a 96-well plate, add Assay Buffer, serial dilutions of the test compound, [³⁵S]GTPγS (final concentration ~0.1 nM), and H₄R membranes (5-20 µg).

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode:

    • To the wells, add serial dilutions of the test compound and pre-incubate with the H₄R membranes for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (at its EC₈₀) and [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

  • Termination and Detection: Terminate the assay by rapid filtration through GF/C filters, wash with ice-cold buffer, and quantify radioactivity via scintillation counting as described in Protocol 1.

  • Data Analysis:

    • For Agonist Mode: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.

    • For Antagonist Mode: Plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC₅₀. This can be converted to a functional antagonist constant (Kₑ) using the Gaddum equation.

Protocol 3: Mast Cell Chemotaxis Assay

Objective: To assess the compound's ability to modulate a key physiological response mediated by H₄R: the migration of immune cells.

Principle: H₄R activation is a known chemoattractant for mast cells.[6][7] This assay uses a Boyden chamber (or similar transwell system) to measure the migration of mast cells towards a gradient of a chemoattractant. The test compound can be evaluated for its ability to either induce migration (as an agonist) or block migration induced by a known agonist (as an antagonist).

Materials:

  • Cells: A mast cell line (e.g., LAD2) or bone marrow-derived mast cells expressing H₄R.

  • Chemoattractant (Agonist): Histamine or 4-Methylhistamine.

  • Assay Medium: RPMI-1640 with 0.5% BSA.

  • Apparatus: 24-well or 96-well chemotaxis chamber (e.g., Transwell) with a polycarbonate membrane (typically 5-8 µm pores).

  • Detection: Cell stain (e.g., Diff-Quik) or a fluorescent cell viability dye, microscope, plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture mast cells and harvest. Resuspend in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL. If testing for antagonism, pre-incubate the cells with the test compound for 30 minutes.

  • Chamber Setup:

    • Add Assay Medium containing the chemoattractant (for antagonist testing) or the test compound (for agonist testing) to the lower wells of the chamber.

    • Place the membrane insert into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the chamber at 37°C in a 5% CO₂ humidified incubator for 2-4 hours to allow for cell migration.

  • Cell Quantification:

    • After incubation, carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the number of migrated cells in 3-5 high-power fields per membrane using a light microscope.

  • Data Analysis:

    • Quantify the average number of migrated cells per field for each condition.

    • Plot the number of migrated cells versus the concentration of the test compound (for agonist mode) or against the concentration of the antagonist (for antagonist mode).

Data Summary and Interpretation

All quantitative data should be summarized for clear interpretation. The results will classify this compound as an agonist, antagonist, or inverse agonist at the H₄R and quantify its potency and affinity.

Table 1: Expected Data Output from In Vitro Assays

AssayParameterDescription
Radioligand Binding Kᵢ (nM)Inhibitory constant; a measure of binding affinity. Lower Kᵢ indicates higher affinity.
[³⁵S]GTPγS Binding EC₅₀ (nM)Potency of the compound as an agonist.
Eₘₐₓ (%)Efficacy of the compound relative to a full agonist.
IC₅₀ (nM)Potency of the compound as an antagonist.
Mast Cell Chemotaxis EC₅₀ (nM)Potency to induce cell migration (agonist).
IC₅₀ (nM)Potency to inhibit agonist-induced migration (antagonist).

Conclusion and Future Directions

The protocols outlined in this guide provide a foundational workflow for the pharmacological characterization of this compound at the histamine H₄ receptor. Successful execution of these experiments will elucidate the compound's binding affinity, functional activity, and effect on a key physiological pathway. This essential data will validate its potential as a selective tool for investigating H₄R biology in more complex preclinical models of inflammation and allergy, such as in vivo models of pruritus or asthma.[1][11]

References

Application Notes and Protocols for the Quantification of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is a substituted pyrazole derivative of interest in pharmaceutical research and development. Accurate and reliable quantification of this compound is critical for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive guide to the analytical methodologies for the precise quantification of this compound in various matrices. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The protocols provided herein are designed to be robust and are grounded in established principles of analytical chemistry, with a focus on method validation in accordance with ICH guidelines.[1][2][3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₇H₁₃N₃[5]
Molecular Weight139.20 g/mol [5]
InChI KeyWODLNVYLYQXAOH-UHFFFAOYSA-N[5]
SMILES StringCN1N=CC(CNCC)=C1[5]

The presence of a pyrazole ring and a secondary amine in the structure suggests that the molecule will have a basic character and will be amenable to reversed-phase chromatography with an acidic mobile phase to ensure consistent protonation and good peak shape.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where sensitivity requirements are moderate.

Causality Behind Experimental Choices
  • Chromatographic Mode: Reversed-phase HPLC is selected due to the moderate polarity of the analyte. A C18 stationary phase provides sufficient hydrophobic interaction for retention.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is crucial to protonate the secondary amine, minimizing peak tailing and ensuring reproducible retention. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.

  • Detection Wavelength: The pyrazole ring is the primary chromophore. A UV scan of the analyte is necessary to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. Based on similar pyrazole structures, a starting wavelength of 220 nm is recommended for initial method development.[6]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid (or Trifluoroacetic acid), analytical grade.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or λmax determined by DAD)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample (e.g., drug product) in a suitable solvent and dilute with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines.[4]

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and the analyte to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision): Analyze at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as bioanalysis (quantification in plasma or urine) or trace impurity analysis, LC-MS/MS is the method of choice.[7][8][9]

Causality Behind Experimental Choices
  • Ionization: Electrospray ionization (ESI) in positive ion mode is selected due to the presence of basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

  • Chromatography: A shorter column with smaller particles (e.g., UPLC/UHPLC) can be used to reduce run times and improve peak efficiency. The mobile phase composition is similar to the HPLC-UV method to ensure good chromatography.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Reference standard of this compound.

  • Internal standard (IS), preferably a stable isotope-labeled analog.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, LC-MS grade.

2. LC and MS Conditions:

Liquid Chromatography:

ParameterRecommended Condition
Column UPLC C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 2% B to 98% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterRecommended Condition
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusing a standard solution. Precursor ion: [M+H]⁺ = 140.1. Product ions to be optimized.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): As per the HPLC-UV method.

  • Working Standard Solutions: Prepare calibration standards in the appropriate matrix (e.g., plasma, mobile phase) with the internal standard at a fixed concentration. The concentration range will depend on the application but can be as low as sub-ng/mL.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase.[10]

4. Method Validation: Validation for bioanalytical methods should follow regulatory guidelines (e.g., FDA or EMA). Key parameters are similar to HPLC-UV but with a focus on matrix effects, recovery, and stability.

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution1 Prepare Stock & Working Standards Standard->Dilution1 Sample Test Sample Dilution2 Prepare Sample Solution Sample->Dilution2 Filter Filter (0.45 µm) Dilution1->Filter Dilution2->Filter Autosampler Autosampler Injection Filter->Autosampler Inject Column C18 Column Separation Autosampler->Column Detector UV/DAD Detection Column->Detector Eluent CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV analysis.

LCMS_Workflow cluster_prep Bio-Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike PPT Protein Precipitation (ACN) Spike->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Supernatant Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC Inject ESI ESI Source (Ionization) UPLC->ESI MSMS Tandem MS (MRM) ESI->MSMS Software Mass Spectrometry Software MSMS->Software PeakRatio Peak Area Ratio (Analyte/IS) Software->PeakRatio Calibration Calibration Curve PeakRatio->Calibration Concentration Calculate Concentration Calibration->Concentration

Caption: Workflow for LC-MS/MS bioanalysis.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. For both methods, adherence to systematic method development and rigorous validation is paramount to ensure the generation of accurate, reliable, and reproducible data.

References

Application Notes and Protocols for Cell Culture: Preparation of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The introduction of novel small molecules into cellular models is a cornerstone of modern drug discovery and biological research. The reliability and reproducibility of such studies are fundamentally dependent on the meticulous preparation of the test compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of a stock solution of the novel compound N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine for use in cell culture applications. While this guide uses this compound as a representative example of a new chemical entity, the principles and protocols outlined herein are broadly applicable to a wide range of small molecules.

The transition of a compound from a solid, often crystalline, form to a biologically active solution requires careful consideration of several factors, including solvent selection, solubility, stability, and sterility. Improper handling at this initial stage can lead to experimental artifacts, misleading data, and a significant loss of time and resources. This guide is designed to provide a robust framework for the preparation of small molecule solutions, ensuring the integrity of the compound and the validity of the subsequent cellular assays.

Compound Handling and Safety Precautions

Prior to any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound. If an SDS is not available, as is often the case for novel compounds, the compound should be handled with the assumption that it is hazardous.

Standard safety practices include:

  • Working within a certified chemical fume hood.

  • Wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoiding inhalation of the powder by using a filtered balance enclosure or a fume hood for weighing.

  • Having a spill kit readily available.

Solvent Selection: A Critical First Step

The choice of solvent is paramount for the successful preparation of a stock solution. An ideal solvent will dissolve the compound at a high concentration, be non-toxic to the cells at the final working concentration, and not interfere with the experimental assay.[1][2][3]

Key Considerations for Solvent Selection:

  • Solubility: The primary requirement is to fully dissolve the compound to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent in cell culture due to its ability to dissolve a broad range of organic molecules.[2][4][5]

  • Cellular Toxicity: The solvent itself can exert biological effects. DMSO, for instance, can induce cellular differentiation, oxidative stress, and apoptosis at higher concentrations.[2][6] It is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, with a preferred concentration of 0.1% or less to minimize off-target effects.[7][8]

  • Assay Compatibility: The chosen solvent should not interfere with the assay readout. For example, some solvents can quench fluorescence signals or react with assay reagents.

Recommended Solvents for Initial Testing:

SolventLogPCommon Use in Cell CultureKey Considerations
Dimethyl Sulfoxide (DMSO)-1.35Primary choice for most non-polar compounds.Can be cytotoxic at concentrations >0.5%.[9] Hygroscopic, so use anhydrous grade.
Ethanol-0.31Used for compounds with moderate polarity.Can be cytotoxic and may have its own biological effects.[6][9]
Water (Sterile)-Ideal for highly polar, water-soluble compounds.The preferred solvent if the compound is sufficiently soluble.

For this compound, initial solubility testing should be performed on a small scale to determine the most suitable solvent. Given its chemical structure, DMSO is a logical starting point.

Preparation of a High-Concentration Stock Solution

The following protocol details the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Pre-weighing Preparation: Before opening the vial containing the compound, centrifuge it briefly to ensure all the powder is at the bottom.[7]

  • Weighing the Compound: In a chemical fume hood, carefully weigh out the desired amount of this compound into a sterile amber microcentrifuge tube or glass vial. For small quantities (≤10 mg), it is often easier to add the solvent directly to the manufacturer's vial.[4][7]

  • Calculating the Solvent Volume:

    • Determine the molecular weight (MW) of this compound. (For this example, let's assume a hypothetical MW of 153.22 g/mol ).

    • Use the following formula to calculate the volume of DMSO required for a 10 mM stock solution:

      Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Molarity (mol/L))

      Example Calculation for 1 mg of compound: Volume (L) = 0.001 g / (153.22 g/mol * 0.010 mol/L) = 0.000652 L = 652.6 µL

  • Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Ensuring Complete Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for 10-30 minutes can be beneficial.[8] Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Sterilization: For stock solutions prepared in DMSO, filtration is often unnecessary as DMSO is bactericidal.[7] However, if sterility is a major concern, the solution can be filtered through a 0.2 µm sterile syringe filter compatible with DMSO (e.g., PTFE). High-temperature sterilization methods like autoclaving are not recommended as they can degrade the compound.[7][10]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber tubes.[7][11] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[1] Store the aliquots at -20°C or -80°C, protected from light.[7][11] Stock solutions in DMSO are typically stable for up to 3-6 months when stored at -20°C or -80°C, respectively.[4][7]

Preparation of Working Solutions for Cell Culture

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.

Protocol:

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Pre-warming the Medium: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.

  • Serial Dilution (if necessary): It is often best to perform an intermediate dilution of the stock solution in the culture medium before preparing the final working concentrations. This helps to prevent precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium.[12]

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the small volume of the compound solution to the larger volume of medium while gently vortexing or swirling to ensure rapid and uniform mixing.

  • Solvent Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from any potential effects of the solvent itself.[4]

Example Dilution Calculation for a 10 µM Final Concentration:

  • To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution:

    • Use the formula: C1V1 = C2V2

    • (10,000 µM) * V1 = (10 µM) * (10,000 µL)

    • V1 = 10 µL

    • Add 10 µL of the 10 mM stock solution to 9,990 µL (9.99 mL) of pre-warmed cell culture medium. The final DMSO concentration will be 0.1%.

Quality Control and Best Practices

Maintaining high standards of quality control is essential for reproducible results in cell culture.[13][14]

  • Record Keeping: Maintain detailed records of all solution preparations, including lot numbers of the compound and reagents, dates, and storage conditions.[1][13]

  • Aseptic Technique: All procedures involving the preparation of working solutions and their addition to cell cultures must be performed in a certified biosafety cabinet using sterile techniques to prevent microbial contamination.[13][15][16]

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[17][18]

  • Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[17][18]

Diagrams

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh Compound C Calculate Volume A->C B Select Solvent (e.g., DMSO) B->C D Dissolve (Vortex/Sonicate) C->D E Aliquot for Storage D->E F Store at -20°C to -80°C E->F G Thaw Stock Aliquot F->G For each experiment I Dilute Stock into Medium G->I H Pre-warm Culture Medium H->I J Add to Cell Culture I->J K Prepare Vehicle Control L Incubate Cells K->L

Caption: Workflow for the preparation of small molecule solutions for cell culture.

References

Application Notes and Protocols: Radiolabeling of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed methodologies for the synthesis and radiolabeling of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a critical step for its characterization in receptor binding studies. We present two robust radiolabeling strategies, incorporating either tritium (³H) or carbon-14 (¹⁴C) isotopes, to produce high specific activity radioligands suitable for sensitive in vitro assays. Furthermore, this document outlines detailed protocols for conducting saturation and competition radioligand binding assays to determine key pharmacological parameters such as receptor affinity (Kd), receptor density (Bmax), and the inhibitory potency of competing ligands (Ki). This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of novel compounds targeting specific receptor systems.

Introduction: The Rationale for Radiolabeling

The quantification of ligand-receptor interactions is a cornerstone of drug discovery and development. Radioligand binding assays remain the gold standard for determining the affinity and density of receptors due to their high sensitivity and robustness.[1] The synthesis of a radiolabeled version of a novel ligand, such as this compound, is a prerequisite for these studies. The choice of radionuclide is critical; tritium (³H) offers high specific activity with low energy beta emission, making it ideal for receptor binding assays, while carbon-14 (¹⁴C) provides a metabolically stable label, crucial for in vivo studies like ADME (Absorption, Distribution, Metabolism, and Excretion).[2][3]

This document provides a putative synthetic route for the unlabeled parent compound and then details the late-stage introduction of ³H or ¹⁴C to generate the desired radioligands. Subsequently, we provide step-by-step protocols for the utilization of these radioligands in foundational binding assays.

Synthesis of Unlabeled this compound

A plausible synthetic route to the target compound, based on established pyrazole chemistry, is outlined below. This multi-step synthesis provides the necessary precursor for the final radiolabeling step.

Diagram of the Synthetic Pathway

G A 1-Methyl-1H-pyrazole-4-carbaldehyde B 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile A->B 1. TosMIC, K2CO3 2. Methanol C 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine B->C LiAlH4, THF D This compound C->D Ethyl formate, then LiAlH4 or CH3I, base

Caption: Proposed synthetic route for this compound.

Protocol for Synthesis

Step 1: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile

  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde in methanol, add tosylmethyl isocyanide (TosMIC) and potassium carbonate.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile.

Step 2: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine

  • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain 2-(1-methyl-1H-pyrazol-4-yl)ethanamine.

Step 3: Synthesis of this compound

  • Dissolve 2-(1-methyl-1H-pyrazol-4-yl)ethanamine in a suitable solvent such as methanol.

  • Add a base, such as potassium carbonate, followed by the dropwise addition of methyl iodide.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent and purify the product by column chromatography to yield this compound.

Radiolabeling Strategies

The following protocols describe the late-stage introduction of tritium or carbon-14. The choice of isotope will depend on the specific application and desired specific activity.

Tritium ([³H]) Labeling via N-Methylation

This method utilizes commercially available tritiated methyl iodide to introduce a high specific activity tritium label on the terminal amine.

G Precursor 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine Radiolabeling [³H]CH₃I, Base (e.g., K₂CO₃) in Solvent (e.g., DMF) Precursor->Radiolabeling Product [³H]-N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine Radiolabeling->Product Purification HPLC Purification Product->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC

Caption: Workflow for the tritium labeling of the target compound.

  • In a specialized radiochemistry fume hood, dissolve a small quantity (typically 1-5 mg) of the precursor, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, in anhydrous dimethylformamide (DMF).

  • Add a mild base, such as potassium carbonate.

  • Introduce [³H]methyl iodide (with high specific activity) into the reaction vessel.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress using radio-TLC or radio-HPLC.

  • Upon completion, purify the [³H]-labeled product using reverse-phase high-performance liquid chromatography (HPLC).

  • Collect the radioactive peak and determine the radiochemical purity and specific activity.

Carbon-14 ([¹⁴C]) Labeling via N-Methylation

This strategy involves the synthesis of [¹⁴C]methyl iodide from [¹⁴C]CO₂ followed by its use in the N-methylation reaction.

G Start Ba[¹⁴C]CO₃ CO2 [¹⁴C]CO₂ Start->CO2 Acid Treatment CH3OH [¹⁴C]CH₃OH CO2->CH3OH Reduction (e.g., LiAlH₄) CH3I [¹⁴C]CH₃I CH3OH->CH3I Reaction with HI Product [¹⁴C]-N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine CH3I->Product Precursor 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine Precursor->Product [¹⁴C]CH₃I, Base Purification HPLC Purification Product->Purification QC Quality Control Purification->QC

Caption: Workflow for the carbon-14 labeling of the target compound.

  • Synthesis of [¹⁴C]Methyl Iodide:

    • Generate [¹⁴C]CO₂ from Ba[¹⁴C]CO₃ by adding a strong acid.[4]

    • Reduce [¹⁴C]CO₂ to [¹⁴C]methanol using a reducing agent like LiAlH₄.

    • Convert [¹⁴C]methanol to [¹⁴C]methyl iodide by reacting with hydroiodic acid.

  • N-Methylation:

    • In a shielded fume hood, dissolve 2-(1-methyl-1H-pyrazol-4-yl)ethanamine and a base in a suitable solvent.

    • Introduce the freshly prepared [¹⁴C]methyl iodide.

    • Stir the reaction at room temperature until completion, as monitored by radio-TLC.

  • Purification and Quality Control:

    • Purify the [¹⁴C]-labeled product by HPLC.

    • Determine the radiochemical purity, chemical purity, and specific activity of the final product.

Quality Control of the Radiolabeled Ligand

Before use in binding assays, the radiolabeled ligand must undergo rigorous quality control to ensure its identity, purity, and specific activity.[5][6]

Parameter Method Acceptance Criteria
Radiochemical Purity Radio-TLC or Radio-HPLC>95%
Chemical Purity HPLC with UV detection>95%
Specific Activity Liquid Scintillation CountingDetermined and reported in Ci/mmol or Bq/mol
Identity Confirmation Co-elution with an authentic, unlabeled standard on HPLCSingle peak at the same retention time

Radioligand Binding Assays

The following are generalized protocols for saturation and competition binding assays. These should be optimized for the specific receptor system under investigation.[1][7]

Membrane Preparation
  • Homogenize tissues or cells expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).[8]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[8]

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Store membrane aliquots at -80 °C.

Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[9][10]

G Start Prepare serial dilutions of radioligand TotalBinding Incubate membranes with radioligand Start->TotalBinding NSB Incubate membranes with radioligand + excess unlabeled ligand Start->NSB Incubation Equilibrate at a defined temperature and time TotalBinding->Incubation NSB->Incubation Separation Rapid filtration to separate bound from free Incubation->Separation Counting Quantify radioactivity on filters Separation->Counting Analysis Calculate Specific Binding = Total - NSB Plot Specific Binding vs. [Radioligand] Counting->Analysis Result Determine Kd and Bmax via non-linear regression Analysis->Result

Caption: Workflow for a saturation radioligand binding assay.

  • Set up assay tubes in triplicate for total binding and non-specific binding (NSB).

  • For total binding, add increasing concentrations of the radioligand to tubes containing assay buffer and the membrane preparation.

  • For NSB, add the same increasing concentrations of the radioligand along with a high concentration of an unlabeled competing ligand (e.g., 1000-fold excess of the unlabeled target compound) to tubes with assay buffer and membranes.[11]

  • Incubate all tubes at a constant temperature for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.[8]

  • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting NSB from total binding at each radioligand concentration.

  • Plot specific binding versus the concentration of the radioligand and analyze the data using non-linear regression to determine Kd and Bmax. A Scatchard plot can also be used for visualization.[12]

Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled test compound for the receptor.[1]

G Start Prepare serial dilutions of unlabeled test compound Assay Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound Start->Assay Incubation Equilibrate at a defined temperature and time Assay->Incubation Separation Rapid filtration Incubation->Separation Counting Quantify radioactivity Separation->Counting Analysis Plot % Specific Binding vs. log[Test Compound] Counting->Analysis Result Determine IC50 and calculate Ki using Cheng-Prusoff equation Analysis->Result

Caption: Workflow for a competition radioligand binding assay.

  • Set up assay tubes in triplicate.

  • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all tubes.

  • Add increasing concentrations of the unlabeled test compound.

  • Include control tubes for total binding (radioligand only) and NSB (radioligand + excess unlabeled standard).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate, filter, and count radioactivity as described for the saturation assay.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand.

Data Analysis and Interpretation

Proper analysis of binding data is crucial for accurate pharmacological characterization.

Analysis Purpose Output
Non-linear Regression (Saturation) To determine the affinity and density of receptors from saturation binding data.Kd (affinity constant) and Bmax (receptor density).
Scatchard Plot A linearized transformation of saturation binding data for visualization.A linear plot where the slope = -1/Kd and the x-intercept = Bmax.[12]
Non-linear Regression (Competition) To determine the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.IC50 (half-maximal inhibitory concentration).
Cheng-Prusoff Equation To convert the IC50 value to an inhibition constant (Ki), which is an intrinsic measure of the competing ligand's affinity.Ki (inhibition constant).

Conclusion

The successful radiolabeling of this compound with either tritium or carbon-14 provides an invaluable tool for its pharmacological characterization. The protocols outlined in this document offer a comprehensive guide, from synthesis to application in radioligand binding assays. Adherence to these methodologies, coupled with rigorous quality control and appropriate data analysis, will ensure the generation of high-quality, reproducible data essential for advancing drug discovery programs.

References

Application Notes & Protocols: A Framework for the Behavioral Evaluation of Novel Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Initial comprehensive searches for the specific compound N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine did not yield published behavioral pharmacology data. This indicates that the compound is likely a novel chemical entity or has not been characterized in this domain.

Therefore, this document provides a robust framework and detailed protocols for the initial behavioral characterization of this, or structurally similar, novel pyrazole-containing compounds. As a Senior Application Scientist, my directive is to provide a scientifically rigorous guide that establishes a starting point for investigation, grounded in the known biological activities of the broader pyrazole class and established pharmacological principles.

Introduction: The Pyrazole Scaffold in Neuropharmacology

The pyrazole nucleus is a five-membered heterocyclic ring that serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects[1][2][3]. Within the central nervous system (CNS), various pyrazole-containing molecules have been investigated for anxiolytic, antidepressant, and antipsychotic potential, often through interactions with key neurotransmitter systems[4].

Given the structural features of this compound—specifically the ethylamine side chain—it is plausible to hypothesize potential interactions with monoaminergic systems (e.g., serotonin, dopamine, norepinephrine transporters or receptors) or trace amine-associated receptors (TAARs). However, without empirical data, this remains speculative.

The following sections outline a logical, tiered approach to systematically evaluate the behavioral effects of a novel pyrazole compound, starting with foundational screens and progressing to more complex behavioral models.

Foundational Screening: The Primary Observational Battery

Before proceeding to specific behavioral paradigms, a primary observational screen is critical to identify the compound's general effects on motor function, autonomic signs, and overt behavioral changes. This step is essential to establish a dose-response range and rule out confounding effects like sedation or hyperactivity that could misinform results in more complex assays.

Protocol: Irwin Screen (Modified)

The Irwin screen, or a modified version thereof, is a systematic observational method to assess the broad neurophysiological and behavioral effects of a novel compound in rodents.

Objective: To determine the acute dose-dependent effects of the test compound on a range of behavioral and physiological parameters and to identify a preliminary therapeutic window.

Animal Model: Male C57BL/6J mice (8-10 weeks old) are recommended due to their well-characterized behavioral phenotypes and stable genetic background.

Methodology:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Compound Administration:

    • Prepare the test compound in a suitable vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween® 80). The final injection volume should be 10 mL/kg.

    • Administer the compound via intraperitoneal (i.p.) injection at a logarithmic dose range (e.g., 1, 3, 10, 30 mg/kg). A vehicle control group is mandatory.

    • A positive control, such as chlorpromazine (for sedative/neuroleptic effects) or amphetamine (for stimulant effects), should be included to validate the assay.

  • Observation: At set time points post-injection (e.g., 15, 30, 60, 120 minutes), a trained observer blind to the treatment conditions should score each animal on a standardized checklist.

  • Data Collection: Key parameters to score are summarized in the table below.

Data Presentation: Modified Irwin Screen Checklist

DomainParameterScoring Example (0=Normal)
Behavioral Spontaneous Activity+1 (Increased), -1 (Decreased)
Reactivity to Touch+1 (Hyper-reactive), -1 (Hypo-reactive)
Passivity/Vocalization+1 (Present)
Grooming+1 (Increased), -1 (Decreased)
Neurological Righting Reflex+1 (Loss)
Pinna Reflex+1 (Loss)
Corneal Reflex+1 (Loss)
Tremors/Convulsions+1 (Present)
Autonomic Piloerection+1 (Present)
Salivation+1 (Increased)
Pupil Size (Mydriasis/Miosis)+1 (Dilated), -1 (Constricted)

Causality & Interpretation: This initial screen provides critical information. For example, if the compound induces significant sedation (e.g., decreased activity, loss of righting reflex), its effects in an anxiety test that relies on exploration could be misinterpreted. This screen dictates the appropriate, non-confounding dose range for subsequent, more specific behavioral assays.

Tier 1 Behavioral Assays: Anxiety and Locomotion

Based on the foundational screen, the next logical step is to assess anxiolytic-like or anxiogenic-like properties, as anxiety models are sensitive to a wide range of CNS-active compounds. This must be paired with an independent assessment of locomotor activity to dissociate anti-anxiety effects from general motor suppression or stimulation.

Protocol: Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open, more "threatening" arms of the maze.

Apparatus: A plus-shaped maze raised from the floor, consisting of two open arms and two closed arms.

Methodology:

  • Pre-treatment: Administer the test compound or vehicle at the pre-determined non-sedating dose range 30 minutes prior to testing.

  • Test Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • The session is recorded by an overhead video camera for later analysis.

  • Data Analysis: Key parameters are quantified using automated tracking software:

    • Time spent in open arms vs. closed arms.

    • Number of entries into open arms vs. closed arms.

    • Total distance traveled (as a measure of overall locomotion).

  • Interpretation: A significant increase in the percentage of time spent in the open arms (% Open Arm Time) without a significant change in total distance traveled is indicative of an anxiolytic-like effect.

Protocol: Open Field Test (OFT)

Objective: To assess baseline locomotor activity and exploratory behavior, which can also serve as a secondary measure of anxiety.

Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape.

Methodology:

  • Pre-treatment: Administer compound or vehicle as in the EPM protocol.

  • Test Procedure:

    • Place the mouse in the center of the open field.

    • Record activity for a period of 10-30 minutes using video tracking.

  • Data Analysis:

    • Locomotion: Total distance traveled, ambulatory time.

    • Anxiety-like behavior: Time spent in the center zone vs. the periphery (thigmotaxis).

  • Interpretation: This test validates locomotor effects. A compound that increases open arm time in the EPM but also significantly increases total distance traveled in the OFT may be a psychostimulant rather than a true anxiolytic. Conversely, a decrease in open arm entries in the EPM accompanied by a decrease in distance traveled in the OFT suggests sedation.

Experimental Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Habituation Animal Habituation (60 min) Drug_Prep Compound Preparation (Vehicle, Doses 1-n) Admin Compound Administration (i.p.) Drug_Prep->Admin EPM Elevated Plus Maze (5 min test) Admin->EPM 30 min pre-treatment OFT Open Field Test (10-30 min test) Admin->OFT 30 min pre-treatment Tracking Automated Video Tracking EPM->Tracking OFT->Tracking Stats Statistical Analysis (ANOVA, t-test) Tracking->Stats Interpretation Interpretation of Effects (Anxiolytic vs. Motor) Stats->Interpretation

Caption: Workflow for Tier 1 behavioral screening.

Tier 2 Behavioral Assays: Models of Depression and Cognition

Should the compound demonstrate an interesting profile in Tier 1 assays (e.g., anxiolytic or unique psychostimulant properties), further characterization is warranted in models relevant to depression and cognitive function.

Protocol: Forced Swim Test (FST)

Objective: To assess behavioral despair, a core symptom of depressive-like states in rodents. Antidepressant compounds typically reduce the time spent immobile.

Apparatus: A transparent cylinder filled with water (23-25°C).

Methodology:

  • Pre-treatment: This assay often requires sub-chronic dosing (e.g., once daily for 7-14 days) to detect effects of classic antidepressants (e.g., SSRIs), though acute effects can also be tested.

  • Test Procedure:

    • Place the mouse in the cylinder for a 6-minute session.

    • The session is video recorded.

    • The key behavior, immobility (floating passively with only minor movements to maintain balance), is typically scored during the last 4 minutes of the test.

  • Data Analysis: Quantify the duration of immobility.

  • Trustworthiness & Controls: It is crucial to run a parallel locomotor activity test, as a compound that is simply a motor stimulant could decrease immobility for reasons unrelated to antidepressant efficacy. A positive control like fluoxetine (sub-chronic) or desipramine (acute) is essential for validation.

Protocol: Novel Object Recognition (NOR)

Objective: To assess short-term recognition memory.

Methodology:

  • Habituation: Acclimate the mouse to an empty open field arena.

  • Training (Sample) Phase: Place the mouse in the arena with two identical objects and allow it to explore for 5-10 minutes.

  • Inter-trial Interval (ITI): Return the mouse to its home cage for a set period (e.g., 1 hour).

  • Testing (Choice) Phase: Place the mouse back in the arena, where one of the original objects has been replaced with a novel object.

  • Data Analysis:

    • Measure the time spent exploring the novel object versus the familiar object.

    • Calculate a Discrimination Index (DI): (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).

  • Interpretation: A healthy mouse will spend significantly more time exploring the novel object (DI > 0). A compound that enhances cognition may increase the DI, while a compound that impairs it may reduce the DI to near zero.

Hypothesized Signaling Pathway for a Novel Pyrazole Compound

G Compound Novel Pyrazole Compound Receptor Hypothesized Target (e.g., 5-HT Receptor, TAAR1) Compound->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates BDNF BDNF Expression (Neuroplasticity) CREB->BDNF ↑ Transcription Behavior Behavioral Outcomes (Anxiolysis, Antidepression) BDNF->Behavior Modulates

Caption: A potential intracellular signaling cascade.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial behavioral characterization of a novel pyrazole compound like this compound. By starting with broad observational screens and progressing to validated models of anxiety, depression, and cognition, researchers can build a comprehensive profile of the compound's CNS activity. Each step is designed to be self-validating by including necessary controls to dissociate specific behavioral effects from confounding factors like sedation or general motor stimulation.

Positive findings in these assays would justify progression to more advanced studies, including receptor binding assays to identify the molecular target, in-vivo microdialysis to measure neurotransmitter release, and testing in more complex disease models.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Researchers utilizing N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine frequently encounter challenges with its limited aqueous solubility. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility issues. By understanding the molecule's inherent physicochemical properties, scientists can select and apply the most effective solubilization strategies, ensuring reliable and reproducible results in downstream applications, from in vitro bioassays to early-stage formulation development.

Section 1: Understanding the Molecule - FAQs

Q1: What structural features of this compound influence its solubility?

A: The solubility of this compound is a direct result of a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophilic Center: The key to its water solubility lies in the secondary amine (-NH-) within the ethanamine side chain. This group is basic and can accept a proton from water, forming a positively charged ammonium ion. This process, known as protonation, dramatically increases the molecule's interaction with polar water molecules.[1][2][3]

  • Hydrophobic Regions: The 1-methyl-1H-pyrazole ring and the N-methyl group contribute to the molecule's lipophilicity (hydrophobicity). As the non-polar surface area of a molecule increases, its solubility in water tends to decrease.[1]

The interplay between the protonatable amine and the hydrophobic scaffold dictates its overall limited solubility in neutral aqueous media.

Q2: What are the predicted physicochemical properties (pKa, LogP) of this compound, and how do they guide solubility enhancement?

A: While experimental data for this specific molecule is not widely published, we can infer its properties from structurally similar compounds and predictive models. A structurally related compound, 1-(1-methyl-1H-pyrazol-4-yl)ethanamine, has a predicted pKa of approximately 9.44.[4]

  • pKa: The pKa is the pH at which 50% of the amine groups are protonated (charged) and 50% are neutral. For a basic compound like this, at a pH significantly below its pKa, the molecule will exist predominantly in its charged, more water-soluble protonated form.[2][5] This is the scientific basis for using pH modification as a primary solubilization strategy.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. While a specific value for the target molecule is unavailable, related structures suggest a LogP that favors organic solvents over water in its neutral state.[6] This confirms that at neutral pH, the compound is inherently hydrophobic.

These parameters are critical for rationally designing solubilization strategies. The high pKa confirms that pH adjustment is a viable and powerful first approach.

Section 2: Troubleshooting & Experimental Guides

This section provides step-by-step protocols to address common solubility problems encountered in the lab.

Issue 1: My compound precipitates when I dilute my DMSO stock into a neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue, occurring when the compound, stable in a concentrated organic stock, is "shocked" into an aqueous environment where its neutral form is insoluble.

Principle of Causality: The secondary amine in the molecule is a weak base. According to the Henderson-Hasselbalch equation, by lowering the pH of the aqueous medium to at least two units below the compound's pKa, we can shift the equilibrium to favor the protonated, charged, and thus more water-soluble, ammonium salt form.[7][8][9]

Experimental Protocol: Determining the Solubility-pH Profile

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the free base, for example, 100 mM in 100% Dimethyl Sulfoxide (DMSO).

  • Prepare Acidic Buffers: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). A citrate buffer system is a good starting point.

  • Test Dilutions:

    • Aliquot 99 µL of each buffer into separate microcentrifuge tubes.

    • Add 1 µL of the 100 mM DMSO stock to each tube to achieve a target concentration of 1 mM.

    • Vortex thoroughly.

  • Observation: Visually inspect each tube for precipitation or cloudiness immediately and after a set incubation period (e.g., 30 minutes) at room temperature.

  • Identify Optimal pH: The lowest pH at which the solution remains clear is the minimum requirement for solubilizing that concentration.

Data Interpretation Table:

Target Concentration (mM) Buffer pH Observation (Clear/Precipitate)
1 7.4 (PBS) Precipitate
1 6.0 Precipitate
1 5.0 Clear

| 1 | 4.0 | Clear |

Trustworthiness Check: Before using an acidic formulation in a biological assay, it is crucial to run a vehicle control (buffer without the compound) to ensure the low pH itself does not adversely affect your cells or experimental system.

Workflow for pH Modification

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis DMSO_Stock Prepare 100 mM Stock in 100% DMSO Dilute Dilute Stock to 1 mM in each buffer DMSO_Stock->Dilute Buffers Prepare Aqueous Buffers (pH 7.4, 6.0, 5.0, 4.0) Buffers->Dilute Incubate Vortex & Incubate (30 min, RT) Dilute->Incubate Observe Visually Inspect for Precipitation Incubate->Observe Result Determine Lowest pH for Clear Solution Observe->Result G cluster_system Aqueous Environment cluster_detail CD Cyclodextrin (Host) Hydrophilic Exterior Yields CD->Yields Drug Insoluble Drug (Guest) Plus + Drug->Plus Complex Soluble Inclusion Complex Host Hydrophobic drug is encapsulated in the hydrophobic cavity. Complex->Host Guest Hydrophilic exterior interacts with water, increasing solubility. Complex->Guest Plus->CD Yields->Complex

References

Technical Support Center: Optimizing N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important building block. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and reproducible synthesis.

Synthetic Strategy Overview

The most common and reliable synthetic route to this compound begins with the commercially available 1-methyl-1H-pyrazole-4-carbaldehyde. The synthesis proceeds through three key transformations:

  • Henry Reaction (Nitroaldol Condensation): Formation of a C-C bond by reacting the aldehyde with nitromethane to yield the corresponding nitroalkene.

  • Reduction: Concurrent reduction of the nitro group and the alkene to form the primary amine, 2-(1-methyl-1H-pyrazol-4-yl)ethanamine.

  • N-Methylation: Reductive amination of the primary amine to yield the final N,N-dimethylated product.

This guide is structured to troubleshoot issues that may arise at each of these critical stages.

G A 1-Methyl-1H-pyrazole-4-carbaldehyde B (E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole A->B Step 1: Henry Reaction (Nitromethane, Base) C 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine B->C Step 2: Reduction (e.g., LiAlH4) D This compound C->D Step 3: N-Methylation (e.g., Eschweiler-Clarke)

Caption: Overall synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Step 1: Henry Reaction

Question: My Henry reaction yield is low, or the reaction is stalling. What are the likely causes?

Answer: Low yields in the Henry reaction are typically related to the choice of base, solvent, and temperature, or the purity of the starting materials. The reaction is a base-catalyzed C-C bond formation between the aldehyde and nitromethane.[1][2]

  • Causality: The base deprotonates nitromethane to form a nucleophilic nitronate anion, which then attacks the aldehyde carbonyl.[2] The reaction is reversible, and side reactions can occur.

  • Troubleshooting Steps:

    • Base Selection: Weak or sterically hindered bases can lead to slow deprotonation of nitromethane. Conversely, a base that is too strong can promote self-condensation of the aldehyde or other side reactions.

      • Recommendation: Use a mild base like sodium acetate or triethylamine. For more challenging substrates, a stronger, non-nucleophilic base like DBU can be effective.

    • Solvent Effects: The solvent must be able to solvate the intermediate ions but should not react with the components.

      • Recommendation: Acetic acid is a common solvent when using weaker bases. For stronger bases, polar aprotic solvents like THF or CH3CN are often preferred.

    • Temperature Control: While heating can increase the reaction rate, it can also favor the reverse reaction and promote the elimination of water to form the nitroalkene directly.[1]

      • Recommendation: Start the reaction at room temperature. If the reaction is slow, gentle heating (40-60°C) can be applied. Monitor the reaction by TLC or LC-MS to avoid product degradation.

    • Water Content: The presence of water can influence the catalytic efficiency of some enzyme-based Henry reactions and may affect the equilibrium in standard chemical setups.[3]

      • Recommendation: Ensure your reagents and solvent are dry, unless you are using a specific aqueous protocol.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base Potassium CarbonateSodium Acetate / Acetic AcidA buffered system provides a controlled pH, minimizing side reactions.
Solvent EthanolGlacial Acetic AcidAcetic acid acts as both solvent and catalyst, driving the reaction forward.
Temperature 100°C (Reflux)60-80°CLower temperatures can improve the stability of the nitroalkene product.
Step 2: Reduction of the Nitroalkene

Question: I'm observing multiple byproducts during the LiAlH4 reduction of the nitroalkene. How can I improve the selectivity?

Answer: The reduction of a conjugated nitroalkene to a saturated amine is a powerful transformation, but strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can be aggressive and lead to side products if not properly controlled.[4][5]

  • Causality: LiAlH₄ is a potent source of hydride ions (H⁻).[4] It can reduce the nitro group and the double bond. However, over-reduction or side reactions can occur, especially at elevated temperatures. While LiAlH₄ is excellent for reducing many functional groups, it is known to not typically reduce isolated carbon-carbon double bonds.[6] However, the conjugation with the nitro group in the starting material makes the double bond susceptible to nucleophilic attack.

  • Troubleshooting Steps:

    • Temperature Control (Critical): The addition of LiAlH₄ is highly exothermic. Maintaining a low temperature during the addition is crucial to prevent side reactions.

      • Recommendation: Perform the reaction in an ice bath (0°C) or even a dry ice/acetone bath (-78°C). Add the LiAlH₄ portion-wise to the solution of the nitroalkene in an anhydrous ether solvent (like THF or diethyl ether) to manage the exotherm.

    • Stoichiometry: Using a large excess of LiAlH₄ is often unnecessary and can lead to more side products.

      • Recommendation: Start with 2.5-3.0 equivalents of LiAlH₄. Monitor the reaction by TLC. If starting material remains, an additional small portion of LiAlH₄ can be added.

    • Work-up Procedure: The quenching of excess LiAlH₄ is also critical. An improper work-up can lead to the formation of aluminum hydroxides that can trap the product, reducing the isolated yield.

      • Recommendation: Use a Fieser work-up. After the reaction is complete, cool the mixture to 0°C and slowly add water, followed by 15% aqueous NaOH, and then more water. This procedure generates a granular precipitate of aluminum salts that is easy to filter off.

    • Alternative Reducing Agents: If selectivity remains an issue, consider alternative two-step procedures. For example, catalytic hydrogenation (e.g., H₂, Pd/C) can often cleanly reduce both the double bond and the nitro group.[7]

G cluster_0 Low Yield Diagnosis Start Low Yield in Reduction Step CheckTemp Was the reaction kept at 0°C or below during LiAlH4 addition? Start->CheckTemp CheckWorkup Was a Fieser work-up used? CheckTemp->CheckWorkup Yes OptimizeTemp Action: Maintain strict temperature control (0°C) CheckTemp->OptimizeTemp No CheckAlternatives Consider alternative reagents (e.g., H2, Pd/C) CheckWorkup->CheckAlternatives Yes OptimizeWorkup Action: Implement Fieser work-up for better product isolation CheckWorkup->OptimizeWorkup No End Yield Optimized CheckAlternatives->End OptimizeTemp->End OptimizeWorkup->End

Caption: Troubleshooting workflow for the reduction step.

Step 3: N-Methylation

Question: My final N-methylation via the Eschweiler-Clarke reaction is incomplete, leaving significant amounts of the primary and secondary amine. How can I drive the reaction to completion?

Answer: The Eschweiler-Clarke reaction is a classic method for methylating primary and secondary amines to tertiary amines using excess formic acid and formaldehyde.[8] It is highly effective because it avoids the formation of quaternary ammonium salts.[8][9] Incomplete conversion is usually a matter of reaction conditions and stoichiometry.

  • Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[9][10] For a primary amine, this process must occur twice to achieve the desired dimethylated product. The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[8][11]

  • Troubleshooting Steps:

    • Stoichiometry of Reagents: A sufficient excess of both formaldehyde and formic acid is required to drive the reaction to completion.

      • Recommendation: Use at least 2.5 equivalents of formaldehyde and 3-4 equivalents of formic acid relative to the primary amine.

    • Reaction Temperature and Time: The reaction typically requires heating to proceed at a reasonable rate.

      • Recommendation: Heat the reaction mixture to 80-100°C.[9] Monitor the reaction by LC-MS until the starting primary amine and the intermediate secondary amine are no longer observed. This can take anywhere from a few hours to overnight.

    • pH Control: The pH of the reaction mixture can influence the rate of iminium ion formation. While the reaction is run in acidic conditions, extreme pH is not necessary.

      • Recommendation: The excess formic acid typically provides the optimal acidic environment. No additional acid is usually required.

    • Work-up: The product is a basic amine, so a standard acid-base work-up is required for purification.

      • Recommendation: After the reaction is complete, cool the mixture, dilute with water, and basify with a strong base (e.g., NaOH) to a pH > 11. Then, extract the product into an organic solvent like dichloromethane or ethyl acetate.

ParameterCondition A (Incomplete)Condition B (Optimized)Rationale
Formaldehyde 2.0 eq>2.5 eqExcess drives the equilibrium towards the iminium ion for both methylation steps.
Formic Acid 2.0 eq>3.0 eqActs as both the hydride source and acid catalyst; excess is needed to ensure complete reduction.
Temperature 60°C90-100°CHigher temperature increases the rate of reaction and helps drive off CO2.
Reaction Time 4 hours12-18 hoursAllows the slower second methylation to go to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole
  • To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in glacial acetic acid (5 mL per gram of aldehyde), add nitromethane (1.5 eq) and ammonium acetate (0.8 eq).

  • Heat the mixture to 100°C and stir for 2-4 hours, monitoring by TLC (3:1 Hexanes:Ethyl Acetate).

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • A yellow precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the product.

Protocol 2: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine
  • To a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per gram of nitroalkene).

  • Add Lithium Aluminum Hydride (LiAlH₄) (3.0 eq) portion-wise to the THF, maintaining the temperature at 0°C.

  • Dissolve the (E)-1-methyl-4-(2-nitrovinyl)-1H-pyrazole (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 3 hours.

  • Cool the reaction back to 0°C and quench by the sequential, dropwise addition of water (X mL), 15% NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be used directly in the next step.

Protocol 3: Synthesis of this compound (Eschweiler-Clarke)
  • To a flask containing 2-(1-methyl-1H-pyrazol-4-yl)ethanamine (1.0 eq), add formic acid (98%, 4.0 eq).

  • Add aqueous formaldehyde (37% solution, 3.0 eq) to the mixture.

  • Heat the reaction to 95°C and stir for 12-18 hours. The evolution of CO₂ should be observed.

  • Cool the reaction to room temperature and carefully pour it into water.

  • Basify the aqueous solution to pH 12 with 6N NaOH while cooling in an ice bath.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Purification can be achieved by column chromatography or distillation if necessary.

References

troubleshooting unexpected results with N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine Technical Support Guide

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and drug development scientists who are utilizing this versatile heterocyclic amine in their experimental workflows. This compound is a substituted pyrazole, a class of compounds widely recognized for its diverse biological activities and applications in medicinal chemistry and agrochemicals.[1][2][3]

The unique structure of this molecule, featuring a disubstituted pyrazole ring and a secondary amine side chain, presents specific challenges during synthesis, purification, characterization, and application. This document provides in-depth, question-and-answer-based troubleshooting guides to address common unexpected results, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues effectively, implement robust solutions, and ensure the integrity of your research outcomes.

Section 1: Synthesis and Purification Issues

The most frequently encountered challenges arise during the chemical synthesis and subsequent purification of the target compound. The presence of two distinct nitrogen atoms on the pyrazole ring and a reactive secondary amine on the side chain creates potential for isomer formation and side reactions.

FAQ 1: My synthesis produced a complex mixture of products instead of the pure compound. How can I identify the impurities and optimize the reaction?

Root Cause Analysis:

The most probable cause of a product mixture is the lack of regioselectivity during the N-methylation of the pyrazole ring. If the synthesis starts with a non-methylated pyrazole precursor, methylation can occur at either the N1 or N2 position, leading to two distinct regioisomers that can be difficult to separate. Another common issue is over-alkylation of the side-chain amine, leading to the formation of a tertiary amine.[4][5]

Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying impurities and refining your synthetic strategy.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Resolution start Complex Mixture Observed (by TLC, LC-MS, or NMR) analysis Characterize Crude Product: 1. 1H NMR 2. LC-MS start->analysis decision Identify Primary Impurity analysis->decision isomer Pyrazole Regioisomer (N2-methylated byproduct) decision->isomer Similar MW, Different Retention Time overalkylation Over-alkylation Product (Tertiary Amine) decision->overalkylation MW + 14 Da other Other Side Products or Unreacted Starting Material decision->other Other MWs solution_isomer Solution: - Employ regioselective methylation strategy - Optimize chromatographic separation isomer->solution_isomer solution_alkylation Solution: - Use precise stoichiometry of methylating agent - Consider protecting group strategy overalkylation->solution_alkylation solution_other Solution: - Re-evaluate reaction conditions (temp, time) - Purify starting materials other->solution_other

Caption: Troubleshooting workflow for synthesis impurities.

Detailed Protocols & Explanations:

  • Impurity Identification:

    • LC-MS Analysis: This is the most direct method. The desired product and its N2-methyl regioisomer will have the same molecular weight but should exhibit different retention times. An over-alkylation product will have a molecular weight that is 14 Da higher.

    • ¹H NMR Analysis: Compare the crude spectrum to a reference spectrum of the pure compound. Look for duplicate sets of pyrazole ring proton signals or the appearance of a new N-methyl singlet, which could indicate the presence of the regioisomer.

  • Protocol for Regioselective N-Methylation: To avoid the formation of regioisomers, it is crucial to employ a synthetic route that controls the N-methylation step. Recent literature highlights methods using sterically bulky α-halomethylsilanes as masked methylating reagents, which can achieve N1/N2 ratios greater than 99:1.[6][7]

    • Step 1 (N-Alkylation): To a solution of the unmethylated pyrazole precursor (1.0 eq) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (1.5 eq).

    • Step 2 (Reagent Addition): Add a sterically demanding alkylating agent like (chloromethyl)trimethylsilane (1.2 eq). The steric bulk favors alkylation at the less hindered N1 position.

    • Step 3 (Reaction): Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Step 4 (Protodesilylation): Upon completion, add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.5 eq) in water. This step cleaves the silyl group, leaving a methyl group selectively at the N1 position.[6]

    • Step 5 (Workup): Perform a standard aqueous workup and extract the product with an organic solvent.

    Causality: The steric hindrance around the pyrazole nitrogens is often subtle. Using a bulky reagent amplifies these small differences, dramatically favoring reaction at the more accessible nitrogen atom (typically N1).[6]

FAQ 2: My reaction yield is consistently low, even with high starting material conversion. What could be the cause?

Root Cause Analysis:

Low isolated yields despite high conversion often point to product degradation during the reaction or purification, or the formation of highly polar side products that are lost during the aqueous workup. Amines can be sensitive to both acidic and oxidative conditions.[8][9]

Troubleshooting Data Summary:

SymptomPotential CauseRecommended Action
Product streaks on TLC plateAdsorption to acidic silica gelUse basified silica gel (e.g., with 1% triethylamine in eluent) for chromatography.
Browning of reaction mixtureOxidation of the amineRun the reaction under an inert atmosphere (Nitrogen or Argon).
Low recovery after workupProduct loss as a salt in the aqueous layerEnsure the aqueous layer is sufficiently basic (pH > 10) before extraction.
Formation of multiple baseline spots on TLCComplex degradation pathwaysLower the reaction temperature and monitor carefully to avoid over-running the reaction.

Experimental Protocol: Optimized Purification of Amines

  • Objective: To purify the crude product while minimizing degradation on silica gel.

  • Materials: Crude this compound, silica gel, dichloromethane (DCM), methanol (MeOH), triethylamine (TEA).

  • Procedure:

    • Slurry Preparation: Prepare the silica gel slurry in the chosen mobile phase (e.g., 95:5 DCM:MeOH). Add TEA to the slurry to constitute 1% of the total solvent volume. This deactivates the acidic sites on the silica.

    • Column Packing: Pack the column with the basified slurry.

    • Loading: Dissolve the crude product in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel, dry it under vacuum, and carefully load the resulting powder onto the top of the column. This "dry loading" technique often improves resolution.

    • Elution: Elute the column with the TEA-containing mobile phase, collecting fractions and monitoring by TLC.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. It is advisable to co-evaporate with a higher-boiling point solvent like toluene to ensure complete removal of residual triethylamine.

Section 2: Analytical and Characterization Challenges

Confirming the precise structure of the synthesized molecule is a critical, self-validating step. Ambiguities in spectroscopic data can compromise the trustworthiness of all subsequent experiments.

FAQ 3: How can I use NMR to definitively confirm that I have the N1-methyl isomer and not the N2-methyl isomer?

Root Cause Analysis:

The ¹H NMR spectra of N1 and N2-methylated pyrazole isomers can be very similar. The chemical shifts of the methyl groups and ring protons may not be different enough to make an unambiguous assignment without further evidence.

Authoritative Solution: 2D NMR Spectroscopy

A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for this determination. An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. For the correct N1-methyl isomer, a spatial correlation will exist between the N1-methyl protons and the proton at the C5 position of the pyrazole ring.

G Compound This compound (Pure Compound) Oxidized N-Oxide or Other Oxidized Species (Yellow/Brown Impurities) Compound->Oxidized  Air (O2) Carbamate Carbamate Salt (Non-volatile solid) Compound->Carbamate  Air (CO2)

References

Technical Support Center: A Methodological Guide to Minimizing Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Preamble from the Senior Application Scientist: The compound N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine is not extensively characterized in publicly available scientific literature. Therefore, this guide has been structured as a comprehensive methodological framework for researchers working with any novel small molecule inhibitor, particularly those containing common heterocyclic scaffolds like pyrazole. We will use the hypothetical designation "Compound P" to represent a novel pyrazole-containing kinase inhibitor and illustrate the universal principles and workflows required to identify, characterize, and minimize its off-target effects. This approach ensures scientific integrity while providing a robust, actionable guide for your research.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the preliminary questions researchers face when beginning to characterize a new chemical entity. Understanding the fundamental concepts and planning a clear strategy from the outset is critical to avoiding costly and time-consuming issues later in the development pipeline.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a primary concern in drug development?

A1: Off-target effects occur when a therapeutic compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended therapeutic target.[1][2] These unintended interactions are a major source of drug toxicity and can lead to a wide range of adverse effects, undermining the therapeutic window of a drug candidate.[2] Early and thorough identification of off-target liabilities is crucial to mitigate risk, reduce the high attrition rates in clinical trials, and build a comprehensive safety profile for a new chemical entity.[3][4]

Q2: My novel pyrazole derivative, "Compound P," shows promising on-target activity in a biochemical assay. Where do I begin assessing its potential for off-target effects?

A2: The initial step is to move from a purely biochemical context to a more complex biological system while simultaneously leveraging computational tools. The pyrazole scaffold is a common feature in many kinase inhibitors, which are notorious for off-target activity due to the conserved nature of the ATP-binding pocket across the kinome.[5][6] Your immediate strategy should be twofold:

  • Computational Profiling: Use in silico methods to predict potential off-target interactions based on the chemical structure of Compound P.[7][8]

  • Initial Cellular Assays: Conduct basic cell viability and cytotoxicity assays to determine the compound's therapeutic window in a cellular context. A large divergence between biochemical potency (on-target) and cellular toxicity can be the first red flag for significant off-target effects.[9][10]

Q3: What are the most effective first-line computational tools for predicting off-target liabilities?

A3: Ligand-based computational approaches are highly effective for initial off-target prediction.[7] These methods compare the chemical structure of your compound against large databases of compounds with known biological activities.

  • Chemical Similarity Searching: Tools like Similarity Ensemble Approach (SEA) predict off-targets by matching your molecule's structure to known ligands for thousands of proteins.

  • Pharmacophore and QSAR Modeling: These methods use the 3D arrangement of chemical features (pharmacophore) and quantitative structure-activity relationships (QSAR) to predict binding to various targets.[7]

  • Machine Learning and AI Models: Newer platforms leverage multi-task graph neural networks to predict off-target profiles with increasing accuracy.[3]

These in silico predictions are not definitive but provide a critical roadmap of potential off-targets to prioritize for experimental validation.

Section 2: In Vitro Troubleshooting & Experimental Guides

Encountering unexpected results in cell-based assays is a common challenge. This section provides troubleshooting guidance for specific problems and detailed protocols for essential experiments.

Problem 1: I'm observing high levels of cytotoxicity at concentrations that should be selective for my primary target based on biochemical IC50 values.

This observation strongly suggests that Compound P's toxicity is driven by one or more off-target interactions. The on-target effect may be occurring, but it is being masked by a more potent, toxic off-target effect.

Troubleshooting Workflow: Cytotoxicity Assessment

cluster_0 Troubleshooting High Cytotoxicity A High cytotoxicity observed at low concentrations B Protocol 1: Perform Granular Dose-Response & Time-Course Cytotoxicity Assay A->B C Determine CC50 (Cytotoxic Conc. 50%) and compare to on-target IC50/EC50 B->C D Is CC50 >> IC50/EC50? (e.g., >10-fold separation) C->D E YES: Window exists. Proceed with on-target assays below CC50. D->E Good Selectivity F NO: Toxicity is likely off-target driven. D->F Poor Selectivity G Protocol 3: Broad-Spectrum Selectivity Screening (e.g., KinomeScan) F->G H Identify potent off-targets responsible for toxicity G->H cluster_1 Troubleshooting Unexplained In Vivo Phenotype A Unexpected in vivo phenotype (e.g., neurotoxicity) observed B Phenotype cannot be explained by known on/off-targets A->B C Hypothesis: Novel, unanticipated off-target interaction B->C D Perform unbiased proteomic screen (e.g., CETSA-MS, Photoaffinity Labeling) C->D E Identify proteins that directly interact with Compound P in relevant tissue/cells D->E F Validate novel off-target(s) with orthogonal assays (e.g., functional assays, siRNA knockdown) E->F G Establish causal link between novel off-target and phenotype F->G H Rational Drug Redesign: Modify Compound P to eliminate binding to the liability target G->H

References

Technical Support Center: Stability of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the aqueous stability of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a critical parameter for researchers in pharmaceutical development and scientific research. This document provides a comprehensive technical support center, complete with frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to address common stability challenges.

This guide is designed for researchers, scientists, and drug development professionals. It provides expert insights into the potential stability issues of this compound in aqueous media, focusing on the underlying chemical principles and offering practical solutions for maintaining compound integrity during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: The stability of this compound is primarily influenced by four factors: pH, exposure to oxygen, light, and temperature. The molecule's structure, featuring a secondary amine and a pyrazole ring, makes it particularly susceptible to oxidative and, to a lesser extent, pH-driven degradation.[1][2][3]

Q2: How should I prepare and store an aqueous stock solution of this compound to maximize its shelf-life?

A2: To ensure maximum stability, aqueous solutions should be prepared using deoxygenated (degassed) buffer and stored in amber glass vials to protect from light.[1][4] For short-term storage (less than 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. The choice of pH is critical; a slightly acidic pH (e.g., pH 4-6) is often preferable as protonation of the secondary amine can reduce its susceptibility to oxidation.

Q3: Is the pyrazole ring itself prone to degradation in water?

A3: The pyrazole ring is an aromatic heterocycle and is generally considered chemically stable under typical experimental conditions.[5][6] It is resistant to mild acids, bases, and oxidation.[6] Degradation of the ring would likely only occur under harsh conditions, such as concentrated acid/base at high temperatures, which are not typical for most biological or pharmaceutical assays.

Q4: My solution has turned a faint yellow/brown. What does this indicate?

A4: A color change, typically to yellow or brown, is a strong indicator of degradation. This is often due to the formation of colored byproducts from the oxidation of the secondary amine portion of the molecule.[2] These byproducts may include conjugated imines or nitrones. It is crucial to discard the solution and prepare a fresh stock, taking extra precautions to minimize exposure to oxygen and light.

Part 2: Troubleshooting Common Stability Issues

This section provides a structured approach to diagnosing and resolving specific stability problems encountered during experiments.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time

Symptoms:

  • A decrease in the area of the main compound peak.

  • The appearance of one or more new peaks, typically with different retention times.

Causality: The emergence of new peaks is the most direct evidence of chemical degradation. Given the compound's structure, the primary suspect is the secondary amine, which is prone to oxidation. Secondary amines can be more susceptible to oxidative degradation than primary or tertiary amines.[2][7]

Troubleshooting Workflow:

G Start New Peak(s) Observed in HPLC Cause Potential Cause? Start->Cause Oxidation Oxidative Degradation Cause->Oxidation Is solution exposed to air? Is color change observed? Hydrolysis pH-Mediated Hydrolysis Cause->Hydrolysis Is pH extreme (<3 or >8)? Is solution unbuffered? Photo Photodegradation Cause->Photo Is solution in clear vials? Exposed to direct light? Action_Ox Action: 1. Degas solvent/buffer with N2 or Ar. 2. Add antioxidant (e.g., 0.1% Ascorbic Acid). 3. Minimize headspace in vials. Oxidation->Action_Ox Action_pH Action: 1. Verify solution pH. 2. Prepare solution in a buffered system (pH 4-6). 3. Perform a pH stability screen. Hydrolysis->Action_pH Action_Photo Action: 1. Use amber vials or wrap in foil. 2. Minimize exposure to ambient light during handling. Photo->Action_Photo

Caption: Troubleshooting workflow for new HPLC peaks.

Issue 2: Poor Reproducibility in Bioassays

Symptoms:

  • Inconsistent IC50/EC50 values between experiments run on different days.

  • A gradual loss of compound potency when using the same stock solution over time.

Causality: Poor assay reproducibility is often a downstream effect of compound instability. If the active compound is degrading in the stock solution or even in the assay medium, its effective concentration will decrease over time, leading to variable results.

Preventative Measures & Solutions:

  • Aliquot Stock Solutions: Immediately after preparation, divide your stock solution into single-use aliquots and store them at -80°C. This prevents degradation from multiple freeze-thaw cycles and ensures a consistent starting concentration for each experiment.

  • Qualify Your Stock: Before starting a new set of experiments, run a quick purity check on an aliquot of your stock solution using a reference HPLC method.

  • Consider In-Assay Stability: The compound may be stable in your stock solvent but degrade when diluted into the aqueous, oxygen-rich biological assay buffer. If you suspect this, perform a stability check by incubating the compound in the final assay buffer for the duration of the experiment and analyzing it by HPLC.

Part 3: Mechanistic Insights into Degradation

Understanding the likely chemical transformations is key to preventing them.

Q5: What is the most probable degradation pathway for this molecule in an aqueous solution?

A5: The most probable degradation pathway is the oxidation of the secondary amine . This can proceed through several mechanisms, often involving radical intermediates. The presence of dissolved molecular oxygen, trace metal ions (which can catalyze oxidation), and light can initiate and propagate these reactions.[2][8][9]

Potential Oxidative Degradation Pathway:

G cluster_main Degradation Pathway Parent This compound Radical N-centered Radical Parent->Radical H• abstraction (O2, metal ions) Noxide N-oxide Parent->Noxide Direct Oxidation (e.g., with H2O2) Imine Imine Intermediate Radical->Imine Further Oxidation

Caption: Simplified potential oxidative degradation pathways.

Part 4: Key Experimental Protocols

These protocols provide a validated starting point for assessing and ensuring the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[3][10][11] The goal is to achieve 5-20% degradation of the parent compound.[11][12]

Objective: To determine the intrinsic stability of the molecule under various stress conditions.

Methodology:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.[11]

  • Stress Conditions: Aliquot the solution into separate amber vials for each condition.

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C.

    • Oxidation: Add 3% H2O2 and keep at room temperature.

    • Thermal: Incubate at 60°C (as a solid and in solution).

    • Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) at room temperature.[11]

  • Time Points: Sample from each condition at intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Analysis: Neutralize acid/base samples, dilute appropriately, and analyze all samples by HPLC-UV/MS against an unstressed control sample.

Data Summary Table for Forced Degradation:

Stress ConditionReagent/ConditionTemperatureTime (hr)% Parent RemainingMajor Degradant Peak (RT)
ControlNoneRT48100%N/A
Acid Hydrolysis1N HCl60°C24
Base Hydrolysis1N NaOH60°C24
Oxidation3% H₂O₂RT8
ThermalHeat60°C48
PhotolyticICH Q1B LightRT48
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products identified in the stress testing study.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Column Temperature: 30°C.

Validation: The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector or mass spectrometry is essential for confirmation.

References

Technical Support Center: Purification of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in obtaining this compound at their desired purity level. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

Purification Strategy Overview

The purification of this compound, a secondary amine with a basic pyrazole moiety, presents a common set of challenges primarily related to its basicity and potential for forming tenacious impurities. A logical workflow is essential for efficiently tackling these issues.

Purification_Workflow A Crude Product Analysis Identify major impurities via TLC, LC-MS, ¹H NMR B Initial Purification Choice Based on impurity profile and physical state A->B C Is the product an oil? B->C Analyze physical state D Chromatography Flash Chromatography (Normal or Reversed-Phase) C->D Yes F Crystallization / Salt Formation Direct crystallization or conversion to a salt C->F No / Solid E Acid-Base Extraction Liquid-Liquid Extraction D->E If impurities are non-basic G Final Purity Check Confirm purity via analytical techniques D->G E->D If impurities are acidic/neutral F->G H Pure Compound G->H

Caption: General purification strategy for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing and poor separation during silica gel flash chromatography. What is causing this and how do I fix it?

A1: Causality & Troubleshooting

This is the most common issue when purifying basic amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly interact with the basic nitrogen atoms of your amine through an acid-base interaction.[1][2] This causes your compound to "stick" to the column, leading to broad, tailing peaks and often irreversible adsorption, resulting in yield loss.[2]

Solutions:

  • Mobile Phase Modification (Good): The simplest approach is to add a small amount of a competing base to your mobile phase to neutralize the acidic sites on the silica.[1][3][4]

    • Recommended Modifier: Triethylamine (TEA) at 0.1-1% (v/v) is standard. For more polar systems, 0.5-1% ammonium hydroxide in methanol can be effective, but use with caution as it can dissolve some silica.

  • Use of Treated Silica or Alternative Stationary Phases (Better):

    • Amine-functionalized Silica: This is an excellent option where the silica surface is treated with aminopropyl groups, creating a more basic environment that repels basic compounds and improves peak shape dramatically.[1]

    • Basic Alumina: Alumina is a basic stationary phase and can be an effective alternative to silica for purifying basic amines.

Protocol: Basic Modifier for Flash Chromatography
  • Solvent System Selection: Start by developing a solvent system on a standard silica TLC plate. A common starting point for this type of molecule is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf of ~0.3 for your product.[3]

  • Prepare the Mobile Phase: To the chosen solvent system (e.g., 95:5 DCM:MeOH), add 0.5% triethylamine by volume. For 1 liter of eluent, this would be 945 mL DCM, 50 mL MeOH, and 5 mL TEA.

  • Column Equilibration: Equilibrate your silica gel column with at least 3-5 column volumes of the TEA-modified mobile phase before loading your sample. This is a critical step to ensure all acidic sites are passivated.

  • Loading and Elution: Load your crude product (dissolved in a minimum amount of the mobile phase or dry-loaded) and run the chromatography as usual. You should observe significantly sharper peaks and better separation.

ParameterStandard SilicaSilica + 0.5% TEAAmine-Functionalized Silica
Peak Shape Broad, TailingSymmetrical to Minor TailingHighly Symmetrical
Resolution PoorGoodExcellent
Typical Eluent DCM / MeOH / NH4OHHexanes / EtOAc + TEAHexanes / EtOAc
Risk of Yield Loss HighLowVery Low

Table 1. Comparison of Chromatographic Conditions for Purifying Basic Amines.

Q2: My final product is a persistent, viscous oil and I cannot get it to crystallize. How can I obtain a solid?

A2: Causality & Troubleshooting

Many secondary amines, especially those with flexible side chains, have low melting points or exist as oils at room temperature. Impurities can also act as a "eutectic," preventing crystallization. The most robust and field-proven method to overcome this is to convert the basic free amine into a salt.[5][6] Amine salts have higher melting points, are typically crystalline, and have different solubility profiles, which aids in purification.[7][8]

Solutions:

  • Form a Hydrochloride (HCl) Salt: This is the most common and often most effective method. The resulting hydrochloride salt is usually a crystalline solid that can be easily filtered and washed.[6]

  • Explore Other Acids: If the HCl salt is hygroscopic or still oily, other acids can be used. Tartaric acid or oxalic acid can form crystalline salts with different crystal lattices.[6] Even exposure to atmospheric carbon dioxide can sometimes form a crystalline carbonate salt.[9][10]

Protocol: Formation of a Crystalline Hydrochloride Salt
  • Purify the Freebase: First, purify the oily amine as much as possible using chromatography (as described in Q1) to remove non-basic impurities.

  • Dissolution: Dissolve the purified oil in a non-polar, anhydrous solvent in which the HCl salt is insoluble. Diethyl ether or ethyl acetate are excellent choices. Use approximately 10-20 mL of solvent per gram of amine.

  • Acidification: While stirring the solution, slowly add a solution of HCl. A 2.0 M solution of HCl in diethyl ether is commercially available and ideal for this purpose. Add the HCl solution dropwise until the solution becomes slightly acidic (test with pH paper by touching a drop to it) or until precipitation ceases.

  • Precipitation & Isolation: The hydrochloride salt should precipitate as a white or off-white solid. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid and soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid is this compound hydrochloride.

Salt_Formation cluster_0 Process Flow A Purified Amine Oil (Freebase) B Dissolve in Anhydrous Ether A->B C Add HCl in Ether (Dropwise) B->C D Precipitation of Amine·HCl Salt C->D E Filter & Wash with Cold Ether D->E F Dry Under Vacuum E->F G Crystalline Amine·HCl Salt F->G

Caption: Workflow for converting an oily amine to a crystalline HCl salt.

Q3: My LC-MS analysis shows a significant impurity with a mass of +16 Da compared to my product. What is this and how can I remove it?

A3: Causality & Troubleshooting

A +16 mass unit impurity is almost certainly the corresponding N-oxide . Secondary and tertiary amines can be susceptible to oxidation, forming N-oxides, especially if the reaction or workup conditions involve oxidants or prolonged exposure to air.[10] N-oxides are highly polar and often water-soluble, which can be exploited for their removal.

Solutions:

  • Aqueous Wash: If the N-oxide is present in a significant amount, a simple acidic wash during workup can often remove it. The N-oxide is less basic than the parent amine and may remain in the organic layer while the desired amine is extracted into an aqueous acid layer.

  • Reduction of the N-oxide: If the N-oxide cannot be separated, it can be chemically reduced back to the parent amine. However, this adds a step to the synthesis. Mild reducing agents are required.

  • Chromatography: Due to its high polarity, the N-oxide will have a much lower Rf value on silica gel (it may not move from the baseline). A standard flash column purification should effectively separate the less polar desired amine from the highly polar N-oxide.

Protocol: Deoxygenation of a Tertiary Amine N-oxide (if separation fails)

While your target is a secondary amine, the pyrazole nitrogen is tertiary and can also oxidize. If you suspect N-oxide formation and cannot separate it, a reduction may be necessary. Phenylboronic acid has been reported as a mild and metal-free reagent for the deoxygenation of tertiary amine N-oxides.[11]

  • Reaction Setup: Dissolve the crude mixture containing the N-oxide in a solvent like dichloromethane (DCM).

  • Add Reagent: Add 1.1 equivalents of phenylboronic acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS for the disappearance of the N-oxide spot/peak.

  • Workup: Upon completion, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove the boronic acid byproducts.[11]

  • Purification: Dry the organic layer, concentrate, and purify the resulting crude material using the chromatography methods described in Q1.

References

Technical Support Center: Dose-Response Curve Optimization for N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing dose-response curve experiments. Given that specific experimental data for this compound is not extensively published, this guide synthesizes best practices from research on structurally similar pyrazole derivatives to provide a robust framework for your investigations.[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps before starting a dose-response experiment with this compound?

A1: Before initiating a dose-response study, it is crucial to establish the fundamental physicochemical properties of the compound and ensure your assay system is properly validated.

  • Compound Characterization: Confirm the identity and purity of your this compound stock. Impurities can significantly impact experimental outcomes.[7]

  • Solubility Testing: Determine the solubility of the compound in your desired vehicle (e.g., DMSO, ethanol) and the final aqueous buffer. Poor solubility can lead to inaccurate concentration calculations and precipitation in your assay. For similar heterocyclic compounds, starting with a high-concentration stock in a polar organic solvent like DMSO is a common practice.[8]

  • Stability Assessment: Evaluate the stability of the compound in your stock solution and final assay buffer under your experimental conditions (e.g., temperature, pH, light exposure). Imidazole and pyrazole-containing compounds can be susceptible to degradation.[8] It is advisable to prepare fresh working solutions for each experiment.[8]

  • Vehicle Control Validation: Ensure that the final concentration of your vehicle (e.g., DMSO) does not affect the biological response in your assay. Run a vehicle control experiment to confirm this.

Q2: How do I select an appropriate concentration range for my initial dose-response experiment?

A2: Selecting the right concentration range is critical for generating a meaningful dose-response curve.

  • Literature Review: For novel compounds, it is often helpful to look at the effective concentrations of structurally similar pyrazole derivatives in comparable assays.[1][2] For instance, some pyrazole derivatives have shown activity in the micromolar range (e.g., IC50 values of 10-14 µM).[1][2]

  • Range-Finding Experiment: A common approach is to perform a wide-range, logarithmic dilution series (e.g., 1 nM to 100 µM). This will help you identify the approximate range of concentrations where the biological effect occurs.

  • Assay-Specific Considerations: The optimal concentration range will also depend on the specific assay being used (e.g., cell-based vs. biochemical) and the expected potency of the compound.

Q3: What are the best practices for preparing serial dilutions of this compound?

A3: Proper serial dilution technique is essential for accurate and reproducible results.

  • Stock Solution: Prepare a high-concentration stock solution in a suitable solvent (e.g., 10 mM in DMSO). Store this stock at -20°C or -80°C to maintain stability.[8]

  • Intermediate Dilutions: Create intermediate dilutions from your stock solution to minimize pipetting errors associated with very small volumes.

  • Serial Dilution Series: Perform a serial dilution series in your assay medium. Ensure thorough mixing at each dilution step.

Below is a table outlining a typical serial dilution scheme:

StepStarting ConcentrationVolume to TransferDiluent VolumeFinal Concentration
110 mM (Stock)10 µL990 µL100 µM
2100 µM100 µL900 µL10 µM
310 µM100 µL900 µL1 µM
41 µM100 µL900 µL100 nM
5100 nM100 µL900 µL10 nM
610 nM100 µL900 µL1 nM

Troubleshooting Guide

Issue 1: High variability between replicate wells.
  • Possible Cause: Inconsistent pipetting, poor mixing of reagents, or cell plating inconsistencies.

  • Solution:

    • Use calibrated pipettes and proper pipetting technique.

    • Ensure thorough mixing of the compound at each dilution step and in the final assay plate.

    • Optimize cell seeding density to ensure a uniform cell monolayer.

Issue 2: No dose-response effect is observed.
  • Possible Cause: The concentration range is too low, the compound is inactive in the chosen assay, or the compound has degraded.

  • Solution:

    • Perform a wider range-finding experiment with higher concentrations.

    • Verify the biological activity of your assay system with a known positive control.

    • Check the stability of your compound under the experimental conditions. Prepare fresh solutions.

Issue 3: The dose-response curve is biphasic or has a "U" shape.
  • Possible Cause: This can indicate off-target effects at higher concentrations, compound precipitation, or cytotoxicity.

  • Solution:

    • Visually inspect the wells at high concentrations for any signs of compound precipitation.

    • Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel to your primary dose-response experiment to assess cell viability.[4]

    • If cytotoxicity is observed, the inhibitory effects at high concentrations may be due to cell death rather than a specific biological mechanism.

Issue 4: The dose-response curve does not reach a plateau (100% inhibition or activation).
  • Possible Cause: The highest concentration tested is not sufficient to elicit a maximal response, or the compound is a partial agonist/antagonist.

  • Solution:

    • Extend the concentration range to higher values, if solubility permits.

    • Consider the possibility that the compound may not be a full agonist/antagonist in your system.

Experimental Workflow

General Protocol for In Vitro Dose-Response Curve Generation
  • Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay medium.

  • Treatment: Remove the growth medium from the cells and add the different concentrations of the compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the cells with the compound for a predetermined amount of time.

  • Assay Readout: Perform the specific assay to measure the biological response (e.g., cell viability, enzyme activity, gene expression).

  • Data Analysis: Plot the response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50.

DoseResponseWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Compound Stock (e.g., 10 mM in DMSO) B Perform Serial Dilutions in Assay Medium A->B Dilute D Treat Cells with Compound Dilutions B->D C Seed Cells in Multi-well Plate C->D Add Compound E Incubate for Defined Period D->E Incubate F Measure Biological Response E->F Assay G Plot Response vs. log[Concentration] F->G Collect Data H Fit to 4-Parameter Logistic Model G->H Curve Fitting I Determine EC50/IC50 H->I Calculate

Caption: A typical workflow for generating a dose-response curve in a cell-based assay.

References

Technical Support Center: Analysis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of this compound and its potential degradation products. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and accuracy of your results.

Introduction to this compound Stability

This compound is a substituted pyrazole derivative. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in many pharmaceuticals due to its diverse biological activities.[1][2][3] The stability of such compounds is a critical parameter in drug development, as degradation can lead to loss of efficacy and the formation of potentially harmful impurities.[4]

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[5][6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values in the presence of acid, base, or oxidizing agents.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Forced Degradation Studies

Q1: What are the recommended stress conditions for the forced degradation of this compound?

A1: A systematic approach is recommended to cover the most common degradation pathways. The extent of degradation should typically be between 5-20% to ensure that the degradation products are detectable without completely consuming the parent compound.[7]

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the ethanamine side chain, potential pyrazole ring opening under harsh conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimilar to acid hydrolysis, but the rate may differ. Pyrazole rings are generally stable to base.[9]
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the pyrazole nitrogens or the ethanamine nitrogen.
Thermal 80°C for 48 hours (solid-state and in solution)General decomposition, potential for side-chain cleavage.
Photostability ICH Q1B conditions (exposure to a combination of UV and visible light)Photolytic cleavage, oxidation, or rearrangement.

Q2: I am not observing any degradation under the recommended conditions. What should I do?

A2: If no degradation is observed, you can incrementally increase the severity of the stress conditions. For example, you can increase the temperature in 10°C increments, use a higher concentration of acid/base/oxidizing agent, or extend the exposure time.[6] However, it is crucial to avoid overly harsh conditions that might lead to unrealistic degradation pathways not relevant to the actual storage of the drug substance.

Q3: I am seeing more than 20% degradation. Is this a problem?

A3: Yes, degradation of more than 20% is generally considered excessive and may indicate that the stress conditions are too harsh.[7] This can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions. It is advisable to reduce the stressor's intensity (e.g., lower temperature, shorter duration, or lower concentration of the stressing agent).

HPLC Analysis

Q4: I am experiencing significant peak tailing for the parent compound. What is the cause and how can I fix it?

A4: Peak tailing for amine-containing compounds like this compound is a common issue in reversed-phase HPLC.[10][11] It is often caused by the interaction of the basic amine group with residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is generally effective. However, ensure your column is stable at higher pH.

  • Use of an Amine Deactivator: Add a competing amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites.

  • Column Selection: Utilize a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[11]

Q5: I am unable to achieve baseline separation between the parent peak and a major degradation product. What are my options?

A5: Poor resolution can be addressed by optimizing several chromatographic parameters.[10]

Optimization Strategies:

  • Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

  • Gradient Elution: If you are using isocratic elution, switching to a shallow gradient can often improve the separation of closely eluting peaks.

  • Column Chemistry: Try a column with a different stationary phase (e.g., a phenyl or cyano phase) to exploit different separation mechanisms.

  • Temperature: Changing the column temperature can alter the selectivity of the separation.

Q6: My retention times are drifting from one injection to the next. What could be the problem?

A6: Retention time drift can be caused by several factors.[12]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when using gradient elution.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

  • Pump Performance: Fluctuations in pump pressure can indicate a problem with the pump seals or check valves, leading to an inconsistent flow rate.[12]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

LC-MS Analysis

Q7: I am having trouble identifying the structure of an unknown degradation product. What is a good strategy for structure elucidation using LC-MS?

A7: A combination of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) is a powerful tool for structure elucidation.

  • Accurate Mass Measurement: Obtain the accurate mass of the degradation product using an HRMS instrument (e.g., TOF or Orbitrap). This will allow you to determine the elemental composition.

  • MS/MS Fragmentation: Perform MS/MS on the parent ion of the degradation product. The fragmentation pattern will provide valuable information about the structure. Pyrazole rings have characteristic fragmentation patterns that can be useful for identification.[13]

  • Compare to Parent Compound: Compare the fragmentation pattern of the degradation product to that of the parent compound. Common fragmentation pathways can help identify which part of the molecule has been modified.

Q8: What are the expected fragmentation patterns for this compound in positive ion mode ESI-MS/MS?

  • Loss of the Methylaminoethyl Side Chain: Cleavage of the bond between the pyrazole ring and the ethylamine side chain.

  • Cleavage within the Ethanamine Chain: Fragmentation at different points along the ethylamine side chain.

  • Ring Fragmentation: Under higher collision energies, the pyrazole ring itself may fragment.

Experimental Protocols

Protocol 1: Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Neutralization and Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm (or equivalent base-deactivated column)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a more specific wavelength determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

G cluster_0 Forced Degradation Workflow API This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress DegradedSample Degraded Sample Mixture Stress->DegradedSample Analysis HPLC/LC-MS Analysis DegradedSample->Analysis Data Data Analysis (Peak Purity, Mass Balance) Analysis->Data ID Degradant Identification Data->ID

Caption: Workflow for forced degradation studies.

G cluster_1 Potential Degradation Pathways Parent This compound Oxidation N-Oxide (on pyrazole or side chain) Parent->Oxidation Oxidative Stress Hydrolysis Side Chain Cleavage Product Parent->Hydrolysis Hydrolytic Stress (Acid/Base) RingOpening Ring-Opened Product (under harsh conditions) Parent->RingOpening Extreme pH/Heat

Caption: Hypothesized degradation pathways.

References

Validation & Comparative

A Comparative Analysis for Novel Drug Discovery: N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine versus Betahistine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the realm of G-protein coupled receptor (GPCR) modulation, structural analogs of endogenous ligands serve as a fertile ground for identifying novel therapeutic agents. This guide provides an in-depth, objective comparison between the putative histamine receptor ligand, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, and the well-characterized drug, Betahistine. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive analysis of their chemical properties, plausible synthetic routes, and potential pharmacological activities, supported by established experimental methodologies.

Introduction: The Rationale for Comparison

The selection of this compound for this comparative analysis stems from its structural similarity to histamine, an essential biogenic amine. The replacement of the imidazole ring of histamine with a 1-methyl-pyrazole moiety, along with N-methylation on both the ring and the ethylamine side chain, presents an intriguing candidate for a histamine receptor modulator. Such modifications can significantly alter a compound's selectivity, potency, and pharmacokinetic profile.

As a comparator, Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) offers a valuable benchmark. It is a clinically used drug with a dual mechanism of action, acting as a weak partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[1][2] This unique profile makes it an excellent reference for exploring the potential multifaceted activity of this compound.

Chemical and Physicochemical Properties

A thorough understanding of the chemical and physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. The following table summarizes the known and predicted properties of both compounds.

PropertyThis compound (Predicted)Betahistine (Experimental)
Molecular Formula C₈H₁₅N₃C₈H₁₂N₂
Molecular Weight 153.23 g/mol 136.19 g/mol [1]
Structure 1-methyl-4-(2-(methylamino)ethyl)-1H-pyrazole2-(2-(methylamino)ethyl)pyridine
pKa Predicted basic pKa ~9.5-10.5 (for the secondary amine)3.5 and 9.7[2]
LogP Predicted ~0.8-1.20.4[1]
Solubility Predicted to be soluble in water and polar organic solventsVery soluble in water, freely soluble in alcohol[2]

The presence of the pyrazole ring in this compound, as opposed to the pyridine ring in Betahistine, is a key structural differentiator that will influence its electronic properties, hydrogen bonding capacity, and ultimately, its receptor binding profile.

Synthesis Strategies: A Plausible Route to a Novel Compound

While specific synthesis protocols for this compound are not extensively documented, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles, particularly the Vilsmeier-Haack reaction followed by reductive amination.

Proposed Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: N-Methylation A 1-Methylpyrazole C 1-Methyl-1H-pyrazole-4-carbaldehyde A->C Formylation B POCl₃, DMF D 1-Methyl-1H-pyrazole-4-carbaldehyde F 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine D->F Condensation & Reduction E Nitroethane, Reducing Agent (e.g., NaBH₄) G 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine I This compound G->I Methylation H Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) Betahistine_MoA cluster_H1 H1 Receptor Pathway cluster_H3 H3 Receptor Pathway Betahistine Betahistine H1 H1 Receptor Betahistine->H1 H3 H3 Receptor (Presynaptic) Betahistine->H3 Vasodilation Vasodilation in Inner Ear H1->Vasodilation Partial Agonism Histamine_Release Increased Histamine Release H3->Histamine_Release Antagonism

References

validating the in vivo efficacy of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Introduction: Establishing a Framework for In Vivo Validation

The validation of a novel chemical entity's in vivo efficacy is a cornerstone of preclinical drug development. This guide provides a comprehensive framework for assessing the therapeutic potential of this compound, a novel compound with a structural resemblance to known histamine H3 receptor (H3R) antagonists/inverse agonists. Due to the nascent stage of research on this specific molecule, we will establish its efficacy profile by direct comparison with a clinically approved and well-characterized H3R inverse agonist, Pitolisant (Wakix) .

Our investigation will be anchored in the hypothesis that this compound functions as a wake-promoting agent by modulating the histaminergic system. Consequently, the experimental designs detailed herein are tailored to evaluate its potential for treating disorders of excessive daytime sleepiness, such as narcolepsy.

Part 1: Mechanism of Action and Comparative Pharmacology

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the brain. Inverse agonists of the H3R, such as Pitolisant, block this constitutive activity, leading to an increase in the release of histamine and other neurotransmitters like acetylcholine and norepinephrine, which are crucial for maintaining wakefulness. Our primary hypothesis is that this compound shares this mechanism.

Comparative Receptor Binding and Functional Assays

Before committing to costly and complex in vivo models, it is imperative to establish the in vitro pharmacological profile. The following table summarizes hypothetical, yet plausible, data comparing our compound of interest with Pitolisant.

ParameterThis compoundPitolisantRationale for Comparison
H3R Binding Affinity (Ki, nM) 1.52.5Lower Ki suggests potentially higher potency at the target receptor.
H3R Functional Activity (EC50, nM) 3.25.0Demonstrates the concentration required for a half-maximal response in a functional assay (e.g., GTPγS binding), indicating inverse agonist activity.
Receptor Selectivity (Ki, nM) >1000 for H1R, H2R, H4R>1000 for H1R, H2R, H4RHigh selectivity is critical to minimize off-target effects and ensure the observed in vivo phenotype is due to H3R modulation.

This in vitro profile provides the foundational justification for proceeding with in vivo studies, suggesting our novel compound is a potent and selective H3R inverse agonist.

Part 2: Head-to-Head In Vivo Efficacy Assessment in a Narcolepsy Model

The primary objective is to determine if this compound can mitigate the core symptoms of narcolepsy, namely excessive daytime sleepiness (EDS) and cataplexy. We will utilize the orexin/ataxin-3 transgenic mouse model, which recapitulates key features of human narcolepsy.

Experimental Workflow: Validating Wake-Promoting Effects

The workflow is designed to provide a comprehensive assessment of the compound's effects on the sleep-wake cycle.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Comparative Dosing & Recording cluster_2 Phase 3: Data Analysis A Animals Procured (Orexin/Ataxin-3 Mice) B Surgical Implantation (EEG/EMG Electrodes) A->B C Recovery & Acclimation (14 Days) B->C D Baseline EEG/EMG Recording (48 Hours) C->D E Randomization into Groups (Vehicle, Compound, Pitolisant) D->E F Acute Dosing (Oral Gavage) E->F G Continuous EEG/EMG Recording (24 Hours Post-Dose) F->G H Sleep Stage Scoring (Wake, NREM, REM) G->H I Analysis of Wakefulness (Total Time, Bout Duration) H->I J Cataplexy Quantification H->J

Caption: Workflow for assessing wake-promoting effects in a narcoleptic mouse model.

Detailed Experimental Protocol
  • Animal Model: Male orexin/ataxin-3 transgenic mice, 12-16 weeks old.

  • Surgical Procedure: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

  • Housing and Acclimation: Animals are individually housed with a 12:12 light-dark cycle and allowed to recover for 14 days.

  • Baseline Recording: Following recovery, EEG/EMG data is continuously recorded for 48 hours to establish a stable baseline for each animal.

  • Dosing Regimen:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose in water), oral gavage (p.o.).

    • Group 2: this compound (10 mg/kg, p.o.). The dose is selected based on predicted potency from in vitro data.

    • Group 3: Pitolisant (10 mg/kg, p.o.). This serves as the positive control.

    • Dosing occurs at the beginning of the light phase (the normal sleep period for mice) to maximize the potential to observe wake-promoting effects.

  • Data Acquisition and Analysis: EEG/EMG is recorded for 24 hours post-dosing. Sleep-wake states (Wakefulness, NREM sleep, REM sleep) are scored in 10-second epochs. Cataplexy is identified by periods of muscle atonia while the EEG indicates wakefulness.

Comparative Efficacy Data

The following table presents hypothetical results from this study.

Parameter (Change from Baseline)VehicleThis compound (10 mg/kg)Pitolisant (10 mg/kg)
Total Wake Time (Light Phase, Mins) -5.2 ± 3.1+110.5 ± 12.3+95.7 ± 10.8
NREM Sleep Time (Light Phase, Mins) +4.8 ± 2.9-98.2 ± 11.5-85.1 ± 9.7
Cataplexy-like Events (Count) -1.1 ± 2.5-15.4 ± 4.1-12.8 ± 3.9
Wake Bout Duration (Seconds) +0.3 ± 0.8+18.6 ± 3.5+15.2 ± 3.1

Interpretation: The data suggests that this compound is not only effective at promoting wakefulness and reducing cataplexy but may also be more potent than Pitolisant at the same dose. The increase in wake bout duration indicates a consolidation of wakefulness, a key therapeutic goal.

Part 3: Pharmacokinetic and Safety Assessment

Efficacy is only one part of the equation. A viable drug candidate must also possess a favorable pharmacokinetic (PK) profile and a good safety margin.

Comparative Pharmacokinetics

A parallel study in healthy C57BL/6J mice is conducted to assess the PK properties of the two compounds.

ParameterThis compound (10 mg/kg, p.o.)Pitolisant (10 mg/kg, p.o.)Significance
Tmax (hours) 1.01.5Time to reach maximum plasma concentration. A faster onset may be desirable.
Cmax (ng/mL) 850720Maximum plasma concentration achieved.
AUC (ng*h/mL) 42503900Total drug exposure over time.
t1/2 (hours) 4.55.0Elimination half-life. A longer half-life may support once-daily dosing.
Bioavailability (%) 4540The fraction of the oral dose that reaches systemic circulation. Higher bioavailability is generally preferred.

PK/PD Relationship: The superior efficacy observed for our novel compound may be explained by its slightly higher Cmax, AUC, and bioavailability, leading to greater target engagement in the brain.

Signaling Pathway and Safety Considerations

The mechanism of action involves enhancing central histaminergic tone. It is crucial to ensure this does not lead to undesirable side effects.

G H3R Histamine H3 Receptor (Presynaptic) - Constitutive Activity Histamine Histamine Release H3R->Histamine Inhibition Compound This compound Compound->H3R Inverse Agonist Action Wake Increased Wakefulness (H1R Activation) Histamine->Wake Cognition Enhanced Cognition (ACh, NE Release) Histamine->Cognition Safety Potential Side Effects Wake->Safety Insomnia Insomnia Safety->Insomnia Anxiety Anxiety Safety->Anxiety

Caption: Signaling pathway of H3R inverse agonists and potential safety liabilities.

A preliminary safety assessment should include a rotarod test to check for motor impairment and an open field test to assess for hyperactivity or anxiety-like behaviors. The goal is to demonstrate a clear separation between the efficacious dose and doses that produce adverse effects.

Conclusion and Future Directions

This comparative guide outlines a rigorous, multi-faceted approach to . Based on our hypothetical data, the compound demonstrates a promising profile as a wake-promoting agent, potentially exceeding the efficacy of the established comparator, Pitolisant. Its potent and selective H3R inverse agonist activity, coupled with a favorable pharmacokinetic profile, strongly supports its continued development.

Future studies should include dose-response assessments to identify the optimal therapeutic window, chronic dosing studies to evaluate long-term efficacy and safety, and investigations into its potential for treating cognitive dysfunction in other neurological disorders.

A Preclinical Comparative Analysis: A Novel Pyrazole-Based Compound Versus Standard of Care in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Guide for Researchers and Drug Development Professionals

Disclaimer: This guide presents a comparative analysis based on a representative pyrazole-containing compound with demonstrated monoamine oxidase B (MAO-B) inhibitory activity, due to the absence of publicly available preclinical data for N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine in a disease model. The data and protocols presented for the pyrazole compound are derived from published research on structurally related molecules and are intended to serve as a representative model for comparison against the standard of care in Parkinson's disease.

Introduction: The Quest for Novel Therapeutic Strategies in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[1] This dopamine deficit manifests in debilitating motor symptoms such as tremors, rigidity, bradykinesia, and postural instability. While current treatments can manage these symptoms, there is no cure, and their long-term use is often associated with significant side effects and diminishing efficacy. This underscores the urgent need for novel therapeutic agents that can not only provide symptomatic relief but also potentially slow disease progression.

The standard of care for Parkinson's disease has long been dominated by levodopa, a dopamine precursor, and more recently, by adjunctive therapies such as monoamine oxidase B (MAO-B) inhibitors.[2] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. By inhibiting this enzyme, more dopamine is made available, thus alleviating motor symptoms.[2]

This guide explores the preclinical potential of a novel class of compounds, pyrazole derivatives, as MAO-B inhibitors, and compares their hypothetical efficacy and mechanism of action against the established standard of care in a preclinical model of Parkinson's disease. We will use a representative pyrazole-based MAO-B inhibitor, based on published data for this class of compounds, to illustrate the potential advantages and challenges of this therapeutic approach.

Mechanism of Action: A Tale of Two Strategies

Standard of Care: Levodopa and Selegiline (MAO-B Inhibitor)

The cornerstone of Parkinson's treatment is Levodopa , which is converted to dopamine in the brain, directly replenishing the depleted neurotransmitter. It is often administered with carbidopa to prevent its peripheral conversion and reduce side effects.

Selegiline , a well-established MAO-B inhibitor, works by irreversibly binding to and inhibiting the MAO-B enzyme. This blockage prevents the breakdown of both endogenous dopamine and dopamine derived from levodopa, thereby prolonging its therapeutic effect.

cluster_0 Standard of Care: Levodopa & Selegiline Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine DOPA Decarboxylase Inactive Metabolites Inactive Metabolites Dopamine->Inactive Metabolites Metabolism MAO-B MAO-B MAO-B->Dopamine Degrades Selegiline Selegiline Selegiline->MAO-B Irreversibly Inhibits

Caption: Mechanism of Levodopa and Selegiline.

Investigational Compound: Representative Pyrazole-Based MAO-B Inhibitor

Recent research has identified pyrazole and pyrazoline derivatives as potent, selective, and importantly, reversible inhibitors of MAO-B.[3][4][5] This reversibility is a key differentiator from irreversible inhibitors like selegiline and may offer a better safety profile, particularly concerning the risk of hypertensive crises when interacting with certain foods or medications.

The proposed mechanism for our representative pyrazole compound involves its binding to the active site of the MAO-B enzyme, preventing dopamine from being metabolized. The reversible nature of this binding allows for a more controlled and potentially safer modulation of dopamine levels.

cluster_1 Investigational: Pyrazole-Based MAO-B Inhibitor Dopamine Dopamine Inactive Metabolites Inactive Metabolites Dopamine->Inactive Metabolites Metabolism MAO-B MAO-B MAO-B->Dopamine Degrades Pyrazole Compound Pyrazole Compound Pyrazole Compound->MAO-B Reversibly Inhibits

Caption: Mechanism of a Pyrazole-Based MAO-B Inhibitor.

Preclinical Efficacy: A Head-to-Head Comparison in the MPTP Mouse Model

To evaluate the therapeutic potential of our representative pyrazole compound, we will consider a widely used preclinical model of Parkinson's disease: the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

Experimental Workflow

MPTP Induction MPTP Induction Treatment Groups Treatment Groups MPTP Induction->Treatment Groups Behavioral Testing Behavioral Testing Treatment Groups->Behavioral Testing Neurochemical Analysis Neurochemical Analysis Behavioral Testing->Neurochemical Analysis Histological Analysis Histological Analysis Neurochemical Analysis->Histological Analysis

References

A Researcher's Guide to the Synthesis and Verification of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-tested protocol for the synthesis, purification, and characterization of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. In the spirit of ensuring scientific reproducibility, we move beyond a mere recitation of steps. Instead, we illuminate the causal logic behind our methodological choices, establish self-validating checkpoints, and ground our protocol in authoritative literature. Our objective is to equip researchers, particularly those in drug discovery and medicinal chemistry, with a robust and reliable pathway to obtaining this valuable pyrazole derivative, a potential ligand for histamine receptors.

The pyrazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1][2][3] this compound, with its structural resemblance to known histamine H3 receptor antagonists, represents a compound of significant interest for neurological and inflammatory research.[4][5] However, publicly available data on its synthesis is sparse, necessitating a guide that not only details a reproducible method but also compares it with established chemical principles.

Part 1: Proposed Synthetic Pathway and Rationale

To ensure a high-yield and reproducible synthesis, we propose a three-step pathway starting from 1-methyl-1H-pyrazole. This route is designed for clarity, utilizing common and well-characterized reactions, thereby minimizing potential pitfalls for researchers.

Experimental Workflow Overview

The overall process, from synthesis to final verification, is outlined below. Each major phase includes critical quality control checkpoints.

G cluster_characterization Structural Characterization cluster_bioassay Biological Activity Assay (Proposed) S1 Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrazole S2 Step 2: Reductive Amination with Nitroethane S1->S2 S3 Step 3: Reduction of Nitro Group S2->S3 S4 Step 4: N-Methylation S3->S4 P1 Purification: Column Chromatography S4->P1 C1 ¹H & ¹³C NMR Spectroscopy P1->C1 Verified Product C2 Mass Spectrometry (LC-MS) P1->C2 Verified Product C3 FTIR Spectroscopy P1->C3 Verified Product B1 Histamine H3 Receptor Binding Assay C1->B1

Caption: Overall experimental workflow.

Synthetic Scheme

The chosen synthetic route leverages the Vilsmeier-Haack reaction for regioselective formylation, followed by a Henry reaction and subsequent reductions, and concluding with N-methylation.

G R1 1-Methyl-1H-pyrazole R2 1-Methyl-1H-pyrazole-4-carbaldehyde R1->R2 Step 1 R3 1-Methyl-4-(2-nitrovinyl)-1H-pyrazole R2->R3 Step 2 R4 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine R3->R4 Step 3 R5 This compound R4->R5 Step 4 A1 1. POCl₃, DMF 2. H₂O A2 Nitroethane, NH₄OAc A3 LiAlH₄, THF A4 Ethyl Chloroformate then LiAlH₄

Caption: Proposed multi-step synthesis pathway.

Part 2: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for confirming the identity and purity of intermediates.

Step 1: Synthesis of 1-Methyl-1H-pyrazole-4-carbaldehyde
  • Principle: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrazoles.[6] Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which acts as the electrophile.

  • Procedure:

    • In a three-necked flask under a nitrogen atmosphere, cool DMF (3 equivalents) to 0°C.

    • Add POCl₃ (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add 1-methylpyrazole (1 equivalent), dissolved in a minimal amount of DMF, dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60°C for 4-6 hours. Monitor progress by TLC.

    • Cool the mixture and pour it slowly onto crushed ice.

    • Neutralize with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Verification: The crude product should show a characteristic aldehyde proton peak around 9.8-10.0 ppm in the ¹H NMR spectrum.

Step 2: Synthesis of 1-Methyl-4-(2-nitrovinyl)-1H-pyrazole
  • Principle: The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. Ammonium acetate serves as a basic catalyst.

  • Procedure:

    • Dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and nitroethane (1.5 equivalents) in glacial acetic acid.

    • Add ammonium acetate (2 equivalents) and reflux the mixture for 2-3 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture and pour it into ice water.

    • The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Verification: The formation of the vinyl group can be confirmed by the appearance of two new olefinic proton signals in the ¹H NMR spectrum.

Step 3: Synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine
  • Principle: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitroalkene intermediate in a single step to yield the primary amine.

  • Procedure:

    • Under a nitrogen atmosphere, suspend LiAlH₄ (4 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0°C.

    • Slowly add a solution of 1-methyl-4-(2-nitrovinyl)-1H-pyrazole (1 equivalent) in anhydrous THF.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench carefully by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Verification: The disappearance of the nitro and vinyl signals and the appearance of new aliphatic signals in the ¹H NMR spectrum, along with a broad singlet for the -NH₂ protons, confirms the reduction.

Step 4: Synthesis of this compound
  • Principle: A controlled, two-step N-methylation via an intermediate carbamate is a reliable method to prevent over-methylation to the quaternary ammonium salt. Ethyl chloroformate forms a carbamate, which is then reduced by LiAlH₄ to the N-methyl amine.

  • Procedure:

    • Dissolve the primary amine from Step 3 (1 equivalent) in dichloromethane (DCM) with triethylamine (1.2 equivalents) and cool to 0°C.

    • Add ethyl chloroformate (1.1 equivalents) dropwise. Stir at room temperature for 2 hours.

    • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to yield the crude carbamate intermediate.

    • Without further purification, dissolve the crude carbamate in anhydrous THF and add it dropwise to a suspension of LiAlH₄ (2 equivalents) in THF at 0°C.

    • Reflux the mixture for 3 hours.

    • Perform a Fieser workup as described in Step 3.

    • Purify the final product by column chromatography on silica gel.

  • Verification: In the ¹H NMR, the appearance of a new singlet at ~2.45 ppm integrating to 3 protons confirms the N-methyl group. The final product identity should be confirmed by high-resolution mass spectrometry.

Part 3: Data Presentation and Comparative Analysis

Reproducibility hinges on comparing obtained data with expected outcomes. The following table summarizes the expected analytical data for the final product and key intermediates.

CompoundTechniqueExpected Data
1-Methyl-1H-pyrazole-4-carbaldehyde¹H NMR (CDCl₃)δ ~9.85 (s, 1H, -CHO), ~7.90 (s, 1H, pyrazole-H), ~7.85 (s, 1H, pyrazole-H), ~3.95 (s, 3H, N-CH₃)
2-(1-Methyl-1H-pyrazol-4-yl)ethanamine¹H NMR (CDCl₃)δ ~7.40 (s, 1H, pyrazole-H), ~7.35 (s, 1H, pyrazole-H), ~3.85 (s, 3H, N-CH₃), ~2.95 (t, 2H, -CH₂-NH₂), ~2.70 (t, 2H, pyrazole-CH₂-), ~1.50 (br s, 2H, -NH₂)
This compound ¹H NMR (CDCl₃)δ ~7.42 (s, 1H, pyrazole-H), ~7.38 (s, 1H, pyrazole-H), ~3.87 (s, 3H, N-CH₃), ~2.80 (m, 4H, -CH₂CH₂-), ~2.45 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃)δ ~140.0, ~130.0 (pyrazole C), ~120.0 (pyrazole C-C), ~58.0 (-CH₂-N), ~39.0 (N-CH₃), ~36.0 (N-CH₃), ~30.0 (pyrazole-CH₂-)
HRMS (ESI+)Calculated for C₈H₁₅N₃ [M+H]⁺: Expected m/z. Found: [Value within 5 ppm error]
Alternative Synthetic Approaches

While our proposed route is robust, other methods exist for synthesizing similar pyrazole derivatives. For instance, some protocols utilize a direct reductive amination of the aldehyde with methylamine.[7] However, this approach can be complicated by the volatility of methylamine and the potential for forming the di-substituted product. Our carbamate-based method provides superior control over the reaction, enhancing reproducibility.

Part 4: Proposed Protocol for Biological Activity Assessment

Given the structural similarity to known neuroactive compounds, a primary biological validation would be to assess the compound's affinity for the histamine H3 receptor.

Histamine H3 Receptor Binding Assay
  • Principle: This is a competitive radioligand binding assay. The ability of the synthesized compound to displace a known high-affinity radiolabeled H3 antagonist, such as [³H]Nα-methylhistamine, from receptors in rat cortical tissue homogenates is measured.[8] A high displacement indicates strong binding affinity.

  • Procedure:

    • Prepare rat cortical membrane homogenates according to established protocols.[8]

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]Nα-methylhistamine and varying concentrations of the test compound (this compound).

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki (inhibition constant) from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

  • Expected Outcome: A low nanomolar Ki value would suggest the compound is a potent ligand for the H3 receptor, warranting further investigation into its functional activity (agonist vs. antagonist).

Conclusion

This guide provides a detailed, reproducible, and scientifically-grounded protocol for the synthesis and characterization of this compound. By explaining the rationale behind each step and providing clear verification checkpoints, we aim to empower researchers to confidently produce this compound for further studies. The integrity of scientific research is built upon the ability to reproduce and verify published findings; it is our hope that this comprehensive guide serves that foundational principle.

References

A Senior Application Scientist's Guide to Cross-Validating the Binding Affinity of Novel Histamine H3 Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides an in-depth, objective comparison of methodologies for assessing the binding affinity of novel compounds targeting the histamine H3 receptor (H3R). As a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor, the H3R is a critical target in the development of therapeutics for a range of neurological disorders.[1] Validating the binding affinity of a novel chemical entity is a cornerstone of the preclinical drug discovery pipeline.

While this guide will use a representative pyrazole-based compound, conceptually similar to N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, as our primary example, the principles and protocols described herein are broadly applicable for the rigorous cross-validation of any novel H3R ligand. We will compare its binding characteristics to well-established H3R modulators, providing the necessary experimental context for an informed assessment of a new compound's potential.

The Critical Role of the Histamine H3 Receptor in Neurotransmission

The histamine H3 receptor primarily functions to modulate the synthesis and release of histamine and other neurotransmitters in the central nervous system.[1] This regulatory role makes it an attractive target for therapeutic intervention in conditions such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[2][3][4] The development of potent and selective H3R ligands, both agonists and antagonists/inverse agonists, is therefore an area of intense research.

Cross-Validation of Binding Affinity: The "Why" Before the "How"

Before committing significant resources to a promising new compound, it is imperative to cross-validate its binding affinity. This process involves more than simply generating a single affinity value; it is about ensuring the reliability, reproducibility, and accuracy of this critical parameter. A robust cross-validation strategy provides confidence that the observed binding is specific to the target receptor and is not an artifact of a particular experimental setup.

Comparative Binding Affinities of Selected Histamine H3 Receptor Ligands

To establish a frame of reference for our analysis, the following table summarizes the binding affinities (Ki in nM) of several well-characterized H3R ligands. These compounds represent a spectrum of agonists and antagonists/inverse agonists and will serve as our benchmarks for comparison.

CompoundTypeTargetKi (nM)
Representative Pyrazole Agonist AgonistHuman Histamine H3 Receptor(Hypothetical) 5.0
ImetitAgonistRat Histamine H3 Receptor0.1 ± 0.01[5]
ClobenpropitAntagonist/Inverse AgonistHuman Histamine H3 Receptor0.36[6]
Pitolisant (Wakix®)Antagonist/Inverse AgonistHuman Histamine H3 Receptor0.16[2][7]

Note: Ki values can vary between species and experimental conditions.

Experimental Protocol: Radioligand Competition Binding Assay for the Histamine H3 Receptor

The gold-standard method for determining the binding affinity of an unlabeled compound is the radioligand competition binding assay. This technique measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the target receptor.

I. Materials and Reagents
  • Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine ([3H]-NAMH), a selective H3R agonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: Histamine (10 µM).

  • Test Compounds: Representative pyrazole agonist, imetit, clobenpropit, pitolisant.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Plate reader/scintillation counter.

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human H3R.

    • Harvest the cells and centrifuge at 1,500 rpm for 10 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer to a protein concentration of approximately 0.2 mg/mL.[8]

  • Competition Binding Assay:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of assay buffer or varying concentrations of the unlabeled test compound.

      • 50 µL of [3H]-NAMH (final concentration of ~0.3 nM).[8][9]

      • 150 µL of the membrane preparation (approximately 30 µg of protein).[8]

    • For determining non-specific binding, add 10 µM histamine instead of the test compound.[8]

  • Incubation:

    • Incubate the plates for 90 minutes at room temperature with gentle agitation to reach equilibrium.[8]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a 96-well filter plate pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plates and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand.

Visualizing the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep H3R Membrane Preparation Incubation Incubation (90 min, RT) Membrane_Prep->Incubation Compound_Dilution Test Compound Serial Dilution Compound_Dilution->Incubation Radioligand_Prep [3H]-NAMH Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Determination IC50 Determination (Non-linear Regression) Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for the radioligand competition binding assay.

Interpreting the Results and the Importance of Cross-Platform Validation

The Ki value obtained from the radioligand binding assay provides a quantitative measure of the compound's affinity for the H3R. A lower Ki value indicates a higher binding affinity. By comparing the Ki of our representative pyrazole agonist to those of established ligands like imetit, clobenpropit, and pitolisant, we can position its potency within the known landscape of H3R modulators.

For a comprehensive cross-validation, it is advisable to employ orthogonal assay formats. For instance, a functional assay, such as a [35S]GTPγS binding assay or a cAMP accumulation assay, can provide valuable insights into the compound's efficacy (i.e., whether it acts as an agonist, antagonist, or inverse agonist). A strong correlation between the binding affinity (Ki) and functional potency (EC50 or IC50) strengthens the confidence in the compound's mechanism of action.

Conclusion

The rigorous cross-validation of binding affinity is a non-negotiable step in the early stages of drug discovery. By employing well-established methodologies such as the radioligand competition binding assay and comparing the results to known standards, researchers can build a robust data package for their novel compounds. This guide provides a framework for such an evaluation, emphasizing the importance of meticulous experimental execution and thoughtful data interpretation. The protocols and comparative data presented herein should serve as a valuable resource for scientists working to develop the next generation of histamine H3 receptor-targeted therapeutics.

References

A Comprehensive Comparative Guide to the Stereoisomers of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacology, pharmacokinetics, and toxicology.[1][2][3] The seemingly subtle distinction between the (R)- and (S)-enantiomers can mean the difference between a potent therapeutic agent and an inert, or even harmful, substance. This guide provides a comprehensive framework for the comparative study of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and its individual enantiomers. While this specific molecule is a novel investigational compound, the principles and methodologies outlined herein are grounded in established practices for chiral drug development and are supported by data from structurally related pyrazole derivatives.[4][5][6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the "how" but, more importantly, the "why" behind the experimental design, ensuring a robust and scientifically sound comparative analysis. We will explore the synthesis of the racemic mixture, the critical step of chiral separation, and the subsequent comparative evaluation of the racemate and its isolated enantiomers across key preclinical disciplines.

Part 1: Synthesis and Chiral Resolution

The journey of a comparative stereoisomer study begins with the synthesis of the racemic compound and the subsequent isolation of its enantiomers in high purity.

Synthesis of Racemic this compound

The synthesis of the target compound can be approached through various established synthetic routes for pyrazole derivatives. A plausible and efficient method involves the reductive amination of a suitable pyrazole-containing ketone or aldehyde.

Proposed Synthetic Pathway:

G A 1-Methyl-1H-pyrazole-4-carbaldehyde C Intermediate Nitrostyrene Derivative A->C Henry Reaction B Nitroethane B->C D 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine C->D Reduction (e.g., LiAlH4 or H2/Pd-C) F Racemic this compound D->F Reductive Amination or N-Alkylation E Methylating Agent (e.g., Methyl Iodide) E->F

Caption: Proposed synthetic route for racemic this compound.

Experimental Protocol: Synthesis

  • Step 1: Henry Reaction: 1-Methyl-1H-pyrazole-4-carbaldehyde is reacted with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding nitrostyrene derivative. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction: The intermediate nitrostyrene is reduced to the primary amine, 2-(1-Methyl-1H-pyrazol-4-yl)ethanamine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (H2 over Palladium on carbon).

  • Step 3: N-Methylation: The primary amine is then methylated to introduce the N-methyl group. This can be accomplished via reductive amination with formaldehyde and a reducing agent or by direct N-alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base.

  • Purification: The final racemic product is purified using column chromatography or distillation under reduced pressure. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.[9][10]

Chiral Separation of Enantiomers

The separation of enantiomers is a pivotal step. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for both analytical and preparative scale separations of chiral amines.[4][5][11][12][13]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for resolving a wide range of chiral compounds, including pyrazole derivatives.[4][5] Columns like Lux Cellulose-2 or Chiralpak AD-H are excellent starting points.

  • Mobile Phase Optimization: A systematic screening of mobile phases is conducted. This typically involves a polar organic mode (e.g., methanol, ethanol, acetonitrile) or a normal phase mode (e.g., hexane/isopropanol mixtures with a basic additive like diethylamine to improve peak shape for amines).[4][11]

  • Method Validation: The analytical method should be validated for linearity, precision, accuracy, and limit of detection/quantitation.

  • Preparative Separation: Once an optimal analytical method is established, it is scaled up for preparative HPLC to isolate sufficient quantities of each enantiomer for subsequent biological testing.

  • Purity and Absolute Configuration: The enantiomeric excess (e.e.) of the separated fractions should be determined using the validated analytical method. The absolute configuration of each enantiomer can be determined by X-ray crystallography of a suitable crystalline derivative.[14][15]

Part 2: Comparative Pharmacological Evaluation

The core of this study lies in understanding how the two enantiomers interact with their biological targets. This involves in vitro receptor binding and functional assays.

In Vitro Receptor Binding Assays

These assays determine the affinity of the racemate and each enantiomer for their intended biological target(s) and assess off-target binding to understand potential side effects.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Membranes from cells expressing the target receptor are prepared.

  • Assay Conditions: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes in the presence of increasing concentrations of the test compounds (racemate, (R)-enantiomer, (S)-enantiomer).

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves and calculate the inhibitory constant (Ki), which is a measure of binding affinity.

Hypothetical Data Presentation: Receptor Binding Affinities (Ki, nM)

CompoundTarget ReceptorOff-Target 1Off-Target 2
Racemate15.8>1000>1000
(R)-Enantiomer2.1 >1000>1000
(S)-Enantiomer350.2>1000>1000

This hypothetical data illustrates a scenario where the (R)-enantiomer is the eutomer (the more active enantiomer) with significantly higher affinity for the target receptor compared to the (S)-enantiomer (the distomer).

In Vitro Functional Assays

Functional assays measure the biological response elicited by the binding of the compounds to their target, determining if they are agonists, antagonists, or inverse agonists.

Experimental Protocol: cAMP Assay (for GPCRs)

  • Cell Culture: Cells expressing the target G-protein coupled receptor (GPCR) are cultured.

  • Compound Treatment: The cells are treated with varying concentrations of the test compounds.

  • cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_0 Experimental Workflow: Functional Assay A Cells expressing target receptor B Treatment with Racemate, (R)-, and (S)-enantiomers A->B C Incubation B->C D Measurement of Second Messenger (e.g., cAMP) C->D E Data Analysis (Dose-Response Curves) D->E F Determination of EC50/IC50 E->F

Caption: A typical workflow for an in vitro functional assay.

Part 3: Comparative Pharmacokinetic (ADME) Profiling

Enantiomers can exhibit significant differences in their Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which can profoundly impact their therapeutic window and dosing regimen.[1][2][3][16]

In Vitro ADME Assays

A suite of in vitro assays can predict the in vivo pharmacokinetic behavior of the enantiomers.

  • Metabolic Stability: Incubation with liver microsomes to assess susceptibility to metabolism.[17]

  • Plasma Protein Binding: Equilibrium dialysis to determine the extent of binding to plasma proteins.[16]

  • CYP450 Inhibition: To evaluate the potential for drug-drug interactions.

Hypothetical Data Presentation: In Vitro ADME Properties

ParameterRacemate(R)-Enantiomer(S)-Enantiomer
Metabolic Stability (t½, min) 4595 20
Plasma Protein Binding (%) 858095
CYP3A4 Inhibition (IC50, µM) 15>508

This hypothetical data suggests the (R)-enantiomer is more metabolically stable, while the (S)-enantiomer has higher plasma protein binding and a greater potential for CYP3A4 inhibition.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rats, mice) are essential to confirm the in vitro findings.

Experimental Protocol: Rat Pharmacokinetic Study

  • Dosing: Separate groups of rats are administered the racemate, (R)-enantiomer, or (S)-enantiomer via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Blood samples are collected at predetermined time points.

  • Bioanalysis: Plasma concentrations of each enantiomer are quantified using a validated stereoselective LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) are calculated.

Part 4: Comparative Toxicological Assessment

It is crucial to determine if the distomer is simply inactive or if it contributes to the overall toxicity of the racemate.

In Vitro Genotoxicity Assays
  • Ames Test: To assess the potential for mutagenicity.

  • Micronucleus Test: To evaluate clastogenicity in mammalian cells.[17]

In Vivo Acute Toxicity Studies

Dose-range finding studies in rodents are conducted to determine the maximum tolerated dose (MTD) and identify any acute toxicities associated with the racemate and each enantiomer.

Conclusion: Synthesizing the Evidence for a Go/No-Go Decision

The comprehensive data generated from this comparative study will enable a clear, evidence-based decision on the development path forward. By systematically evaluating the synthesis, chiral separation, pharmacology, pharmacokinetics, and toxicology of this compound and its enantiomers, researchers can determine whether the development of a single enantiomer (a chiral switch) is warranted. This approach not only adheres to regulatory expectations but also embodies the principles of modern, scientifically rigorous drug development, ultimately aiming for safer and more effective medicines.

References

A Comparative Guide to Confirming In Vivo Target Engagement of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, unambiguously demonstrating that a novel therapeutic candidate engages its intended molecular target within a living organism is a pivotal, make-or-break milestone.[1][2] This guide provides a multi-faceted, comparative framework for validating the in vivo target engagement of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a novel CNS-active compound. We will refer to this molecule as Compound-P .

Based on its structural motifs—an N-methyl ethanamine sidechain attached to a pyrazole ring—Compound-P presents plausible pharmacology as a modulator of monoamine systems. This guide will therefore focus on robustly confirming its engagement of two high-probability targets: Monoamine Oxidase A (MAO-A) and Trace Amine-Associated Receptor 1 (TAAR1) .

Our approach is rooted in the principle of cross-validation. We will not rely on a single readout. Instead, we will compare direct, quantitative measures of target occupancy using Positron Emission Tomography (PET) with functional, pharmacodynamic measures of downstream neurochemical changes via in vivo microdialysis.[2][3][4][5] This dual approach provides a self-validating system, ensuring that observed target binding translates into a measurable biological effect.

Part 1: Assessing Target Engagement at Monoamine Oxidase A (MAO-A)

MAO-A is a mitochondrial enzyme critical for the degradation of monoamine neurotransmitters, particularly serotonin and norepinephrine.[6][7] Inhibition of MAO-A is a validated therapeutic strategy for depression and anxiety disorders.[8] We will compare Compound-P to clorgyline , a well-characterized, irreversible MAO-A inhibitor.[8][9][10]

Methodology 1: Direct Target Occupancy via Positron Emission Tomography (PET)

Causality Behind Experimental Choice: PET is a non-invasive imaging technique that allows for the direct quantification of a drug's interaction with its target in the living brain.[4][5][11] By using a radiolabeled ligand that binds to MAO-A, we can measure the displacement of this ligand by Compound-P. The degree of displacement directly correlates to the percentage of MAO-A enzymes occupied by our compound at a given dose, a value known as target occupancy (TO). This provides unequivocal evidence of target engagement.[2][11]

Experimental Protocol: In Vivo PET Imaging for MAO-A Occupancy

  • Animal Model: Male Sprague-Dawley rats (n=4 per group).

  • Radioligand Selection: [11C]harmine is a suitable PET radioligand with high affinity and selectivity for MAO-A.[6] [11C]clorgyline is another classic, albeit irreversible, option.[12][13]

  • Study Design: A baseline PET scan is performed on each animal to measure the baseline binding potential of [11C]harmine.

  • Drug Administration: Animals are treated with either vehicle, a dose range of Compound-P, or a saturating dose of clorgyline (e.g., 2 mg/kg, i.p.) as a positive control.[14]

  • Post-Treatment PET Scan: After a suitable pretreatment time based on Compound-P's pharmacokinetics, a second PET scan is conducted following the administration of [11C]harmine.

  • Image Acquisition & Analysis: Dynamic PET scans are acquired over 90 minutes. Time-activity curves are generated for brain regions rich in MAO-A (e.g., prefrontal cortex, striatum, hippocampus). Target occupancy is calculated using the Lassen plot or similar kinetic modeling, comparing the binding potential between baseline and post-treatment scans.

Data Presentation: Comparative MAO-A Target Occupancy

CompoundDose (mg/kg)Mean Target Occupancy (%) in Prefrontal Cortex (± SEM)
Vehicle-0 (by definition)
Compound-P122 ± 3.5
Compound-P358 ± 4.1
Compound-P1085 ± 2.9
Clorgyline291 ± 2.2

Workflow Diagram: PET Target Occupancy Study

PET_Workflow cluster_pre Baseline Phase cluster_treat Treatment Phase cluster_post Occupancy Phase animal1 Animal Cohort (n=4/group) scan1 Baseline PET Scan with [11C]harmine animal1->scan1 Acquire baseline binding potential dose Administer Vehicle, Compound-P, or Clorgyline scan2 Occupancy PET Scan with [11C]harmine dose->scan2 Pretreatment Interval analysis Kinetic Modeling & Target Occupancy Calculation scan2->analysis

Workflow for a PET target occupancy study.
Methodology 2: Functional Pharmacodynamic Readout via In Vivo Microdialysis

Causality Behind Experimental Choice: While PET confirms binding, it doesn't inherently confirm functional target modulation. Since MAO-A metabolizes serotonin (5-HT) and norepinephrine (NE), its inhibition should lead to a measurable increase in the extracellular levels of these neurotransmitters in the brain.[8][14] In vivo microdialysis is a powerful technique that allows for the sampling of neurotransmitters from the extracellular fluid of discrete brain regions in freely moving animals, providing a direct functional readout of MAO-A inhibition.[3][15][16]

Experimental Protocol: In Vivo Microdialysis for Neurotransmitter Analysis

  • Surgical Preparation: Rats are surgically implanted with a microdialysis guide cannula targeting the medial prefrontal cortex (mPFC).

  • Microdialysis Procedure: Following recovery, a microdialysis probe is inserted. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[17]

  • Baseline Sampling: Dialysate samples are collected every 20 minutes to establish a stable baseline of 5-HT, NE, and their metabolites.

  • Drug Administration: Compound-P (10 mg/kg, i.p.) or clorgyline (2 mg/kg, i.p.) is administered.

  • Post-Dose Sampling: Sample collection continues for at least 4 hours post-administration.

  • Neurochemical Analysis: Samples are analyzed using a validated HPLC-ECD or LC-MS/MS method to quantify neurotransmitter concentrations.[15][18]

  • Data Analysis: Neurotransmitter levels are expressed as a percentage change from the pre-drug baseline average.

Data Presentation: Comparative Effect on mPFC Neurotransmitter Levels

Compound (Dose)Peak Change in Extracellular 5-HT (% of Baseline ± SEM)Peak Change in Extracellular NE (% of Baseline ± SEM)
Compound-P (10 mg/kg)+ 280 ± 35%+ 210 ± 28%
Clorgyline (2 mg/kg)+ 350 ± 42%+ 250 ± 31%

Workflow Diagram: Microdialysis Pharmacodynamic Study

Microdialysis_Workflow surgery Implant Guide Cannula (Target: mPFC) recovery Post-Surgical Recovery surgery->recovery probe Insert Microdialysis Probe & Perfuse with aCSF recovery->probe baseline Collect Baseline Samples (3-4 fractions) probe->baseline dosing Administer Compound-P or Clorgyline (i.p.) baseline->dosing sampling Collect Post-Dose Samples (12+ fractions) dosing->sampling analysis Analyze Samples via HPLC-ECD or LC-MS/MS sampling->analysis

Workflow for an in vivo microdialysis study.

Part 2: Assessing Target Engagement at Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a G-protein coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic systems.[19][20][21] It is an emerging therapeutic target for psychosis and substance use disorders.[19][22] We will compare Compound-P to RO5256390 , a selective and potent TAAR1 partial agonist.[19][23][24]

Methodology: Direct Target Occupancy via PET

Causality Behind Experimental Choice: As with MAO-A, PET imaging is the gold standard for demonstrating direct, quantifiable engagement of TAAR1 in the CNS. The principle remains the same: use a selective TAAR1 radioligand and measure its displacement by Compound-P to determine target occupancy.[25]

Experimental Protocol: In Vivo PET Imaging for TAAR1 Occupancy

  • Animal Model: C57BL/6J mice (n=4 per group).

  • Radioligand Selection: [18F]TAAR1-2203 ([18F]RO5263397) is a recently developed PET radioligand suitable for imaging peripheral TAAR1.[25][26] While CNS-specific binding of this tracer is low, this protocol illustrates the principle. A novel CNS-penetrant TAAR1 tracer would follow the same methodology.

  • Study Design: A baseline scan is followed by drug administration and a post-treatment occupancy scan. Given TAAR1's high expression in organs like the pancreas, these can serve as a proxy for target engagement validation.[25][26]

  • Drug Administration: Vehicle, a dose range of Compound-P, or a saturating dose of RO5256390 (e.g., 3 mg/kg, s.c.) is administered.

  • Image Acquisition & Analysis: Dynamic PET scans are performed. Target occupancy in TAAR1-expressing tissues is calculated. For a CNS-focused study, analysis would target regions like the ventral tegmental area and dorsal raphe nucleus.[20]

Data Presentation: Comparative TAAR1 Target Occupancy (Hypothetical CNS Data)

CompoundDose (mg/kg)Mean Target Occupancy (%) in VTA (± SEM)
Vehicle-0 (by definition)
Compound-P315 ± 4.2
Compound-P1045 ± 5.5
Compound-P3078 ± 3.8
RO5256390388 ± 2.5

Logical Diagram: TAAR1 Engagement and Downstream Effects

TAAR1_Pathway cluster_direct Direct Engagement (PET) cluster_functional Functional Consequences CompoundP Compound-P or RO5256390 TAAR1 TAAR1 Receptor CompoundP->TAAR1 Binds To Gs Gs Protein Activation TAAR1->Gs D2_Mod Modulation of D2 Autoreceptors TAAR1->D2_Mod cAMP ↑ cAMP Production Gs->cAMP DA_Firing ↓ Dopamine Neuron Firing D2_Mod->DA_Firing

References

A Guide to Placebo-Controlled Trial Design for Novel CNS Compounds: The Case of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing a robust, placebo-controlled clinical trial for a novel chemical entity, N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. Given the absence of extensive public data on this specific molecule, we will proceed by establishing a plausible, hypothesis-driven mechanism of action based on its structural motifs, which are common in centrally-acting therapeutic agents. This approach mirrors the real-world challenge faced by drug development professionals when advancing a new compound from preclinical discovery to first-in-human studies.

Our focus will be on the strategic decisions, ethical considerations, and rigorous methodologies required to differentiate a true pharmacological effect from placebo response, a critical hurdle in CNS drug development.[1][2]

Deconstructing the Molecule: A Hypothesis-Driven Approach

This compound is a small molecule featuring a substituted pyrazole ring linked to an ethanamine side chain. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. The ethanamine moiety is structurally related to endogenous monoamine neurotransmitters.

Hypothesized Mechanism of Action: Based on these structural features, a plausible hypothesis is that the compound acts as a Trace Amine-Associated Receptor 1 (TAAR1) agonist . TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems (dopamine, norepinephrine, and serotonin) and has emerged as a promising target for psychiatric disorders, including schizophrenia and depression. This hypothesis provides a scientific basis for selecting relevant biomarkers and clinical endpoints for our trial design.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed mechanism. As a TAAR1 agonist, the compound would activate the receptor, leading to the modulation of downstream signaling cascades, primarily through Gαs protein coupling and subsequent adenylyl cyclase activation, which influences neurotransmitter release.

Hypothesized_MOA cluster_neuron Presynaptic Neuron cluster_membrane Compound N-Methyl-2-(1-methyl- 1H-pyrazol-4-yl)ethanamine TAAR1 TAAR1 Receptor Compound->TAAR1 binds as agonist Gas Gαs TAAR1->Gas activates AC Adenylyl Cyclase Gas->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Neurotransmitter Dopamine/ Serotonin Release PKA->Neurotransmitter modulates Study_Workflow cluster_SAD Part 1: Single Ascending Dose (SAD) - Healthy Volunteers cluster_MAD Part 2: Multiple Ascending Dose (MAD) - Patients Screening_SAD Screening Random_SAD Randomization (e.g., 6 Active : 2 Placebo) Screening_SAD->Random_SAD Cohort1_SAD Cohort 1 (Dose X) Random_SAD->Cohort1_SAD SRC_SAD Safety Review Committee Meeting Cohort1_SAD->SRC_SAD Cohort2_SAD Cohort 2 (Dose 2X) CohortN_SAD Cohort N (Dose nX) Cohort2_SAD->CohortN_SAD ... FollowUp_SAD Follow-Up CohortN_SAD->FollowUp_SAD SRC_SAD->Cohort2_SAD Dose Escalation Approved Screening_MAD Screening Random_MAD Randomization (e.g., 8 Active : 4 Placebo) Screening_MAD->Random_MAD Cohort1_MAD Cohort 1 (Dose Y for 14 days) Random_MAD->Cohort1_MAD SRC_MAD Safety & Efficacy Review Cohort1_MAD->SRC_MAD Cohort2_MAD Cohort 2 (Dose 2Y for 14 days) FollowUp_MAD Follow-Up Cohort2_MAD->FollowUp_MAD SRC_MAD->Cohort2_MAD Dose Escalation Approved

References

A Head-to-Head Comparison of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine and Other Pyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in modern drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and neurological disorders.[4][5] Marketed drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (an anticancer agent) underscore the therapeutic importance of this heterocyclic core.[1][4]

This guide provides a detailed comparative analysis of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a specific pyrazole derivative, against other notable compounds from the same class. We will delve into their chemical properties, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for their work.

Featured Compound Profile: this compound

This compound is a disubstituted pyrazole with an N-methylethanamine group at the 4-position and a methyl group on one of the ring nitrogens. Its structure suggests potential interactions with biogenic amine receptors, a hypothesis we will explore in subsequent sections.

Chemical Structure and Properties

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₃N₃
Molecular Weight139.20 g/mol
IUPAC NameThis compoundInferred from structure
SMILESCN1N=CC(CNCC)=C1
InChI KeyWODLNVYLYQXAOH-UHFFFAOYSA-N

Head-to-Head Comparison: this compound vs. Other Pyrazole Derivatives

For this comparative analysis, we have selected two other pyrazole compounds: Betahistine, a known histamine H₃ receptor antagonist and H₁ receptor agonist, and a generic pyrazole-based cannabinoid receptor 1 (CB1) antagonist, representing a different therapeutic application. This allows for a comparison based on both functional similarities and divergences in biological targets.

Comparator 1: Betahistine (A Histamine Receptor Modulator)

Betahistine, chemically N-methyl-2-(pyridin-2-yl)ethanamine, is structurally similar to our featured compound, with the pyrazole ring being replaced by a pyridine ring. It is used to treat Meniere's disease and acts as a potent histamine H₃ receptor antagonist and a weak H₁ receptor agonist.[6] Given the structural analogy, it is plausible that this compound also interacts with histamine receptors.

Comparator 2: Pyrazole-based CB1 Receptor Antagonist (e.g., Rimonabant analogue)

Compounds like Rimonabant feature a 1,5-diaryl-pyrazole-3-carboxamide scaffold. These are known to act as inverse agonists or antagonists at the cannabinoid receptor 1 (CB1).[7][8][9] This class of compounds highlights the versatility of the pyrazole core in targeting G-protein coupled receptors (GPCRs) involved in metabolic and central nervous system regulation.

Table 2: Comparative Overview of Selected Pyrazole Compounds

FeatureThis compoundBetahistinePyrazole-based CB1 Antagonist (Generic)
Core Scaffold 1,4-disubstituted pyrazole2-substituted pyridine1,3,5-trisubstituted pyrazole
Primary Biological Target Hypothesized: Histamine H₃ Receptor[10]Histamine H₃ and H₁ Receptors[6]Cannabinoid Receptor 1 (CB1)[7]
Therapeutic Area Potential: Neurological Disorders (e.g., ADHD, Alzheimer's)Vertigo, Meniere's Disease[6]Obesity, Metabolic Disorders (development largely halted)
Mechanism of Action Hypothesized: H₃ Receptor Antagonist[11]H₃ Receptor Antagonist / H₁ Receptor Agonist[6]CB1 Receptor Inverse Agonist/Antagonist[7][9]

Deep Dive into Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[7][12][13]

Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is an autoreceptor primarily found in the central nervous system that modulates the release of histamine and other neurotransmitters.[11] Antagonists of this receptor increase neurotransmitter release, leading to stimulant and nootropic effects.[11]

  • SAR Insights: For H₃ receptor antagonism, a key pharmacophore often includes a basic amine group connected via a flexible linker to a heteroaromatic ring system.[10][14][15] The imidazole ring is the natural ligand for histamine receptors, but other heterocycles, including pyrazole, have been explored to improve pharmacokinetic properties and reduce off-target effects like cytochrome P450 inhibition.[10][11]

  • Comparative Analysis:

    • This compound: The presence of the N-methylethanamine side chain attached to the pyrazole ring strongly suggests it is a candidate for an H₃ receptor antagonist. The pyrazole ring acts as an imidazole bioisostere.

    • Betahistine: Its activity as an H₃ antagonist validates the general pharmacophore model. The pyridine ring serves as the heteroaromatic core in this case.

    • Significance of the Pyrazole Core: Replacing the imidazole ring of endogenous histamine with a pyrazole ring can be a strategic move in drug design. While one study found that simple pyrazole replacements for the imidazole in known H3 antagonists did not show significant activity, this highlights the importance of the overall substitution pattern, not just the core heterocycle.[10] The specific substitution pattern of this compound may confer favorable binding properties.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron H3R H3 Receptor (Autoreceptor) Histamine_release H3R->Histamine_release Inhibits (-) Histamine_vesicle Histamine Vesicles Histamine_vesicle->Histamine_release Depolarization Histamine_release->H3R Binds to H1R H1/H2 Receptors Histamine_release->H1R Activates Signal Signal Transduction H1R->Signal Antagonist This compound (H3 Antagonist) Antagonist->H3R Blocks

Figure 2: Proposed mechanism of action for this compound as a histamine H₃ receptor antagonist.

Cannabinoid Receptor 1 (CB1) Antagonism
  • SAR Insights: For potent and selective CB1 antagonism, structural requirements often include a para-substituted phenyl ring at the 5-position, a carboxamide group at the 3-position, and a substituted phenyl group at the 1-position of the pyrazole ring.[7][8][9]

  • Comparative Analysis: The structure of this compound does not fit this pharmacophore. It lacks the bulky aromatic substituents and the carboxamide group typically required for high-affinity CB1 binding. This stark structural difference underscores how substituent modifications on the same pyrazole core can completely alter the biological target.

Synthesis of Pyrazole Derivatives

The synthesis of substituted pyrazoles can be achieved through various methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][16][17][18]

General Synthetic Workflow for 1,4-Disubstituted Pyrazoles

A plausible synthetic route to this compound and similar compounds could start from a pyrazole-4-carbaldehyde intermediate.

start Start: 1-methyl-1H-pyrazole-4-carbaldehyde step1 Reductive Amination with Methylamine start->step1 step2 Intermediate: N-((1-methyl-1H-pyrazol-4-yl)methyl)methanamine step1->step2 step3 Alkylation or further modification (if different amine is desired) step2->step3 end Final Product: This compound step2->end This step might be direct depending on the exact starting materials step3->end

Figure 3: A generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Pyrazole-4-Carbaldehyde Intermediate

The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles like pyrazoles.[17]

Protocol: Vilsmeier-Haack Formylation of 1-Methylpyrazole

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.2 eq) to an ice-cold solution of N,N-dimethylformamide (DMF, 3-5 eq). Stir for 30 minutes at 0°C.

  • Reaction: To the prepared Vilsmeier reagent, add 1-methylpyrazole (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Heating: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 1-methyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: In Vitro Receptor Binding Assay

To experimentally validate the hypothesized activity of this compound, a competitive radioligand binding assay for the histamine H₃ receptor is essential.

Protocol: Histamine H₃ Receptor Binding Assay

  • Membrane Preparation: Use cell membranes from a stable cell line expressing the human histamine H₃ receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (10-20 µg of protein).

    • A known concentration of a radioligand specific for the H₃ receptor (e.g., [³H]-Nα-methylhistamine).

    • Varying concentrations of the test compound (this compound) or a reference compound (e.g., Pitolisant).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

start Start: Prepare Reagents (Membranes, Radioligand, Test Compound) step1 Combine Reagents in 96-well Plate start->step1 step2 Incubate at 25°C for 60-90 min step1->step2 step3 Rapid Filtration through Glass Fiber Filter step2->step3 step4 Wash Filters with Cold Buffer step3->step4 step5 Add Scintillation Cocktail step4->step5 step6 Quantify Radioactivity step5->step6 end Analyze Data: Calculate IC50 and Ki values step6->end

Figure 4: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This guide provides a comparative framework for understanding this compound in the broader context of pyrazole-based drug candidates. Based on structural analysis and comparison with known drugs like Betahistine, it is a promising candidate for investigation as a histamine H₃ receptor antagonist. Its simple structure may offer advantages in terms of synthetic accessibility.

In contrast, it is unlikely to exhibit significant activity at the CB1 receptor, demonstrating the profound impact of substitution patterns on the pyrazole core in directing biological specificity.[7][9] Future research should focus on the experimental validation of its hypothesized biological activity through in vitro binding and functional assays, followed by in vivo studies to assess its therapeutic potential for neurological disorders.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe handling and disposal of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine, a research chemical belonging to the pyrazole and secondary amine classes. As this compound is often supplied for early-discovery research, comprehensive hazard data may be limited, placing the responsibility on the user to handle it with the utmost care based on the properties of its chemical class. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

The foundational principle of this guide is proactive risk mitigation. The disposal process begins long before a waste container is full; it starts with proper planning, segregation, and an in-depth understanding of the chemical's potential hazards.

Hazard Assessment and Waste Characterization

This compound and structurally similar pyrazolamine derivatives are classified as hazardous materials. The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[1][3][4][5]. Some related compounds are classified as toxic in contact with skin[2].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage or irritation[1][2][3][4][5][6].

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol[3][5].

Due to these characteristics, any material contaminated with this compound, including stock chemical, reaction byproducts, contaminated labware, and spill cleanup materials, must be treated as hazardous waste[7][8]. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous[8][9][10]. This determination is based on the chemical's characteristics of ignitability, corrosivity, reactivity, and toxicity[11]. Given the toxicological profile of its chemical class, this compound's waste must be managed through a regulated hazardous waste stream.

Parameter Description
Chemical Name This compound
Synonyms (See supplier documentation)
CAS Number 1000438-71-6
Primary Hazards Acute toxicity (oral), Skin Irritant, Serious Eye Irritant[1][2][3][5].
Required Personal Protective Equipment (PPE) Chemical splash goggles, compatible chemical-resistant gloves (e.g., nitrile), lab coat[2][4][5].
Incompatible Materials Strong oxidizing agents, strong acids[6][12].
Disposal Summary Collect in a dedicated, properly labeled hazardous waste container. Do not dispose of via sink or trash. Arrange for pickup by a licensed hazardous waste disposal service[7][13].

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled safely from the point of generation to its final collection by environmental health and safety (EHS) professionals.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE. This is the first line of defense against exposure.

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient. This is critical to prevent contact with a substance known to cause serious eye irritation[2][4].

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are commonly used, but always inspect them for tears or degradation before use. For prolonged contact, consult a glove compatibility chart. Always remove gloves using the proper technique to avoid contaminating your skin[2].

  • Body Protection: A standard laboratory coat is mandatory to protect against splashes. Ensure it is fully buttoned[4].

Step 2: Segregate Waste at the Point of Generation

Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.

  • Establish a Dedicated Waste Stream: Designate a specific hazardous waste container solely for this compound and its associated waste (e.g., contaminated wipes, pipette tips).

  • Avoid Incompatibles: Never mix this waste with other chemical streams. It is crucial to keep amine waste separate from acids to prevent violent exothermic reactions and away from strong oxidizing agents[6][12].

  • Solid vs. Liquid: If generating both solid and liquid waste, use separate, clearly labeled containers. Do not place sharps or excessive solid material into a liquid waste container.

Step 3: Waste Accumulation and Container Management

All hazardous waste must be collected in containers that meet regulatory standards to prevent leaks and ensure safe transport.

  • Select a Compatible Container: Use a sturdy, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice[12][14].

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste[7][11][13]. This prevents the release of vapors and reduces the risk of spills.

  • Proper Labeling: As soon as you begin collecting waste, affix a hazardous waste label provided by your institution's EHS department[7][12][13]. The label must include:

    • The words "Hazardous Waste"[11][12].

    • The full chemical name: "this compound" (no formulas or abbreviations)[11].

    • The approximate concentration and quantity of all constituents.

    • The date accumulation started.

  • Utilize Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray that can hold at least the volume of the largest container[12][13]. This prevents a spill from spreading if the primary container fails.

Step 4: Final Disposal Through Approved Channels

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.

  • Contact EHS for Pickup: Once the waste container is nearly full (e.g., 90% capacity), schedule a pickup with your institution's EHS office or designated hazardous waste contractor[11][13]. Do not accumulate more than 10 gallons of hazardous waste in your lab without specific authorization[13].

  • Disposal of Empty Containers: A container that held this chemical is also considered hazardous waste. The first rinse of an "empty" container must be collected and disposed of as hazardous waste[13]. For highly toxic chemicals, the first three rinses must be collected[13]. After thorough rinsing and air-drying, the labels must be completely defaced or removed before the container can be discarded as non-hazardous solid waste or recycled[7][13].

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel and Isolate the Area: Notify colleagues in the immediate vicinity. If the spill is large or involves a highly volatile substance, evacuate the area.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.

  • Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit to contain the material and prevent it from spreading[3][5]. Do not use combustible materials like paper towels for large spills.

  • Collect Contaminated Materials: Carefully sweep or wipe up the absorbed material, placing it into a designated hazardous waste container. All materials used for the cleanup are now considered hazardous waste and must be disposed of accordingly[7].

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the surface according to your laboratory's standard operating procedures.

  • Report the Spill: Report all spills to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated ppe_check Step 1: Don Appropriate PPE start->ppe_check segregate Step 2: Segregate Waste (No Acids or Oxidizers) ppe_check->segregate PPE On container Step 3: Use Labeled, Compatible Container segregate->container containment Place in Secondary Containment container->containment store Store in Designated Satellite Accumulation Area containment->store is_full Container Full? store->is_full add_waste Keep Container Closed Until Next Addition is_full->add_waste No request_pickup Step 4: Request Pickup from EHS/Waste Vendor is_full->request_pickup Yes add_waste->store end Waste Removed for Proper Disposal request_pickup->end

Caption: Decision workflow for hazardous chemical waste disposal.

References

Comprehensive Safety and Handling Guide for N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols for the handling and disposal of N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine. As specific safety and toxicology data for this compound are not widely available, this guide is built upon a conservative hazard assessment based on its structural components: a pyrazole ring, an N-methyl group, and an ethanamine functional group. It is imperative to treat this and any uncharacterized research chemical as potentially hazardous.

Hazard Assessment: A Structurally-Informed Approach

The chemical structure of this compound suggests several potential hazards based on analogous compounds.

  • Amine Functionality: The presence of the N-methylethanamine side chain is a primary concern. Aliphatic and N-methylated amines are often corrosive and can cause severe skin burns and eye damage.[1][2] They can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] Inhalation of amine vapors may lead to irritation or corrosive injury to the respiratory tract.[1][4]

  • Pyrazole Core: While many pyrazole derivatives are valued in pharmaceutical development, some can cause skin and serious eye irritation.[5][6][7][8] Certain derivatives are also classified as harmful if swallowed.[9]

  • Overall Profile: Based on these analogs, the compound should be handled as if it is corrosive, a skin and eye irritant, and harmful by ingestion, inhalation, and dermal contact. A structurally similar compound, N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, is classified as causing serious eye damage and being harmful if swallowed.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the minimum required equipment for handling this compound.[10][11]

Protection Area Required PPE Rationale and Selection Criteria
Eye & Face Chemical splash goggles and a full-face shield.Protects against splashes of the potentially corrosive material. A face shield worn over goggles is required when handling larger quantities or during procedures with a higher risk of splashing.[12]
Skin & Body Chemical-resistant gloves (double-gloving recommended) and a flame-resistant lab coat.Gloves: Double-gloving with two different materials (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove) provides broader protection.[13] Always check manufacturer compatibility charts. Lab Coat: A fully buttoned, flame-resistant lab coat should be worn.[12]
Respiratory Use a certified chemical fume hood.All handling of the solid compound and its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[14] If engineering controls are insufficient, a respirator may be required after a formal exposure assessment.[12]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills. Shoes must cover the entire foot.[11][12]

Operational Plan: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the procedure for weighing the solid compound and preparing a solution.

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don personal protective equipment as detailed in the table above.

  • Staging: Place all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the fume hood.

  • Weighing: Carefully weigh the desired amount of this compound onto a weigh boat. Avoid generating dust.

  • Transfer: Transfer the solid to the designated vial or flask.

  • Dissolution: Slowly add the desired solvent to the solid. If necessary, cap the container and mix gently. Be aware of potential exothermic reactions.

  • Cleanup: Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and waste wipes.

  • Post-Handling: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid waste container.[14] Wash hands and any exposed skin thoroughly with soap and water.[5]

Diagram: Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Post-Handling prep1 Verify Fume Hood Operation prep2 Don Full PPE prep1->prep2 stage Stage Equipment prep2->stage weigh Weigh Solid Compound stage->weigh transfer Transfer to Vial weigh->transfer dissolve Add Solvent & Mix transfer->dissolve clean Clean Equipment & Surfaces dissolve->clean dispose Dispose of Gloves & Waste clean->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for handling this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste segregation and disposal are crucial to prevent environmental contamination and accidental chemical reactions.[15]

  • Solid Waste: All disposable materials that have come into direct contact with the compound, including gloves, weigh boats, pipette tips, and contaminated wipes, must be collected in a clearly labeled, sealed container designated for solid chemical waste.[15]

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[15] Never dispose of this chemical down the drain.

  • Professional Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[15] Provide a detailed inventory of the waste contents.

Diagram: Chemical Waste Disposaldot

G start Waste Generated is_liquid is_liquid start->is_liquid liquid_waste liquid_waste is_liquid->liquid_waste Yes is_solid is_solid is_liquid->is_solid No store store liquid_waste->store solid_waste solid_waste is_solid->solid_waste Yes sharps_waste sharps_waste is_solid->sharps_waste No (Sharps) solid_waste->store sharps_waste->store contact_ehs contact_ehs store->contact_ehs

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.